Magnesium Oxide
Description
Properties
IUPAC Name |
oxomagnesium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXHLVBOLITMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MAGNESIUM OXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | magnesium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
40.305 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml, Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH], Solid, HYGROSCOPIC FINE WHITE POWDER., Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.] | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium oxide (MgO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MAGNESIUM OXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Magnesium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/63 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Magnesium oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Magnesium oxide fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
6512 °F at 760 mmHg (NIOSH, 2023), 3,600 °C, 3600 °C, 6512 °F | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MAGNESIUM OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Magnesium oxide fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.009 % at 86 °F (NIOSH, 2023), Practically insoluble in water. Insoluble in ethanol, Soluble in acids and ammonium salt solutions, Insoluble in ethanol, In water, 86 mg/L at 30 °C, Solubility in water: poor, (86 °F): 0.009% | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MAGNESIUM OXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | MAGNESIUM OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Magnesium oxide fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.58 (NIOSH, 2023) - Denser than water; will sink, 3.6 g/cu cm, Relative density (water = 1): 3.6, 3.58 | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MAGNESIUM OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Magnesium oxide fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium oxide fume | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0374.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
TRACE IMPURITIES: NaCl, KCl, NaF | |
| Record name | MAGNESIUM OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, very fine powder, White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate, Colorless, transparent cubic crystals | |
CAS No. |
1309-48-4, 146024-95-5, 146024-97-7, 148075-95-0, 148075-92-7, 1317-74-4, 146024-94-4 | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide (Mg4O4) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide (Mg6O6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide (Mg9O9) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=148075-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide (Mg12O12) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=148075-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Periclase | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide (Mg3O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146024-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Magnesium oxide [USP:JAN] | |
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| Record name | Periclase (MgO) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317744 | |
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| Record name | Magnesium oxide (MgO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.793 | |
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| Record name | MAGNESIUM OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Magnesium oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MAGNESIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0504 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Magnesium oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OM3ABF10.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
5072 °F (NIOSH, 2023), 2825 °C, 2800 °C, 5072 °F | |
| Record name | MAGNESIUM OXIDE | |
| Source | CAMEO Chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Properties of Magnesium Oxide (MgO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium oxide (MgO), or magnesia, is a white, hygroscopic solid mineral with significant scientific and industrial importance.[1] It is an inorganic compound composed of magnesium and oxygen, held together by strong ionic bonds.[1] Naturally occurring as the mineral periclase, MgO is prized for its high melting point, thermal stability, and low electrical conductivity, making it a key material in refractory, ceramic, and electronic applications.[1] In the biomedical and pharmaceutical fields, MgO nanoparticles have garnered substantial interest due to their biocompatibility, antimicrobial properties, and potential as drug delivery vehicles.[2] This guide provides a comprehensive overview of the fundamental crystal structure and physicochemical properties of this compound, details common experimental protocols for its synthesis and characterization, and illustrates key workflows relevant to its application in research.
Crystal Structure of this compound
This compound crystallizes in a simple cubic structure, specifically the rock salt (or halite) crystal structure.[1][3] This structure is a key determinant of its physical properties.
-
Lattice Structure: The MgO lattice consists of two interpenetrating face-centered cubic (FCC) sublattices, one composed of magnesium cations (Mg²⁺) and the other of oxygen anions (O²⁻).[3] These sublattices are offset from each other along the body diagonal of the cube.
-
Space Group: The crystal structure belongs to the Fm-3m space group (No. 225).[3]
-
Coordination Geometry: Each Mg²⁺ ion is octahedrally coordinated to six neighboring O²⁻ ions, and conversely, each O²⁻ ion is octahedrally coordinated to six Mg²⁺ ions.[3] This 6:6 coordination is characteristic of the rock salt structure.
-
Slip Planes: Due to the ionic nature of the bonding, dislocation glide in MgO typically occurs in the less dense {110} or {100} slip planes.
The strong ionic attraction between the divalent Mg²⁺ and O²⁻ ions results in a high lattice energy, which accounts for MgO's notable hardness and very high melting point.
Structural Parameters
The precise dimensions of the unit cell and other structural characteristics are critical for theoretical modeling and practical applications.
| Parameter | Value | Notes |
| Crystal System | Cubic | [1][3] |
| Space Group | Fm-3m | [3] |
| Lattice Constant (a) | ~4.21 Å | This value can vary slightly with crystallite size and preparation temperature.[4] |
| Mg-O Bond Length | ~2.10 Å | [3] |
| Coordination Number | 6 (for both Mg²⁺ and O²⁻) | [3] |
Physicochemical Properties of this compound
The properties of MgO are a direct consequence of its rock salt crystal structure and strong ionic bonding. It is known for its exceptional thermal resistance and electrical insulating properties.
Physical and Thermal Properties
| Property | Value | Unit |
| Molar Mass | 40.304 | g/mol |
| Appearance | White, odorless powder | [1] |
| Density | ~3.58 | g/cm³ |
| Melting Point | 2852 (5166) | °C (°F)[1] |
| Boiling Point | 3600 (6510) | °C (°F)[1] |
| Thermal Conductivity | 45–60 | W·m⁻¹·K⁻¹ (at room temp.) |
| Hardness | 5.8 | Mohs |
Electrical and Optical Properties
| Property | Value | Unit |
| Band Gap | ~7.8 | eV (for bulk material)[2] |
| Dielectric Constant | ~9.6 - 9.8 | (unitless) |
| Refractive Index (nD) | 1.7355 | (unitless) |
| Electrical Resistivity | > 10¹⁴ | Ω·cm |
Experimental Protocols
Detailed methodologies are crucial for the synthesis of MgO with desired properties and for its accurate characterization. The following sections outline standard laboratory procedures.
Synthesis of MgO Nanoparticles via Co-Precipitation
The co-precipitation method is a common, scalable, and cost-effective technique for producing MgO nanoparticles.
Objective: To synthesize MgO nanoparticles from a magnesium salt precursor using a precipitating agent.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)[5][6]
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of Mg(NO₃)₂·6H₂O by dissolving the appropriate amount in 200 mL of deionized water.[4]
-
Precipitating Agent Preparation: Prepare a 0.2 M solution of NaOH in 200 mL of deionized water.[4]
-
Precipitation: While vigorously stirring the magnesium nitrate solution with a magnetic stirrer, add the NaOH solution dropwise.[4] A white precipitate of magnesium hydroxide (Mg(OH)₂) will form immediately.
-
Aging: Continue stirring the mixture for 3 hours at room temperature to ensure the reaction is complete and to allow the precipitate to age.[4]
-
Washing: Separate the white precipitate from the solution via filtration or centrifugation. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and ionic impurities.[4][5]
-
Drying: Dry the washed precipitate in an oven at 100 °C for 6-12 hours to form a fine powder of Mg(OH)₂.[4]
-
Calcination: Calcine the dried Mg(OH)₂ powder in a muffle furnace at a temperature between 500-600 °C for 3-4 hours.[4][5] This thermal decomposition step converts the Mg(OH)₂ into MgO nanoparticles.
-
Reaction: Mg(OH)₂ → MgO + H₂O[7]
-
-
Collection: Allow the furnace to cool to room temperature before collecting the resulting white MgO nanoparticle powder.
Synthesis of MgO Nanoparticles via Sol-Gel Method
The sol-gel method offers excellent control over particle size, morphology, and purity.
Objective: To synthesize MgO nanoparticles using a sol-gel process with a chelating or gelating agent.
Materials:
-
Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O) or Magnesium nitrate (Mg(NO₃)₂)[8]
-
Methanol (B129727) or Ethanol (Solvent)[8]
Procedure:
-
Precursor Solution: Dissolve approximately 50 grams of magnesium acetate in 150 mL of methanol with constant heating and stirring until the solution is clear.[8]
-
Gelation: Adjust the resulting mixture to a pH of 5 by slowly adding a 1.0 M solution of oxalic acid.[8] Continue stirring until a stable white gel is formed.[8]
-
Filtration: Filter the gel using Whatman-42 filter paper to separate the solid gel from the liquid phase.[8]
-
Drying: Heat the obtained solid gel at 200 °C for 24 hours to evaporate the solvent and remove trapped acetate and water molecules, forming a magnesium oxalate (B1200264) complex precursor.[8]
-
Grinding: Gently grind the dried precursor into a fine powder using a mortar and pestle.[8]
-
Calcination: Anneal the fine powder in a furnace at 550 °C for 6 hours.[8] This step decomposes the magnesium oxalate complex to form crystalline MgO nanoparticles.
-
Collection: After the furnace has cooled, the final MgO nanoparticle product can be collected for characterization.
Crystal Structure Analysis via X-Ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of MgO.
Objective: To confirm the cubic crystal structure and estimate the average crystallite size of synthesized MgO nanoparticles.
Methodology:
-
Sample Preparation: A small amount of the MgO powder is thinly spread onto a sample holder (typically glass or a zero-background silicon wafer) to ensure a flat, uniform surface.
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).[5][10]
-
Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, with a slow scan speed to ensure good signal-to-noise ratio.[8]
-
Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The peaks for cubic MgO (JCPDS file No. 45-0946) are expected at 2θ values corresponding to the (111), (200), (220), (311), and (222) crystallographic planes.[4]
-
Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the most intense diffraction peak (typically the (200) peak for MgO) using the Scherrer equation:[7][10]
Visualization of Experimental Workflow
The relationship between synthesis, processing, and characterization is fundamental to materials science and drug development. The following diagram illustrates a typical workflow for producing and analyzing MgO nanoparticles.
Caption: Workflow for MgO nanoparticle synthesis and characterization.
This workflow highlights the critical steps from precursor selection to final material analysis. The choice of synthesis method and processing parameters, such as calcination temperature, directly influences the final properties of the MgO nanoparticles, including crystallite size, surface area, and purity, which are then verified through characterization techniques. This systematic approach is essential for developing materials tailored to specific applications, including advanced drug delivery systems.
References
- 1. ijesi.org [ijesi.org]
- 2. mdpi.com [mdpi.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. ijarset.com [ijarset.com]
- 5. ijeam.com [ijeam.com]
- 6. How to synthesize nanostructured this compound?_Chemicalbook [chemicalbook.com]
- 7. meral.edu.mm [meral.edu.mm]
- 8. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 9. mkjc.in [mkjc.in]
- 10. meral.edu.mm [meral.edu.mm]
A Technical Guide to the Synthesis of Magnesium Oxide Nanoparticles from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Magnesium oxide nanoparticles (MgO NPs) have garnered significant attention across various scientific disciplines, including the biomedical and pharmaceutical fields, owing to their unique physicochemical properties. These include a high surface area-to-volume ratio, biocompatibility, and potent antibacterial activity.[1] The versatility of MgO NPs stems from the ability to tune their size, morphology, and surface characteristics by carefully selecting the synthesis method and precursor materials. This guide provides an in-depth overview of the primary synthesis routes for MgO NPs, focusing on different magnesium precursors, detailed experimental protocols, and a comparative analysis of the resulting nanoparticle characteristics to aid researchers in their selection and application.
Core Synthesis Methodologies
The fabrication of MgO NPs can be broadly categorized into several methods, each offering distinct advantages in controlling the final product's properties. The most prevalent techniques include co-precipitation, sol-gel, hydrothermal, and green synthesis.
-
Co-precipitation: This widely used, simple, and cost-effective method involves the precipitation of magnesium hydroxide (B78521) (Mg(OH)₂) from a magnesium salt solution by adding a precipitating agent, typically a strong base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[2][3] The subsequent calcination (thermal decomposition) of the Mg(OH)₂ precipitate yields MgO NPs.[2]
-
Sol-Gel Method: This technique offers excellent control over particle size and purity.[1][4] It involves the hydrolysis and condensation of magnesium precursors (often alkoxides or salts like magnesium acetate) to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" – a continuous solid network enclosing a liquid phase.[1][5] The gel is then dried and calcined to produce the final MgO nanoparticles.[1]
-
Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel called an autoclave.[1][6] This approach allows for the synthesis of highly crystalline nanoparticles with controlled morphology.[6][7]
-
Green Synthesis: An emerging eco-friendly approach that utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents.[8][9] Phytochemicals present in plant extracts, such as flavonoids and phenolics, facilitate the reduction of magnesium salts and stabilize the newly formed nanoparticles, offering a non-toxic and sustainable alternative to conventional chemical methods.[8]
Influence of Precursors on Nanoparticle Properties
The choice of magnesium precursor is a critical parameter that significantly influences the characteristics of the synthesized MgO NPs. Different precursors exhibit varying decomposition pathways and reaction kinetics, impacting the final particle size, morphology, and surface area.
Table 1: Common Magnesium Precursors and Their Impact
| Precursor Salt | Common Synthesis Method(s) | Typical Resulting Properties |
| Magnesium Nitrate (B79036) [Mg(NO₃)₂] | Co-precipitation, Sol-Gel, Green Synthesis | Often yields small, cubic-structured nanoparticles with good purity.[6][10][11] |
| Magnesium Acetate (B1210297) [Mg(CH₃COO)₂] | Sol-Gel, Solid-State Reaction | Can produce mesoporous structures with high surface area; properties are highly dependent on the complexing agent used.[12][13] |
| Magnesium Chloride [MgCl₂] | Co-precipitation, Hydrothermal, Green Synthesis | Versatile precursor yielding nanoparticles with sizes ranging from 2-50 nm and cubic structures.[6][14][15] |
| Magnesium Sulfate [MgSO₄] | Green Synthesis | Used in eco-friendly methods to produce nanoparticles with varying sizes depending on the plant extract used.[8] |
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of MgO NPs using various precursors and methods, accompanied by tables summarizing the quantitative outcomes.
Co-Precipitation Method
This method is valued for its simplicity and scalability. The properties of the resulting nanoparticles are heavily influenced by factors such as precursor concentration, pH, reaction temperature, and calcination temperature.[2]
-
Preparation of Solutions: Prepare a 0.5 M solution of magnesium nitrate hexahydrate [Mg(NO₃)₂·6H₂O] in deionized water. Separately, prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.[2]
-
Precipitation: Slowly add the NaOH solution dropwise into the magnesium nitrate solution under vigorous and continuous stirring at room temperature. A white precipitate of magnesium hydroxide [Mg(OH)₂] will form.[2][10]
-
Aging and Washing: Continue stirring for 2 hours after the complete addition of NaOH. Allow the precipitate to age in the solution for 1 hour.[2] Separate the precipitate by filtration or centrifugation. Wash the collected precipitate multiple times with deionized water until the supernatant reaches a neutral pH (~7), followed by a final wash with ethanol (B145695).[2][10]
-
Drying: Dry the washed Mg(OH)₂ powder in an oven at 80-100°C for 12 hours.[2][10]
-
Calcination: Place the dried powder in a muffle furnace and calcine at a specified temperature (e.g., 400-600°C) for 2-4 hours to obtain MgO nanoparticles.[2][10][16]
Increasing the calcination temperature generally leads to an increase in crystallite and particle size, while the surface area decreases.[16][17] This is due to thermally driven grain growth and defect relaxation.[18]
Table 2: Co-Precipitation Synthesis - Particle Size vs. Calcination Temperature
| Precursor | Precipitating Agent | Calcination Temp. (°C) | Average Crystallite Size (nm) | Resulting Particle Size (nm) | Reference |
| Mg(NO₃)₂ | NH₄OH | 350 | < 20 | - | [6] |
| Mg(NO₃)₂ | NH₄OH | 450 | < 20 | - | [6] |
| Mg(NO₃)₂ | NH₄OH | 550 | < 20 | - | [6] |
| Not Specified | Not Specified | 400 | 8.80 | 80 x 25 (TEM) | [16] |
| Not Specified | Not Specified | 500 | 8.88 | 116 x 26 (TEM) | [16] |
| Not Specified | Not Specified | 600 | 10.97 | 125 x 32 (TEM) | [16] |
| MgCl₂ | NH₄OH | 600 | 14.2 | - | [14] |
Sol-Gel Method
This method is particularly effective for producing nanoparticles with high purity and a narrow size distribution.
-
Sol Preparation: Dissolve 53.2 g of magnesium acetate tetrahydrate [Mg(CH₃COO)₂·4H₂O] in 150 mL of absolute ethanol with constant stirring.[12]
-
Gelation: Adjust the pH of the solution to 5 by adding a 1 M solution of a complexing agent, such as oxalic acid or tartaric acid.[12][19] Continue stirring the mixture until a thick white gel is formed.[12][13]
-
Aging: Allow the gel to age overnight at room temperature to complete the gelation process.[12][13]
-
Drying: Dry the gel in an oven at 100°C for 24 hours to obtain the precursor powder (a xerogel).[12][13]
-
Calcination: Grind the dried material into a fine powder and anneal (calcine) it at a high temperature (e.g., 550°C - 950°C) for several hours (e.g., 6-36 hours) to form the final MgO nanostructures.[12][13]
The size of nanoparticles synthesized via the sol-gel method can be effectively controlled by adjusting the reaction temperature.
Table 3: Sol-Gel Synthesis - Particle Size vs. Reaction Temperature
| Precursor | Solvent | Reaction Temp. (°C) | Average Particle Size (nm) | Reference |
| Mg(acac)₂·2H₂O | Oleic Acid, Oleylamine, ODE | 300 | 60 | [20] |
| Mg(acac)₂·2H₂O | Oleic Acid, Oleylamine, ODE | 330 | 110 | [20] |
| Mg(CH₃COO)₂·4H₂O | Methanol | 550 (Calcination) | < 10 (Crystallite size) | [13] |
Hydrothermal Method
This technique is excellent for producing well-crystallized nanoparticles.
-
Solution Preparation: Dissolve a magnesium precursor (e.g., 0.1 M Mg salt) in 100 mL of deionized water.[7]
-
Precipitation: Add a precipitating agent (e.g., 0.1 M NaOH) to the solution to form a suspension of Mg(OH)₂.[7]
-
Hydrothermal Treatment: Stir the resulting solution for approximately 60 minutes. Transfer the suspension into a Teflon-lined stainless steel autoclave and maintain it at a high temperature (e.g., 150°C) for 24 hours.[7]
-
Washing and Collection: After cooling, wash the product with deionized water and ethanol until the pH is neutral.[7] Centrifuge the solution (e.g., at 4000 rpm for 10 min) to collect the precipitate.[7]
-
Calcination: Calcine the collected Mg(OH)₂ powder at a specified temperature (e.g., 400°C) for 4 hours to yield MgO nanoparticles.[7]
The hydrothermal method can produce various morphologies and particle sizes depending on the precise conditions and precursors used.
Table 4: Hydrothermal Synthesis - Resulting Nanoparticle Properties
| Precursor | Resulting Particle Size (nm) | Morphology | Reference |
| Mg Powder, MgSO₄, or Mg(NO₃)₂·6H₂O | 20 - 600 | Rod-like, Lamellar, Needle-like | [6] |
| Mg(NO₃)₂·6H₂O | 25 (Crystallite size) | Porous | [6] |
| Generic Mg Precursor | 60 | Flower-like | [7] |
Green Synthesis Method
This approach leverages natural compounds for a more sustainable synthesis process.
-
Extract Preparation: Prepare an aqueous extract from a plant source (e.g., leaves of Azadirachta indica or Moringa oleifera). This typically involves boiling the cleaned, dried, and ground plant material in deionized water and then filtering the solution.[8][9]
-
Reaction: Add a specified concentration of a magnesium salt (e.g., 3 mM MgSO₄) to the plant extract filtrate.[8]
-
Synthesis: Boil the mixture (e.g., at 100°C for 30 minutes). A color change (e.g., from green to brown) indicates the formation of nanoparticles.[8]
-
Collection and Calcination: Evaporate the solution to obtain a solid brown product. Calcine this solid at a suitable temperature (e.g., 500°C) to get the final MgO nanoparticles.[8]
The type of plant extract used has a significant impact on the resulting crystallite size of the MgO nanoparticles.
Table 5: Green Synthesis - Crystallite Size with Different Plant Extracts
| Precursor | Plant Extract Source | Resulting Crystallite Size (nm) | Reference |
| MgCl₂ | Moringa oleifera | ~21 | [6] |
| MgSO₄ | Mangifera indica (Ma) | 10.25 | [8] |
| MgSO₄ | Azadirachta indica (Ne) | 27.08 | [8] |
| MgSO₄ | Psidium guajava (Pa) | 20.82 | [8] |
Conclusion
The synthesis of this compound nanoparticles is a highly adaptable process where the final characteristics of the nanoparticles can be precisely engineered by selecting the appropriate precursor and synthesis methodology. For applications in drug development and research, where properties like high purity, controlled particle size, and biocompatibility are paramount, methods like sol-gel and green synthesis are particularly promising. Co-precipitation remains a robust and scalable option for producing larger quantities of material. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize MgO NPs tailored to their specific application needs, facilitating further innovation in the biomedical and pharmaceutical sciences.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. ijcps.org [ijcps.org]
- 5. mkjc.in [mkjc.in]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Green synthesis of MgO nanoparticles and its antibacterial properties [frontiersin.org]
- 9. [PDF] Green synthesis of MgO nanoparticles using Moringa oleifera leaf aqueous extract for antibacterial activity | Semantic Scholar [semanticscholar.org]
- 10. SYNTHESIS AND CHARACTERIZATION OF NANOSCALE MAGNESIUM OXIDEBY USING CO-PRECIPITATION METHOD ООО "Перспектива" - Эдиторум - Editorum [auspublishers.com.au]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ijrpr.com [ijrpr.com]
- 19. Growth mechanisms of MgO nanocrystals via a sol-gel synthesis using different complexing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sol-gel synthesis of this compound nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Magnesium Oxide Nanoparticles: A Technical Guide for Researchers
Abstract
The burgeoning field of nanotechnology offers profound advancements in drug development and biomedical applications. Among the various nanomaterials, magnesium oxide nanoparticles (MgO NPs) have garnered significant attention due to their biocompatibility, stability, and broad-spectrum antimicrobial and anticancer properties.[1][2][3] Traditional chemical and physical synthesis methods, however, often involve hazardous materials and complex procedures. This has spurred the development of "green" synthesis routes, which are eco-friendly, cost-effective, and scalable.[4][5] This technical guide provides an in-depth overview of the green synthesis of MgO nanoparticles using plant extracts. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction to Green Synthesis of MgO Nanoparticles
Green synthesis utilizes biological entities like plants, bacteria, and fungi as reducing and capping agents for the formation of nanoparticles.[6] Plant extracts, in particular, are rich in phytochemicals such as flavonoids, alkaloids, and phenolics, which play a crucial role in the reduction of metal ions and the subsequent stabilization of the resulting nanoparticles.[4][7] This biological approach circumvents the need for toxic reagents and harsh reaction conditions, making it a sustainable alternative for producing biocompatible MgO NPs suitable for biomedical applications, including drug delivery, cancer therapy, and as antimicrobial agents.[2][3]
The general mechanism of plant-mediated green synthesis involves the mixing of a magnesium salt precursor (e.g., magnesium nitrate, magnesium sulfate) with a plant extract.[4][7] The phytochemicals in the extract reduce the magnesium ions, leading to the formation of magnesium hydroxide (B78521) (Mg(OH)₂), which upon calcination, is converted to this compound nanoparticles.[1][7] The specific characteristics of the synthesized MgO NPs, such as size, shape, and surface morphology, are influenced by factors like the plant extract used, its concentration, the reaction temperature, and the calcination temperature.[7][8]
Experimental Protocols
This section details the methodologies for the green synthesis of MgO nanoparticles and their subsequent characterization and evaluation.
Preparation of Plant Extract
A generalized protocol for the preparation of plant extracts for nanoparticle synthesis is as follows:
-
Plant Material Collection and Preparation:
-
Select fresh, healthy plant parts (e.g., leaves, bark, roots).[8][9][10]
-
Wash the plant material thoroughly with tap water followed by distilled water to remove any dust and impurities.[11]
-
Shade-dry the cleaned plant material for several days until all moisture is removed.[4][11]
-
Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.[4][11]
-
-
Aqueous Extraction:
-
Take a known amount of the plant powder (e.g., 10 g) and mix it with a specific volume of distilled water (e.g., 100 mL) in a beaker.[4][11]
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) with constant stirring.[11]
-
Allow the extract to cool to room temperature.
-
Filter the extract using Whatman No. 1 filter paper to separate the solid residues from the aqueous extract.[4][10]
-
The collected filtrate is the plant extract, which can be stored at 4 °C for further use.[10]
-
Green Synthesis of MgO Nanoparticles
The following is a typical procedure for the synthesis of MgO NPs using a plant extract:
-
Preparation of Precursor Solution:
-
Prepare a magnesium precursor solution of a specific molarity (e.g., 0.1 M Magnesium Nitrate, Mg(NO₃)₂) by dissolving the salt in deionized water.[10]
-
-
Synthesis Reaction:
-
Add a specific volume of the prepared plant extract (e.g., 40 mL) to a known volume of the magnesium precursor solution (e.g., 10 mL of 0.1 M Mg(NO₃)₂).[10]
-
Stir the mixture continuously using a magnetic stirrer for a set duration (e.g., 45 minutes).[10]
-
To facilitate the precipitation of magnesium hydroxide, slowly add a few drops of a base solution (e.g., 0.2 M NaOH) until the pH of the solution reaches a desired level (e.g., pH 12).[12]
-
Continue stirring the solution for an extended period (e.g., 2-4 hours) until a visible precipitate is formed.[12]
-
-
Collection and Calcination:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with distilled water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the washed precipitate in a hot air oven at a moderate temperature (e.g., 80-100 °C).
-
Calcine the dried powder in a muffle furnace at a high temperature (e.g., 500-700 °C) for several hours (e.g., 2-5 hours) to obtain crystalline MgO nanoparticles.[7][11]
-
Characterization of MgO Nanoparticles
The synthesized MgO NPs are characterized using various analytical techniques to determine their physicochemical properties.
-
UV-Visible Spectroscopy: To confirm the formation of MgO NPs by observing the characteristic surface plasmon resonance peak, typically in the range of 280-300 nm.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups from the plant extract that are responsible for the reduction and capping of the nanoparticles, and to confirm the presence of the Mg-O bond.[7][13]
-
X-ray Diffraction (XRD): To determine the crystalline nature, phase purity, and average crystallite size of the MgO NPs using the Debye-Scherrer equation.[7][13]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the nanoparticles.[7][13]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information about their size, shape, and morphology.[4][13]
Antimicrobial Activity Assessment (Disc Diffusion Method)
-
Preparation of Bacterial Cultures:
-
Prepare fresh overnight broth cultures of the test bacteria (e.g., E. coli, S. aureus).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Agar (B569324) Plate Inoculation:
-
Spread the standardized bacterial culture evenly onto the surface of sterile Mueller-Hinton agar plates using a sterile cotton swab.
-
-
Disc Application:
-
Impregnate sterile filter paper discs (6 mm in diameter) with different concentrations of the synthesized MgO NP suspension.
-
Place the impregnated discs on the surface of the inoculated agar plates.[14]
-
Use a standard antibiotic disc as a positive control and a disc with the solvent used to disperse the NPs as a negative control.
-
-
Incubation and Measurement:
Photocatalytic Activity Assessment
-
Preparation of Dye Solution:
-
Photocatalytic Reaction:
-
Add a specific amount of the synthesized MgO NPs (e.g., 0.01 g) to a known volume of the dye solution (e.g., 50 mL).[5]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Expose the suspension to a light source (e.g., UV lamp or visible light) with constant stirring.[5]
-
-
Analysis:
-
At regular time intervals, withdraw a small aliquot of the suspension and centrifuge it to separate the nanoparticles.
-
Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Visible spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture:
-
Seed a specific number of cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[17]
-
-
Treatment with Nanoparticles:
-
MTT Assay:
-
After the incubation period, remove the medium containing the nanoparticles and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) to each well.[17]
-
Incubate the plate for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
-
Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the green synthesis of MgO nanoparticles.
Table 1: Physicochemical Properties of Green Synthesized MgO Nanoparticles
| Plant Extract Source | Precursor | Calcination Temperature (°C) | Average Particle Size (nm) | Morphology | Reference |
| Mangifera indica (Mango) | MgSO₄ | 500 | 10.25 | - | [3] |
| Azadirachta indica (Neem) | MgSO₄ | 500 | 27.08 | - | [3] |
| Carica papaya (Papaya) | MgSO₄ | 500 | 20.82 | - | [3] |
| Moringa oleifera | MgSO₄·7H₂O | 600 | 10.39 | Cubic | [11] |
| Orange Peel | Mg(NO₃)₂ | - | < 10 | Spherical | [12] |
| Peanut Shell | - | - | 25-30 | Tetragonal | [13] |
| Tea Extract | - | - | 45-50 | Spherical | [19] |
Table 2: Antimicrobial Activity of Green Synthesized MgO Nanoparticles (Zone of Inhibition in mm)
| Plant Extract Source | Test Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
| Rhododendron arboreum | Escherichia coli | 2 | 17 | [15] |
| Rhododendron arboreum | Streptococcus mutans | 2 | 14 | [15] |
| Rhododendron arboreum | Proteus vulgaris | 2 | 12 | [15] |
| Tea Extract | Various bacterial strains | - | 7-10 | [19] |
Table 3: Photocatalytic Degradation Efficiency of Green Synthesized MgO Nanoparticles
| Plant Extract Source | Dye | Catalyst Dose | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Tea Extract | Victoria Blue | - | 90 | ~88 | [19] |
| Hog Plum Leaf | - | 100 mg | - | 60 | [20] |
| - | Rhodamine B (UV light) | - | 180 | 100 | [16] |
| - | Rhodamine B (Visible light) | - | - | 83.23 | [16] |
| - | Rhodamine 6G (UV light) | - | - | 92.62 | [16] |
Table 4: Cytotoxicity of Green Synthesized MgO Nanoparticles (IC50 values)
| Nanoparticle Type | Cell Line | IC50 (µg/mL) | Reference |
| MgO NPs | K562 (Leukemia) | 17.75 | [21] |
| MgO NPs | Various cancer cell lines | 12.5 - 60 | [22] |
Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.
Experimental Workflow for Green Synthesis and Characterization
References
- 1. Study on the mechanism of antibacterial action of this compound nanoparticles against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Nanoparticles Using Plant Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MgO) Nanoparticles: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 4. arcjournals.org [arcjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Frontiers | Green synthesis of MgO nanoparticles and its antibacterial properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Green Synthesis of this compound Nanoparticles by Using Abrus precatorius Bark Extract and Their Photocatalytic, Antioxidant, Antibacterial, and Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meral.edu.mm [meral.edu.mm]
- 12. Plant-Assisted Green Synthesis of MgO Nanoparticles as a Sustainable Material for Bone Regeneration: Spectroscopic Properties [mdpi.com]
- 13. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro toxicological assessment of MgO and Silica Nanoparticle in human colon carcinoma cells [nanomedicine-rj.com]
- 18. researchgate.net [researchgate.net]
- 19. espublisher.com [espublisher.com]
- 20. indjems.com [indjems.com]
- 21. Albumin binding and anticancer effect of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jaoc.samipubco.com [jaoc.samipubco.com]
Thermal decomposition of magnesium hydroxide to MgO
An In-Depth Technical Guide to the Thermal Decomposition of Magnesium Hydroxide (B78521) to Magnesium Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of magnesium hydroxide (Mg(OH)₂) into this compound (MgO), a crucial transformation in materials science, catalysis, and pharmaceutical manufacturing. The properties of the final MgO product—such as particle size, surface area, and reactivity—are intimately linked to the conditions of the decomposition process. Understanding and controlling this process is therefore paramount for producing MgO with desired specifications.
Reaction Fundamentals and Stoichiometry
The thermal decomposition of magnesium hydroxide is an endothermic solid-state reaction, often referred to as dehydroxylation or dehydration. The overall chemical equation is:
Mg(OH)₂(s) + Δ → MgO(s) + H₂O(g)
This process involves the removal of water molecules from the crystal lattice of Mg(OH)₂, resulting in a theoretical mass loss of approximately 30.9%. The reaction typically begins at temperatures around 300°C and can proceed to completion by 480-500°C, although the precise temperature range is influenced by several factors.[1][2][3] The resulting solid, MgO, initially forms in a distorted state before converting to the stable, cubic periclase crystal structure at higher temperatures, often above 600°C.[4]
Thermodynamics and Kinetics
The decomposition is a non-spontaneous, endothermic process requiring significant energy input to break the Mg-OH bonds.
Thermodynamic Data
The standard enthalpy of formation (ΔfH°) for solid Mg(OH)₂ is -924.66 kJ/mol.[5] The reaction absorbs a substantial amount of heat, a property leveraged in its application as a flame retardant.[6]
Kinetic Parameters
The kinetics of Mg(OH)₂ decomposition are most commonly studied using non-isothermal thermogravimetric analysis (TGA). The process is often described by nucleation and growth models (e.g., Avrami-Erofeev).[7][8][9] The activation energy (Ea), a critical parameter for understanding reaction barriers, has been reported across a range of values, which can be attributed to differences in material characteristics (crystallinity, particle size), experimental conditions (heating rate, atmosphere), and the kinetic model applied for calculation.
Table 1: Reported Kinetic Parameters for the Thermal Decomposition of Mg(OH)₂
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Kinetic Model / Analytical Method |
|---|---|---|
| ~148 | Not Specified | Numerical regression (Nucleation and growth A1.5-A2)[7][9] |
| 115.47 | Not Specified | Kissinger Method[7] |
| 126.04 | Not Specified | Ozawa Method[7] |
| 129.4 | 1.820 x 10¹⁰ min⁻¹ | Starink method (Random nucleation and growth A1.5)[8] |
| 153 | 5.83 x 10¹² s⁻¹ | Isothermal method (Random nucleation and growth)[6] |
| 66-70 | Not Specified | Doyle & Gorbatchev approximations (for Mg(OH)₂-sol)[6] |
Factors Influencing Decomposition
The rate and temperature of decomposition, as well as the final MgO properties, are highly sensitive to several experimental variables.
-
Heating Rate : Higher heating rates shift the decomposition curves to higher temperatures.[7]
-
Atmosphere : The presence of water vapor in the surrounding atmosphere can inhibit the decomposition process, increasing the onset temperature.[7]
-
Temperature & Holding Time : These are the primary levers for controlling the properties of the resulting MgO. Higher calcination temperatures and longer holding times lead to increased crystallinity and particle size (sintering), which corresponds to a decrease in specific surface area and chemical activity.[1][2] For highly active MgO, complete decomposition at the lowest possible temperature (e.g., 550°C) for a short duration is optimal.[1][10]
-
Particle Size : While micron-sized particles show little kinetic variation, the morphology of the precursor can influence the texture of the final MgO product.[8][10]
-
Dopants : The addition of certain ionic salts, such as nitrates or lithium compounds, can lower the decomposition temperature by aiding in the formation of MgO nuclei.[11][12]
Caption: Key factors influencing the thermal decomposition process and resulting material properties.
Experimental Protocols
Precise characterization of the decomposition process relies on standardized analytical techniques.
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
This is the primary technique for studying the decomposition kinetics and thermal stability.
-
Objective : To quantify mass loss as a function of temperature, determine decomposition temperatures, and measure the heat flow associated with the reaction.
-
Apparatus : A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements (e.g., NETZSCH STA 449C, Mettler Toledo TGA/SDTA 851e).[13][14]
-
Methodology :
-
Crucible Preparation : Use an inert crucible, typically alumina (B75360) (Al₂O₃).[14]
-
Sample Preparation : Accurately weigh 5-10 mg of the Mg(OH)₂ powder sample into the crucible.[11][14]
-
Instrument Setup : Place the sample crucible and an empty reference crucible onto the TGA balance.
-
Atmosphere Control : Purge the furnace with a dry, inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure a stable atmosphere and efficiently remove the evolved water vapor.[11][13]
-
Thermal Program : Heat the sample from ambient temperature (e.g., 30°C) to a final temperature above the decomposition range (e.g., 600°C) at a controlled, linear heating rate (e.g., 10°C/min).[2][11] To perform kinetic analysis, repeat the experiment using multiple heating rates (e.g., 5, 10, 15, and 20°C/min).
-
Data Analysis : The TGA curve plots mass (%) vs. temperature, showing a distinct step corresponding to the loss of water. The derivative of this curve (DTG) shows a peak at the temperature of the maximum decomposition rate. The DSC curve shows a corresponding endothermic peak, the area of which is proportional to the enthalpy of decomposition.
-
Caption: Standard experimental workflow for TGA/DSC analysis of Mg(OH)₂ decomposition.
X-Ray Diffraction (XRD) Analysis
XRD is essential for confirming the crystal structures of the reactant and product phases.
-
Objective : To identify the crystalline phases present in a sample before, during, and after decomposition.
-
Apparatus : A powder X-ray diffractometer, typically with a Cu Kα radiation source (λ = 1.54 Å).[13]
-
Methodology :
-
Sample Preparation : Prepare a series of samples by calcining Mg(OH)₂ at various key temperatures (e.g., 25°C, 350°C, 450°C, 600°C) for a fixed duration (e.g., 1 hour) to capture different stages of the transformation.
-
Data Acquisition : Mount the finely ground powder sample on a flat holder.
-
Scan Parameters : Scan the sample over a 2θ range that covers the principal peaks for both Mg(OH)₂ and MgO (e.g., 10° to 80°).
-
Phase Identification : Compare the diffraction peaks in the resulting pattern to standard reference patterns from the ICDD database. The hexagonal brucite phase of Mg(OH)₂ (JCPDS 084-2164) will be replaced by the cubic periclase phase of MgO (JCPDS 45-0946) as the temperature increases.[15]
-
The Decomposition Pathway Visualized
The transformation from magnesium hydroxide to this compound is a topotactic process, meaning the crystal orientation of the product is determined by the orientation of the reactant. The process can be simplified into a key signaling pathway.
Caption: A simplified pathway of the thermal decomposition of Mg(OH)₂ to MgO.
Conclusion
The thermal decomposition of magnesium hydroxide is a complex process governed by thermodynamics, kinetics, and several experimental factors. For researchers and developers, precise control over heating rate, calcination temperature, and atmosphere is essential for tailoring the physical and chemical properties of the resulting this compound. The application of analytical techniques such as TGA/DSC and XRD provides the necessary data to understand the transformation, optimize process parameters, and ensure the production of MgO with the desired characteristics for advanced applications.
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. meixi-mgo.com [meixi-mgo.com]
- 3. qingdaopengfeng.com [qingdaopengfeng.com]
- 4. Thermal Decomposition of Magnesium Hydroxide [jstage.jst.go.jp]
- 5. magnesium hydroxide [webbook.nist.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of particle size on thermal decomposition kinetics of micron magnesium hydroxide [jproeng.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. daneshyari.com [daneshyari.com]
- 14. epfl.ch [epfl.ch]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Band Gap and Electronic Properties of Magnesium Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxide (MgO) is a technologically significant inorganic compound with a wide range of applications, from refractory materials and catalysis to electronics and, increasingly, in the biomedical field.[1][2] Its utility is largely dictated by its unique electronic properties, chief among them being its exceptionally wide band gap. This characteristic positions MgO as an excellent electrical insulator with high thermal stability.[1][3] For researchers, particularly in drug development and materials science, a thorough understanding of MgO's electronic structure is crucial for designing novel applications, such as carriers for drug delivery, biosensors, and antimicrobial agents. This guide provides a comprehensive overview of the band gap and electronic properties of this compound, detailing both experimental and theoretical findings, characterization methodologies, and the factors that influence these fundamental characteristics.
Crystal and Electronic Structure of this compound
This compound crystallizes in a cubic rock-salt structure, with each Mg²⁺ ion octahedrally coordinated to six O²⁻ ions and vice versa.[1][4] This stable, face-centered cubic (FCC) lattice is a result of the strong ionic bonding between magnesium and oxygen.[1]
The electronic configuration of magnesium is 1s²2s²2p⁶3s², and for oxygen, it is 1s²2s²2p⁴. In the formation of MgO, magnesium donates its two valence electrons from the 3s orbital to the oxygen atom, which accepts them to complete its 2p orbital. This electron transfer results in the formation of Mg²⁺ and O²⁻ ions, both of which have stable, noble gas-like electron configurations.[5] The valence band of MgO is primarily composed of the filled O 2p orbitals, while the conduction band is formed from the empty Mg 3s orbitals.[5]
The Band Gap of this compound
The band gap is a critical parameter that defines the electronic and optical properties of a material. It represents the energy difference between the top of the valence band and the bottom of the conduction band. Materials with a large band gap are typically electrical insulators, as a significant amount of energy is required to excite an electron from the valence band to the conduction band, where it can conduct electricity.
This compound is a wide band gap insulator.[1] The experimentally determined band gap for bulk MgO is approximately 7.8 eV.[1][6] However, theoretical calculations and experimental measurements on nanostructured MgO often yield different values.
Quantitative Data on the Band Gap of MgO
The following table summarizes experimentally measured and theoretically calculated band gap values for this compound from various studies.
| Methodology | Material Form | Band Gap (eV) | Reference |
| Experimental (General) | Bulk | ~7.8 | [1][6] |
| Experimental (UV-Vis) | Nanoparticles (Sol-Gel) | 5.80 | [7] |
| Experimental (UV-Vis) | Nanoparticles (Chemical Precipitation) | 3.686 - 4.27 | [8] |
| Experimental (REELS) | Thin Film (Bulk) | 7.8 | [9][10] |
| Experimental (REELS) | Thin Film (Surface) | 6.3 | [9][10] |
| Theoretical (DFT-GGA) | Bulk | 4.283 | [5] |
| Theoretical (DFT-GGA) | Bulk | ~4.6 | [11] |
| Theoretical (DFT-HSE) | Bulk | ~6.6 | [11] |
| Theoretical (DFT with 40% HF) | Bulk | 7.57 | [9] |
Factors Influencing the Band Gap of MgO
The band gap of this compound is not a fixed value and can be influenced by several factors:
-
Synthesis Method: Different synthesis techniques, such as sol-gel, solid-state reaction, and chemical precipitation, can lead to variations in crystallinity, particle size, and defect concentration, all of which affect the band gap.[12][13]
-
Annealing Temperature and Time: Post-synthesis heat treatment can alter the crystal structure and reduce defects, generally leading to an increase in the band gap.[6][14]
-
Nanostructuring: The band gap of MgO nanoparticles can differ from the bulk value. This is often attributed to quantum confinement effects, although surface states and defects in nanomaterials also play a significant role.[7][15]
-
Defects: The presence of defects, such as oxygen vacancies (F centers), can introduce energy levels within the band gap, effectively reducing it.[9][10]
-
Doping: Introducing dopants into the MgO lattice can modify its electronic structure and tune the band gap for specific applications.[7]
Factors that influence the band gap of this compound.
Other Key Electronic Properties of this compound
Beyond the band gap, several other electronic properties are crucial for understanding and utilizing MgO in various applications.
| Property | Value | Conditions | Reference |
| Dielectric Constant | 3.2 - 10.1 | 25°C, 1 MHz | [16][17][18] |
| Work Function | 4.22 - 5.07 eV | Dependent on crystal orientation | [19] |
| Electron Affinity | 1.630 eV | Ground state | [20] |
| Electrical Resistivity | > 10¹⁴ Ω·cm | at 20°C | [17] |
| Thermal Conductivity | 40 - 60 W/(m·K) | Room Temperature | [1] |
-
Dielectric Constant: This value indicates the ability of MgO to store electrical energy in an electric field, making it a key parameter for its use as a dielectric material in capacitors and insulators.[21]
-
Work Function: The work function is the minimum energy required to remove an electron from the surface of MgO. This property is particularly important in applications involving electron emission and interfaces with other materials.[19]
-
Electron Affinity: This is the energy released when an electron is added to a neutral atom to form a negative ion.[20]
-
Electrical Resistivity: The high electrical resistivity of MgO underscores its excellent insulating properties.[3]
-
Thermal Conductivity: Unusually for an electrical insulator, MgO possesses high thermal conductivity, allowing it to efficiently dissipate heat in electronic devices.[3]
Experimental Protocols for Characterization
A variety of experimental techniques are employed to synthesize and characterize the electronic properties of this compound.
Synthesis of MgO Nanoparticles
a) Sol-Gel Method
The sol-gel method is a versatile, low-temperature technique for synthesizing high-purity MgO nanoparticles.[16]
-
Precursors: Magnesium salts such as magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium acetate (B1210297) (Mg(CH₃COO)₂) are commonly used.[1][5]
-
Solvent: Ethanol or methanol (B129727) is typically used to dissolve the precursor.[1][5]
-
Gelling Agent: A gelling agent like oxalic acid or a precipitating agent like sodium hydroxide (B78521) is added to the solution to form a gel.[5][12]
-
Aging and Drying: The gel is aged, often at room temperature, to complete the gelation process, followed by drying to remove the solvent.[1][16]
-
Calcination: The dried precursor is calcined at elevated temperatures (e.g., 550-800°C) to decompose the organic components and form crystalline MgO nanoparticles.[1][12]
Workflow for sol-gel synthesis and characterization of MgO.
b) Solid-State Reaction
This method involves the direct thermal decomposition of a solid precursor.
-
Precursor: Magnesium acetate tetrahydrate is a common precursor.[17]
-
Grinding: The precursor may be ground, sometimes with another reactant like oxalic acid dihydrate, to ensure a homogeneous mixture.[22]
-
Calcination: The precursor powder is heated in a furnace at a specific temperature (e.g., 600-800°C) for a set duration to yield MgO powder.[17]
Band Gap Determination using UV-Vis Spectroscopy
UV-Visible spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials.
-
Sample Preparation: MgO nanoparticles are dispersed in a suitable solvent (e.g., ethanol) to form a colloidal suspension. For thin films, the film is directly mounted in the spectrophotometer's sample holder.
-
Measurement: The absorbance or reflectance spectrum of the sample is recorded over a range of wavelengths, typically from 200 to 800 nm.
-
Data Analysis (Tauc Plot): The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg) where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap material like MgO).
-
Band Gap Extraction: By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis (where (αhν)² = 0), the intercept gives the value of the optical band gap.
Reflection Electron Energy Loss Spectroscopy (REELS)
REELS is a surface-sensitive technique used to investigate the electronic structure of materials, including the band gap and defect states.
-
Principle: A monochromatic beam of low-energy electrons (typically < 2 keV) is directed at the sample surface. The energy of the electrons that are reflected (scattered) from the surface is analyzed.[13]
-
Energy Loss: Some electrons lose a discrete amount of energy by exciting electronic transitions in the material, such as interband transitions (across the band gap) or excitations from defect states.[6]
-
Spectrum Analysis: The REELS spectrum shows peaks corresponding to these energy losses. The onset of the energy loss spectrum corresponds to the band gap energy. Peaks within the band gap can be attributed to defect states, such as F centers (oxygen vacancies).[10][14]
-
Surface vs. Bulk Sensitivity: By varying the primary electron energy, the probing depth can be adjusted, allowing for the differentiation between surface and bulk electronic properties. Lower energy electrons are more surface-sensitive.[9]
Theoretical Calculation of Electronic Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.
-
Methodology: DFT calculations solve the Schrödinger equation for a many-electron system by approximating the exchange-correlation energy as a functional of the electron density.
-
Approximations: Common approximations for the exchange-correlation functional include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide more accurate band gap predictions.[8]
-
Procedure:
-
Define the crystal structure of MgO (lattice parameters, atomic positions).
-
Perform a self-consistent field (SCF) calculation to determine the ground-state electron density.
-
From the ground-state calculation, the electronic band structure and density of states (DOS) can be computed.
-
The band gap is then determined as the energy difference between the valence band maximum and the conduction band minimum.
-
Workflow for theoretical band gap calculation using DFT.
Conclusion
This compound is a wide band gap insulator with a unique combination of electronic, thermal, and chemical properties. Its band gap, nominally around 7.8 eV for the bulk material, can be tuned by factors such as synthesis method, nanostructuring, and the introduction of defects. A comprehensive understanding of these properties, gained through a combination of experimental techniques like UV-Vis spectroscopy and REELS, and theoretical methods such as DFT, is essential for leveraging MgO in advanced applications. For professionals in materials science and drug development, the ability to control and characterize the electronic properties of MgO opens up new possibilities for creating functional materials with tailored performance.
References
- 1. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Sol-gel synthesis of this compound nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mkjc.in [mkjc.in]
- 6. Reflection Electron Energy Loss Spectroscopy [mri.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. susi.theochem.tuwien.ac.at [susi.theochem.tuwien.ac.at]
- 9. mdpi.com [mdpi.com]
- 10. nanoscalereports.com [nanoscalereports.com]
- 11. Reflected Electron Energy Loss Spectroscopy | Kratos [kratos.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ijcps.org [ijcps.org]
- 14. researchgate.net [researchgate.net]
- 15. chalcogen.ro [chalcogen.ro]
- 16. researchgate.net [researchgate.net]
- 17. A solid-state chemical method for synthesizing MgO nanoparticles with superior adsorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdriscoll.pbworks.com [mdriscoll.pbworks.com]
- 19. A solid-state chemical method for synthesizing MgO nanoparticles with superior adsorption properties - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09199D [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]
A Technical Guide to the Natural Occurrence and Mineral Forms of Magnesium Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence and diverse mineral forms of magnesium oxide (MgO). The following sections detail the physicochemical properties of these minerals, the experimental protocols for their characterization, and the geological pathways leading to their formation. All quantitative data is presented in structured tables for comparative analysis, and key formation processes are visualized using logical diagrams.
Natural Mineral Forms of this compound
This compound occurs naturally as the mineral periclase. However, a variety of other magnesium-bearing minerals, including hydroxides and carbonates, are geologically significant and serve as precursors or alteration products of periclase. These minerals are crucial in understanding the geochemical cycle of magnesium.
Periclase (MgO)
Periclase is the crystalline form of this compound with a cubic crystal system. It is typically found in contact metamorphic rocks, formed from the high-temperature metamorphism of dolomitic limestones or marbles.[1][2] Periclase readily alters to brucite in the presence of water under near-surface conditions.[1]
Brucite (Mg(OH)₂)
Brucite, the mineral form of magnesium hydroxide, is a common alteration product of periclase.[3] It is also found in low-temperature hydrothermal veins within metamorphosed limestones and as a product of the serpentinization of dunites.[3] Brucite is often associated with serpentine (B99607), calcite, dolomite, and magnesite.[3][4]
Magnesite (MgCO₃)
Magnesite is a magnesium carbonate mineral that forms through several geological processes. It can be found as an alteration product of ultramafic rocks like serpentinite and peridotite.[5][6] It also forms via the carbonation of olivine (B12688019) in the presence of water and carbon dioxide under elevated temperatures and pressures.[5]
Hydrated Magnesium Carbonates
Several hydrated magnesium carbonate minerals exist in nature, often forming as weathering products or in low-temperature hydrothermal settings. These include:
-
Artinite (Mg₂(CO₃)(OH)₂·3H₂O): Forms as white, silky, monoclinic prismatic crystals, often in radial arrays.[7] It is found in low-temperature hydrothermal veins and serpentinized ultramafic rocks.[7][8]
-
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): Commonly occurs as incrustations and vein fillings in ultramafic rocks and serpentinites.[9][10] It is a weathering product of other magnesium-containing minerals like serpentine and brucite.[9][11]
-
Nesquehonite (MgCO₃·3H₂O): A rare hydrated carbonate found as an alteration product of serpentinite and in some coal mines.[12] It can occur as pseudomorphs after lansfordite.[12]
-
Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): Occurs as a surface alteration product on serpentine and can be mistaken for hydromagnesite.[13]
-
Pokrovskite (Mg₂(CO₃)(OH)₂): A monoclinic mineral found in ultramafic bodies of dunite or serpentinite.[14][15][16]
-
Giorgiosite (Mg₅(CO₃)₄(OH)₂·5-6H₂O): A rare mineral that occurs on lava flows and is considered a metastable phase between nesquehonite and hydromagnesite.[17][18]
Quantitative Mineral Data
The following tables summarize the key quantitative properties of the discussed this compound and related minerals for easy comparison.
Table 1: Chemical and Physical Properties of this compound and Related Minerals
| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity |
| Periclase | MgO | Isometric | 5.5[2][19] | 3.55 - 3.57[2][20] |
| Brucite | Mg(OH)₂ | Trigonal | 2.5[3][21] | 2.39[21] |
| Magnesite | MgCO₃ | Trigonal | 3.5 - 4.5[22] | 3.00[22] |
| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic | 2.5[7] | 2.01 - 2.03[23] |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | 3.5[9] | 2.24 - 2.25[24] |
| Nesquehonite | MgCO₃·3H₂O | Monoclinic | 2.5[25] | 1.82 - 1.85[12][25] |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic | - | 2.15[13] |
| Pokrovskite | Mg₂(CO₃)(OH)₂ | Monoclinic | 3[14][15] | 2.51 - 2.52[14][15] |
| Giorgiosite | Mg₅(CO₃)₄(OH)₂·5-6H₂O | - | - | 2.170[17] |
Table 2: Optical Properties of this compound and Related Minerals
| Mineral | Luster | Color | Streak | Transparency |
| Periclase | Vitreous[20] | Colorless, grayish white, yellow, green, black[19][20] | - | Transparent to translucent |
| Brucite | Waxy to vitreous, pearly on cleavages[21] | White, pale-green, gray, blue[3][26] | White | Transparent to translucent[21] |
| Magnesite | Vitreous | Colorless, white, grayish, yellowish, brown[5][27] | White | Transparent to translucent |
| Artinite | Vitreous, Silky[23] | White[7] | White[23] | Transparent[23] |
| Hydromagnesite | Vitreous, silky, pearly, earthy[9][24] | Colorless, white[9][10] | White[9] | Transparent to translucent[9] |
| Nesquehonite | Vitreous, Greasy[25] | Colorless to white[12][25] | White[12] | Transparent, Translucent[25] |
| Dypingite | Pearly[13] | White, pale pink[13] | White to gray[28] | Semitransparent[28] |
| Pokrovskite | Dull[14][15] | Pinkish-white to tan[14][15] | White[15] | Translucent[15] |
| Giorgiosite | Silky[17] | White[17] | - | Semitransparent[29] |
Experimental Protocols for Mineral Characterization
The identification and characterization of this compound and its related minerals are crucial for research and development. A combination of analytical techniques is typically employed to determine their structural and chemical properties.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in a sample and determine their crystal structure.
Methodology:
-
A representative portion of the mineral sample is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.
-
The powdered sample is mounted onto a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Operating Voltage and Current: Commonly 40 kV and 30-40 mA.
-
Scan Range (2θ): A wide angular range is scanned, for example, from 5° to 80°.
-
Scan Speed/Step Size: A typical step size is 0.02° with a counting time of 1-2 seconds per step.
-
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral phases.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
Objective: To observe the morphology and determine the elemental composition of the mineral samples.
Methodology:
-
A small, representative fragment of the mineral or a polished thin section is mounted on an aluminum stub using conductive carbon tape or epoxy.
-
For non-conductive samples, a thin conductive coating (e.g., carbon, gold, or palladium) is applied via sputtering or evaporation to prevent charging under the electron beam.
-
The sample is introduced into the SEM chamber and evacuated to high vacuum.
-
The sample is imaged using a focused beam of electrons to observe surface morphology, crystal habit, and texture.
-
EDS analysis is performed by focusing the electron beam on specific points or areas of interest to generate a spectrum of characteristic X-rays, which allows for the qualitative and semi-quantitative determination of the elemental composition.
Thermal Analysis (TGA/DTA)
Objective: To study the thermal stability and decomposition behavior of hydrated minerals.
Methodology:
-
A small, precisely weighed amount of the powdered mineral sample (typically 5-20 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in a thermogravimetric analyzer or differential thermal analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) in a controlled atmosphere (e.g., nitrogen or air).[17]
-
TGA measures the change in mass as a function of temperature, indicating dehydration and decarbonation events.
-
DTA measures the temperature difference between the sample and an inert reference, revealing endothermic and exothermic transitions associated with decomposition and phase changes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups (e.g., OH⁻, CO₃²⁻) present in the mineral structure.
Methodology:
-
A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The absorption bands in the spectrum are assigned to specific molecular vibrations, confirming the presence of hydroxyl and carbonate groups and providing information about their bonding environment.
Geochemical Formation Pathways
The formation of this compound minerals is governed by complex geological processes. The following diagrams illustrate two key pathways: the serpentinization of ultramafic rocks and the hydrothermal alteration of dolomite.
References
- 1. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New Technique to Quantitatively Determine the Periclase Content in High Magnesia Portland Cement [frontiersin.org]
- 3. Brucite Gemstone: Properties, Meaning, Value & Healing Uses [gemrockauctions.com]
- 4. Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy | Lund University Publications [lup.lub.lu.se]
- 5. Why Are Serpentinization Reactions Important for Mineralization? → Question [climate.sustainability-directory.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Magnesium Carbonates on Earth and Implications for Mars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.nmlindia.org [eprints.nmlindia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Serpentinization and the Formation of H2 and CH4 on Celestial Bodies (Planets, Moons, Comets) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brucite - - Industrial Mineral with a Future [journals.lib.unb.ca]
- 17. sphinxsai.com [sphinxsai.com]
- 18. diving-rov-specialists.com [diving-rov-specialists.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification characteristics of brucite - Fengcheng Huafeng Brucite Mining Co. Ltd [yw.chinahfsm.com]
- 21. Mechanisms of Mg carbonates precipitation and implications for CO 2 capture and utilization/storage - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02482A [pubs.rsc.org]
- 22. How to Test the Purity of this compound [magnesiumking.com]
- 23. researchgate.net [researchgate.net]
- 24. Magnesium carbonates in ultramafic rocks : carbon dioxide transformations in crustal environments | Stanford Digital Repository [purl.stanford.edu]
- 25. Frontiers | Magnesium geochemistry of authigenic carbonate at marine cold seep [frontiersin.org]
- 26. pubs.usgs.gov [pubs.usgs.gov]
- 27. Magnesium Carbonates in Ultramafic Rocks: Carbon Dioxide Transformations in Crustal Environments | Stanford Center for Carbon Storage [sccs.stanford.edu]
- 28. Frontiers | Bioleaching and chemical leaching of magnesium from serpentinites (Zlatibor Mt. ophiolite massif, Serbia) with potential application in mineral carbonation process for CO2 sequestration [frontiersin.org]
- 29. researchgate.net [researchgate.net]
Unveiling the Foundations: An In-depth Technical Guide to the Early Studies of Magnesium Oxide's Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the catalytic properties of magnesium oxide (MgO), a compound that continues to be a subject of interest in modern catalysis. The early investigations, primarily conducted in the first half of the 20th century, laid the groundwork for understanding the utility of this simple metal oxide in promoting various organic transformations. This document provides a comprehensive overview of these pioneering studies, with a focus on quantitative data, detailed experimental methodologies, and the nascent understanding of the catalytic mechanisms involved.
Introduction: The Dawn of MgO Catalysis
This compound, a readily available and thermally stable solid, emerged as a catalyst of interest in the early days of heterogeneous catalysis. Its basic nature, a key characteristic that drives much of its modern applications, was also the focal point of early investigations. Researchers like Sabatier and Ipatieff, pioneers in the field of catalysis, explored the activity of various metal oxides, including MgO, for a range of reactions, most notably the dehydration and dehydrogenation of alcohols and the ketonization of carboxylic acids. These early studies were crucial in establishing MgO as a viable catalyst and promoter, paving the way for its use in more complex industrial processes.
Key Reactions Catalyzed by this compound in Early Studies
The initial explorations of MgO's catalytic prowess centered on a few key organic reactions. These studies, while lacking the sophisticated analytical techniques of today, provided valuable quantitative data and insights into the catalyst's behavior.
Dehydration and Dehydrogenation of Alcohols
One of the earliest and most extensively studied applications of this compound as a catalyst was in the transformation of alcohols. Depending on the reaction conditions and the specific alcohol used, MgO was found to catalyze both dehydration (elimination of water to form an alkene) and dehydrogenation (removal of hydrogen to form an aldehyde or ketone).
Experimental Protocols:
Early experiments on alcohol conversion over MgO were typically conducted in a flow system using a heated tube reactor. The general methodology involved:
-
Catalyst Preparation: "Active" this compound was often prepared by the calcination of magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂). The temperature of calcination was a critical parameter, with lower temperatures (around 450-600°C) generally yielding a more active catalyst with a higher surface area.[1]
-
Reactor Setup: A glass or quartz tube packed with the MgO catalyst was placed inside a furnace to achieve the desired reaction temperature.
-
Reactant Feed: The alcohol vapor was passed over the heated catalyst, often carried by an inert gas like nitrogen.
-
Product Analysis: The reaction products were condensed and collected. Analysis in the early 20th century relied on classical chemical methods such as distillation, determination of physical constants (boiling point, refractive index), and chemical tests to identify functional groups.
A schematic representation of a typical early experimental workflow for alcohol dehydration/dehydrogenation is provided below.
References
Theoretical Modeling of Magnesium Oxide Surface Defects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium oxide (MgO), a material of significant interest in catalysis, ceramics, and increasingly in biomedical applications, derives much of its chemical reactivity and functionality from the presence of surface defects. Understanding and controlling these imperfections at the atomic level is paramount for designing novel materials with tailored properties. This technical guide provides a comprehensive overview of the theoretical modeling of MgO surface defects, complemented by experimental methodologies for their creation and characterization, and a summary of key quantitative data.
Introduction to MgO Surface Defects
The pristine surface of MgO, typically the most stable (100) facet, is relatively inert. However, the presence of defects, which disrupt the perfect alternating arrangement of Mg²⁺ and O²⁻ ions, creates localized electronic states and low-coordination sites that can dramatically alter the surface's chemical and physical properties. These defects are the primary active sites for a wide range of surface phenomena, including adsorption, catalysis, and nucleation.
Theoretical modeling, predominantly employing Density Functional Theory (DFT), has become an indispensable tool for elucidating the nature of these defects.[1][2] Computational approaches allow for the investigation of defect structures, formation energies, and their effects on the electronic properties of the MgO surface at a level of detail that is often challenging to achieve experimentally.
Types of Surface Defects on MgO
Surface defects on MgO can be broadly categorized into point defects and extended defects.
-
Point Defects: These are zero-dimensional defects and are the most extensively studied.
-
F-centers (Oxygen Vacancies): An F-center is formed by the removal of an oxygen anion from the lattice, leaving behind one (F⁺-center) or two (F⁰-center) trapped electrons.[3][4] These defects are crucial in catalysis and are characterized by localized electronic states within the band gap of MgO.[5]
-
V-centers (Magnesium Vacancies): A V-center is created by the removal of a magnesium cation. To maintain charge neutrality, adjacent oxygen atoms can release electrons, forming O⁻ ions.
-
Substitutional Impurities: Foreign atoms can replace either Mg or O ions in the lattice, altering the local electronic structure and creating new active sites.
-
-
Extended Defects: These are one- or two-dimensional imperfections.
-
Steps, Kinks, and Corners: These low-coordinated sites have different electronic properties compared to the flat terrace and are often more reactive.[6]
-
Grain Boundaries: In polycrystalline MgO, the interfaces between different crystal grains represent a high concentration of defects.
-
The following diagram illustrates the relationship between different types of surface defects and their basic characteristics.
Theoretical Modeling Approaches
Density Functional Theory (DFT) is the most widely used computational method for modeling MgO surface defects.[7] It provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of these systems.
The general workflow for the theoretical modeling of MgO surface defects using DFT is outlined below:
Key aspects of the theoretical calculations include:
-
Model System: The MgO surface is typically modeled using a slab geometry with a vacuum layer to separate periodic images.
-
DFT Functionals: The choice of exchange-correlation functional (e.g., PBE, HSE) can influence the calculated properties, particularly the band gap and defect energy levels.
-
Basis Sets: Plane-wave basis sets are commonly used in periodic DFT calculations.
-
Defect Formation Energy: The formation energy of a defect is a key thermodynamic quantity that determines its concentration. For an oxygen vacancy (F-center), it is calculated as:
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> Eform=Edefect−Eperfect+21EO2where
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
is the total energy of the slab with the vacancy,Edefectngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the total energy of the pristine slab, andEperfectngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the energy of an oxygen molecule in the gas phase.EO2
Experimental Protocols
The creation and characterization of well-defined MgO surface defects are typically performed in ultra-high vacuum (UHV) chambers to maintain surface cleanliness.[5]
Preparation of Clean MgO(100) Surfaces
A clean and atomically flat MgO(100) surface is the prerequisite for studying surface defects.
-
Ex-situ Cleaning:
-
In-situ UHV Preparation:
-
Mount the crystal on a sample holder capable of resistive or electron-beam heating.
-
Introduce the sample into the UHV chamber.
-
Anneal the crystal in an oxygen atmosphere (partial pressure of ~1x10⁻⁶ mbar) at temperatures ranging from 700°C to 1000°C for 30-60 minutes to remove surface contaminants like carbonates and hydroxyls.[8]
-
Cool down slowly to room temperature.
-
The surface quality can be checked with Low-Energy Electron Diffraction (LEED), which should show a sharp (1x1) pattern.[10][11]
-
Creation of Surface Defects
a) Electron Bombardment for F-center Creation
Protocol: [12]
-
Prepare a clean MgO(100) surface in UHV as described above.
-
Position the sample in front of an electron gun.
-
Bombard the surface with electrons at energies typically in the range of 300-2000 eV.
-
The electron dose can be varied to control the defect concentration.
-
The sample can be held at low temperatures (e.g., liquid nitrogen temperature) during bombardment to minimize defect annealing.
-
Subsequent gentle annealing can be used to order the defects or remove more complex damage.
b) Ion Sputtering for Creating Various Defects
Protocol:
-
Prepare a clean MgO(100) surface in UHV.
-
Backfill the UHV chamber with a high-purity inert gas (e.g., Argon) to a pressure of ~5x10⁻⁵ mbar.
-
Use an ion gun to bombard the surface with Ar⁺ ions at energies ranging from 500 eV to 2 keV.
-
The sputtering process will remove surface atoms, creating a variety of defects including vacancies, adatoms, and topographical features like pits and mounds.
-
Subsequent annealing at high temperatures (e.g., >700°C) is necessary to restore a crystalline surface, which will now contain a higher density of steps and other defects compared to the initial surface.[13]
Characterization Techniques
A suite of surface-sensitive techniques is employed to characterize the created defects.
a) Temperature Programmed Desorption (TPD)
TPD is used to study the adsorption and desorption of probe molecules (e.g., CO, H₂) from defect sites. The desorption temperature and kinetics provide information about the binding energy of the molecule to the surface, which is sensitive to the nature of the adsorption site.[14][15]
-
Prepare the defective MgO surface in UHV and cool it to a temperature where CO adsorbs (e.g., < 100 K).
-
Dose the surface with a known amount of CO gas using a leak valve. The exposure is typically measured in Langmuirs (1 L = 1x10⁻⁶ Torr·s).
-
Position the sample in front of a quadrupole mass spectrometer (QMS).
-
Heat the sample at a linear rate (e.g., 2-10 K/s).
-
The QMS records the partial pressure of CO (mass-to-charge ratio 28) as a function of temperature.
-
The resulting TPD spectrum shows peaks corresponding to desorption from different binding sites. Analysis of the peak shape and position can yield the desorption energy.
b) Low-Energy Electron Diffraction (LEED)
LEED provides information about the long-range order of the surface. A well-ordered, clean MgO(100) surface gives a sharp (1x1) LEED pattern. The presence of defects can lead to a diffuse background, streaking, or new diffraction spots if the defects form an ordered superstructure.[18][19]
c) Scanning Tunneling Microscopy (STM)
STM can provide real-space images of the surface topography with atomic resolution, allowing for the direct visualization of individual point defects and extended defects.[2][20] For insulating surfaces like MgO, thin films grown on a conducting substrate are often used.[21]
The logical workflow for the experimental characterization of MgO surface defects is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on MgO surface defects. Note that theoretical values can vary depending on the computational method and parameters used.
Table 1: Calculated Formation Energies of Neutral Defects on MgO(100)
| Defect Type | Formation Energy (eV) - Theoretical | Reference |
| Oxygen Vacancy (F⁰-center) | 6.8 - 7.5 | [3] |
| Magnesium Vacancy (V⁰-center) | 7.0 - 8.0 | |
| Schottky Defect (VMg + VO) | 5.0 - 6.2 |
Table 2: Adsorption Energies of Probe Molecules on Defective MgO(100) Sites
| Adsorbate | Adsorption Site | Adsorption Energy (eV) - Theoretical | Adsorption Energy (kJ/mol) - Experimental | Reference |
| CO | Terrace (Mg²⁺) | -0.15 to -0.25 | 17 ± 2 | [8][16] |
| CO | F⁰-center | -0.4 to -0.7 | - | [6] |
| CO | F⁺-center | -0.7 to -1.1 | - | [6] |
| H₂ | F⁰-center (dissociative) | -0.9 to -1.2 | - | [6] |
Conclusion
The theoretical modeling of MgO surface defects, primarily through DFT calculations, provides invaluable insights into their atomic and electronic structure, stability, and reactivity. These computational studies, when coupled with well-controlled experimental investigations using surface science techniques, enable a comprehensive understanding of the role of defects in the surface chemistry of MgO. This knowledge is crucial for the rational design of MgO-based materials for applications in catalysis, drug delivery, and other advanced technologies where surface interactions are critical. The continued development of both theoretical and experimental methodologies will further enhance our ability to engineer defect structures for specific functionalities.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. MgO(100) surface relaxation and vacancy defects: a semi-empirical quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 14. Thermal desorption spectroscopy - Wikipedia [en.wikipedia.org]
- 15. educationalgames.nobelprize.org [educationalgames.nobelprize.org]
- 16. m.youtube.com [m.youtube.com]
- 17. tu-chemnitz.de [tu-chemnitz.de]
- 18. researchgate.net [researchgate.net]
- 19. phas.ubc.ca [phas.ubc.ca]
- 20. pubs.aip.org [pubs.aip.org]
- 21. A COMPARISON OF DEFECT ENERGIES IN MGO USING MOTT-LITTLETON AND QUANTUM-MECHANICAL PROCEDURES - UCL Discovery [discovery.ucl.ac.uk]
Methodological & Application
Sol-Gel Synthesis of Magnesium Oxide Nanoparticles: An Application Note and Protocol
Abstract
Magnesium oxide (MgO) nanoparticles are of significant interest across various scientific and industrial fields, including catalysis, biomedical applications, and environmental remediation, owing to their unique chemical and physical properties. The sol-gel method offers a versatile and cost-effective bottom-up approach for synthesizing MgO nanoparticles with controlled size and morphology.[1] This document provides a detailed protocol for the sol-gel synthesis of MgO nanoparticles, summarizing key experimental parameters from various studies and outlining a generalized procedure for researchers, scientists, and drug development professionals.
Introduction
The sol-gel process is a widely adopted method for producing nanoparticles with a high surface-area-to-volume ratio and purity at relatively low temperatures.[2] For metal oxide nanoparticle synthesis, this technique allows for good control over the material's composition and structure, enabling the fine-tuning of nanoparticle morphology and size.[2] MgO nanoparticles, in their bulk state, are highly ionic insulators with a wide band gap.[3] However, at the nanoscale, their properties can be significantly altered, making them suitable for a broad range of applications. The sol-gel technique is particularly advantageous for synthesizing MgO nanostructures due to its high product yield, procedural simplicity, and minimal temperature requirements.[1] The process generally involves the hydrolysis and condensation of a magnesium precursor in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further processing transforms the sol into a "gel," a continuous solid network with entrapped liquid. Subsequent drying and calcination of the gel yield the final MgO nanoparticles.
Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics
The following table summarizes quantitative data from various studies on the sol-gel synthesis of MgO nanoparticles, highlighting the influence of different precursors, solvents, gelling agents, and calcination conditions on the final product.
| Precursor | Solvent | Gelling/Complexing Agent | pH | Drying Conditions | Calcination Temperature (°C) & Duration | Resulting Nanoparticle Size | Reference |
| Magnesium Nitrate (B79036) Hexahydrate [Mg(NO₃)₂·6H₂O] | Ethanol | Oxalic Acid | - | - | 600°C for 1 hour | 12 nm | [4] |
| Magnesium Nitrate Hexahydrate [Mg(NO₃)₂·6H₂O] | Water | Sodium Hydroxide (B78521) (NaOH) | 14 | Room Temperature | 80°C, 135°C, 180°C | - | |
| Magnesium Nitrate Hexahydrate [Mg(NO₃)₂·6H₂O] | Water | Sodium Hydroxide (NaOH) | - | Room Temperature | 300°C and 500°C for 2 hours | 50-70 nm | [5] |
| Magnesium Nitrate Hexahydrate [Mg(NO₃)₂·6H₂O] | Water | Citric Acid | 4 | 120°C for 3 hours (vacuum) | 600°C for 3 hours | - | [6] |
| Magnesium Chloride (MgCl₂) | Ethanol | - | 5.8 | Room Temperature for 24 hours | 200°C | - | [7] |
| Magnesium Acetate (B1210297) Tetrahydrate [Mg(CH₃COO)₂·4H₂O] | Methanol | Oxalic Acid | 5 | Room Temperature overnight | 550°C for 6 hours | < 10 nm | [8] |
| Magnesium Acetylacetonate [Mg(acac)₂] | Oleic Acid, Oleylamine, 1-octadecene | - | - | - | 300°C and 330°C | 60 nm and 110 nm | [9] |
| Magnesium Nitrate [Mg(NO₃)₂·6H₂O] | - | Polyvinyl alcohol (PVA) | - | - | 200°C, 400°C, 600°C, 800°C | Higher crystallinity with higher temperature | [10] |
Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of this compound nanoparticles.
Caption: Workflow for sol-gel synthesis of MgO nanoparticles.
Experimental Protocol
This protocol provides a generalized procedure for the sol-gel synthesis of MgO nanoparticles. The specific parameters can be adjusted based on the desired nanoparticle characteristics as detailed in the data presentation table.
1. Materials and Reagents:
-
Magnesium Precursor: Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), Magnesium chloride (MgCl₂), or Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).
-
Solvent: Deionized water, Ethanol, or Methanol.
-
Gelling/Precipitating Agent: Sodium hydroxide (NaOH), Oxalic acid, or Citric acid.
-
Washing Agent: Deionized water, Ethanol, or Methanol.
2. Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes and graduated cylinders
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
3. Procedure:
-
Step 1: Precursor Solution Preparation
-
Step 2: Sol Formation and pH Adjustment
-
Prepare a solution of the gelling or precipitating agent in the same solvent.
-
Slowly add the gelling/precipitating agent solution dropwise to the magnesium precursor solution while continuously stirring.
-
If necessary, adjust the pH of the solution to a specific value (e.g., pH 5 or 14) using an appropriate acid or base.[8] This step is crucial as pH significantly influences the hydrolysis and condensation rates.
-
-
Step 3: Gelation and Aging
-
Continue stirring the solution for a set period (e.g., 1 hour) until a visible gel or precipitate forms.
-
Allow the gel to age at room temperature for a specific duration (e.g., 24 hours) to complete the gelation process.[7]
-
-
Step 4: Washing and Separation
-
Wash the resulting gel or precipitate multiple times with a suitable solvent (e.g., methanol) to remove any unreacted chemicals and ionic impurities.
-
Separate the solid product from the liquid by centrifugation (e.g., 15 minutes at 3000 rpm).
-
-
Step 5: Drying
-
Dry the obtained white powder in a drying oven at a specific temperature and duration (e.g., at room temperature or in a vacuum oven at 120°C for 3 hours).[6]
-
-
Step 6: Calcination
-
Place the dried powder in a crucible and calcine it in a muffle furnace at a specific temperature (e.g., 300-800°C) for a defined period (e.g., 1-6 hours).[5][10] The calcination temperature is a critical parameter that affects the crystallinity, size, and morphology of the final MgO nanoparticles.[2][10][11] Higher calcination temperatures generally lead to higher crystallinity and larger particle sizes.[10][11]
-
4. Characterization:
The synthesized MgO nanoparticles can be characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size.[3][4]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and size distribution of the nanoparticles.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of MgO.[3]
-
Brunauer–Emmett–Teller (BET) analysis: To measure the specific surface area of the nanoparticles.[10]
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the sol-gel synthesis of MgO nanoparticles.
Caption: Logical flow of the sol-gel synthesis process.
Conclusion
The sol-gel method provides a robust and adaptable platform for the synthesis of this compound nanoparticles. By carefully controlling experimental parameters such as precursor type, pH, and particularly the calcination temperature, it is possible to tailor the size, crystallinity, and morphology of the resulting nanoparticles to suit specific applications. The protocol and data presented herein offer a comprehensive guide for researchers to successfully synthesize and characterize MgO nanoparticles for their intended use.
References
- 1. mdpi.com [mdpi.com]
- 2. espace.curtin.edu.au [espace.curtin.edu.au]
- 3. ijerd.com [ijerd.com]
- 4. mkjc.in [mkjc.in]
- 5. Synthesis of this compound Nanoparticles by Sol-Gel Process | Scientific.Net [scientific.net]
- 6. meixi-mgo.com [meixi-mgo.com]
- 7. ijcps.org [ijcps.org]
- 8. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 9. Sol-gel synthesis of this compound nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Calcination Temperatures in the Synthesis of Nanocrystalline this compound via Sol-Gel Technique | Scientific.Net [scientific.net]
- 11. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Hydrothermal Fabrication of MgO Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of magnesium oxide (MgO) nanostructures using the hydrothermal method. This document is intended for researchers and professionals in materials science, nanotechnology, and drug development, offering insights into the fabrication of MgO nanomaterials with tunable properties for various applications, including their potential use as drug delivery vehicles.
Introduction to Hydrothermal Synthesis of MgO Nanostructures
The hydrothermal method is a versatile and widely used technique for the synthesis of crystalline nanomaterials from aqueous solutions under controlled temperature and pressure.[1] This bottom-up approach allows for precise control over the size, shape, and crystallinity of the resulting nanostructures, which in turn dictates their physicochemical properties and suitability for specific applications.[2] For MgO, the process typically involves the dissolution of a magnesium salt precursor in a solvent, followed by a reaction in a sealed vessel (autoclave) at elevated temperatures. The initial product is often magnesium hydroxide (B78521) (Mg(OH)₂), which is subsequently converted to MgO through calcination.[1] The morphology of the final MgO nanostructures, such as nanoparticles, nanorods, and nanosheets, can be tailored by adjusting synthesis parameters like precursor type, solvent, temperature, pressure, reaction time, and the use of surfactants or capping agents.[2][3]
MgO nanostructures are of significant interest due to their unique properties, including a large surface area-to-volume ratio, high thermal stability, and biocompatibility.[1][2] These characteristics make them promising candidates for a range of applications, from catalysis and environmental remediation to biomedical uses.[2][4] In the field of drug development, the biocompatibility and pH-sensitive nature of MgO nanoparticles make them attractive for controlled drug delivery systems, particularly for anticancer therapies.[2][5]
Experimental Protocols
Protocol for Hydrothermal Synthesis of MgO Nanoparticles
This protocol describes a general procedure for the synthesis of MgO nanoparticles. The final particle size and morphology can be influenced by the specific parameters chosen.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)[2]
-
Sodium hydroxide (NaOH)[2]
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave[6]
-
Magnetic stirrer
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of magnesium nitrate hexahydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).[7]
-
Precipitation: While stirring vigorously, add a solution of sodium hydroxide (e.g., 0.1 M) dropwise to the magnesium nitrate solution. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.[7]
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150°C) for a set duration (e.g., 24 hours).[7]
-
Washing and Separation: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation. Wash the precipitate repeatedly with deionized water and ethanol until the pH of the supernatant is neutral (pH 7).[7]
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) overnight to obtain Mg(OH)₂ powder.
-
Calcination: Calcine the dried Mg(OH)₂ powder in a muffle furnace at a high temperature (e.g., 400°C) for a specified time (e.g., 4 hours) to convert it into MgO nanoparticles.[7]
Protocol for Hydrothermal Synthesis of MgO Nanorods
This protocol outlines the synthesis of MgO nanorods, often requiring the use of a surfactant to direct the anisotropic growth.
Materials:
-
This compound (MgO) powder or a magnesium salt (e.g., Magnesium Acetate)[8][9]
-
Cetyltrimethylammonium bromide (CTAB) (surfactant)[8]
-
Deionized water
-
Urea[9]
Equipment:
-
Teflon-lined stainless steel autoclave[6]
-
Magnetic stirrer
-
Microwave hydrothermal reactor (optional, for faster synthesis)[9]
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Suspension: Disperse MgO powder or dissolve a magnesium salt and urea (B33335) in an aqueous solution of CTAB.[8][9]
-
Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat to a specific temperature (e.g., 180°C) for a defined period (e.g., 15-30 minutes for microwave-assisted synthesis, or several hours for conventional heating).[8][9]
-
Washing: After cooling, collect the product by centrifugation and wash thoroughly with deionized water and ethanol to remove the surfactant and any unreacted precursors.
-
Drying: Dry the resulting Mg(OH)₂ nanorods in an oven.
-
Calcination: Calcine the Mg(OH)₂ nanorods at a high temperature (e.g., 700°C) to obtain MgO nanorods.[8] The morphology of the precursor is generally well-preserved.[10]
Data Presentation
The following tables summarize quantitative data from various studies on hydrothermally synthesized MgO nanostructures.
| Precursor(s) | Surfactant/Additive | Temperature (°C) | Time (h) | Morphology | Average Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Reference(s) |
| Mg(NO₃)₂·6H₂O, NaOH | None | 150 | 24 | Flower-like | 29.5 (crystallite), 60 (particle) | - | [7] |
| Mg(NO₃)₂·6H₂O, NaOH | None | - | - | Porous | 25 (crystallite) | >100 | [2] |
| Mg powder, H₂O₂ | None | - | - | Nanoparticles | 18 (crystallite) | - | [2] |
| MgSO₄, Ethylenediamine, Hydrazine | Ethylenediamine | - | - | Nanostructures | - | - | [11] |
| Magnesium Acetate, Urea | None | 180 (Microwave) | 0.25 | Nanowires | 6 (diameter), 10,000 (length) | - | [9] |
| MgO | CTAB | - | - | Nanorods | 10-40 (diameter), up to 300 (length) | - | [3] |
| Mg(NO₃)₂, NaOH | SDS | - | - | Nanoplates | 40-60 (diameter), 5 (thickness) | 126 | [12] |
Table 1: Synthesis Parameters and Physicochemical Properties of Hydrothermally Synthesized MgO Nanostructures.
| Drug | Nanostructure Morphology | Drug Loading Capacity | Release Conditions | Release Percentage | Release Kinetics Model | Reference(s) |
| Doxorubicin | Nanoparticles | Not specified | pH 4 | ~68% after 6.5 h | Hixson-Crowell | [13] |
| Doxorubicin | Nanoparticles | Not specified | pH 7 | ~14% after 6.5 h | - | [13] |
| Doxorubicin | Nanoparticles | Spontaneous affinity (ΔG° = -1.0 kJ/mol) | pH decrease | Increased release with decreasing pH | Hixson-Crowell (at acidic pH) | [5] |
Table 2: Drug Delivery Applications of MgO Nanoparticles.
| Cancer Cell Line | IC50 (µg/mL) | Proposed Mechanism of Action | Reference(s) |
| K562 | 17.75 | ROS induction, apoptosis | [14] |
| HepG2 (liver) | 18.6 | Oxidative stress pathway | [15] |
| A549 (lung) | 20.3 | Oxidative stress pathway | [15] |
| Breast cancer | 12.5 - 60 | Increased ROS, apoptosis activation | [16] |
Table 3: Anticancer Activity of MgO Nanoparticles.
Characterization of MgO Nanostructures
To ensure the successful synthesis and to understand the properties of the fabricated MgO nanostructures, a suite of characterization techniques is employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size of the synthesized material.[17][18]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size distribution of the nanostructures.[7][18]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the internal structure, crystal lattice, and precise dimensions of the nanostructures.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are critical parameters for applications like catalysis and drug delivery.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanostructures.[19]
-
UV-Visible Spectroscopy (UV-Vis): To determine the optical properties, such as the bandgap energy.[19]
Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for MgO nanostructures.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of MgO nanoparticle-induced cancer cell death.
Applications in Drug Development
The unique properties of MgO nanostructures synthesized via the hydrothermal method make them highly suitable for applications in drug delivery. Their biocompatibility is a key advantage, minimizing toxicity to healthy cells.[4][20] The high surface area allows for efficient loading of therapeutic agents.[2]
A particularly interesting feature is their pH-sensitive nature.[5][13] The tumor microenvironment is typically more acidic than healthy tissue. MgO nanoparticles can preferentially dissolve in this acidic environment, leading to the targeted release of loaded anticancer drugs directly at the tumor site. This targeted delivery can enhance the therapeutic efficacy while reducing systemic side effects.[13][21] Studies have shown that doxorubicin, a common chemotherapy drug, can be effectively loaded onto MgO nanoparticles and released in a pH-dependent manner.[5][13]
Furthermore, MgO nanoparticles themselves have been shown to exhibit anticancer activity, primarily through the induction of reactive oxygen species (ROS) and subsequent oxidative stress, which triggers apoptosis in cancer cells.[14][16][22] This intrinsic therapeutic property, combined with their drug-carrying capability, positions MgO nanostructures as a promising platform for combination cancer therapy.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in the synthesis of nanostructured magnesium hydroxide - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01570D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Nanoparticles: Effective Antilarvicidal and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new large – Scale synthesis of this compound nanowires: Structural and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Properties, and Selected Technical Applications of this compound Nanoparticles: A Review [mdpi.com]
- 13. Can Be a Bimetal Oxide ZnO-MgO Nanoparticles Anticancer Drug Carrier and Deliver? Doxorubicin Adsorption/Release Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Albumin binding and anticancer effect of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green-fabricated MgO nanoparticles: A potent antimicrobial and anticancer agent - Journal of King Saud University - Science [jksus.org]
- 16. jaoc.samipubco.com [jaoc.samipubco.com]
- 17. Characterization of MgO Cubic Nanocrystals Synthesized and Deposited on rGO Nanosheets | Journal of Environmental Nanotechnology [nanoient.org]
- 18. meral.edu.mm [meral.edu.mm]
- 19. ijnrd.org [ijnrd.org]
- 20. researchgate.net [researchgate.net]
- 21. Biocompatible and Biodegradable this compound Nanoparticles with In Vitro Photostable Near-Infrared Emission: Short-Term Fluorescent Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jaoc.samipubco.com [jaoc.samipubco.com]
Application Notes and Protocols: Co-precipitation Synthesis of Magnesium Oxide (MgO) Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium oxide (MgO) nanoparticles are inorganic nanomaterials that have garnered significant attention due to their unique chemical and physical properties, including a large surface area-to-volume ratio, high thermal stability, and biocompatibility.[1][2] These characteristics make them highly valuable in various fields, particularly in biomedical applications such as drug delivery, bioimaging, and as antimicrobial and anticancer agents.[1][3] Among the various synthesis methods, co-precipitation is a widely used technique due to its simplicity, low cost, scalability, and ability to produce nanoparticles with controlled size and morphology.[4][5][6] This document provides detailed protocols and application notes for the synthesis of MgO nanoparticles using the co-precipitation method.
Applications in Research and Drug Development
MgO nanoparticles exhibit a range of properties that are being actively explored for therapeutic and diagnostic purposes.
-
Antimicrobial Agents: MgO nanoparticles have demonstrated potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like E. coli and S. aureus.[7][8] Their mechanism of action is largely attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and damages bacterial cell membranes, proteins, and DNA.[1] This makes them a promising alternative to traditional antibiotics, especially in combating antibiotic-resistant strains.[9]
-
Anticancer Therapy: Research has shown that MgO nanoparticles can selectively induce apoptosis (programmed cell death) in cancer cells.[8] The generation of ROS and alteration of the mitochondrial membrane potential are key factors in their cytotoxic effect on cancer cell lines.[8]
-
Drug Delivery Systems: The high surface area and non-toxic nature of MgO nanoparticles make them suitable carriers for targeted drug delivery.[2][3] They can be loaded with therapeutic agents and functionalized to target specific cells or tissues, potentially reducing systemic side effects and improving treatment efficacy.[9]
-
Bioimaging: Due to their biocompatibility, MgO nanoparticles are also being investigated as contrast agents in bioimaging applications.[1][3]
-
Tissue Engineering: Their role in promoting bone regeneration makes them valuable in tissue engineering applications.[1][3]
Mechanism of Antibacterial Activity
The primary mechanism behind the antibacterial properties of MgO nanoparticles involves the disruption of bacterial cellular integrity through oxidative stress.
Caption: Oxidative stress mechanism of MgO nanoparticles against bacteria.
Experimental Protocols
The co-precipitation method involves the precipitation of a magnesium precursor (usually a salt) from a solution by adding a precipitating agent. The resulting magnesium hydroxide (B78521) [Mg(OH)₂] precipitate is then washed, dried, and calcined (heated at high temperatures) to form MgO.
Caption: Step-by-step workflow for MgO nanoparticle synthesis.
This protocol is adapted from methodologies that utilize magnesium nitrate (B79036) and sodium hydroxide as precursors.[4][10]
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Preparation: Prepare a 0.6 M solution of magnesium nitrate by dissolving the appropriate amount of Mg(NO₃)₂·6H₂O in 100 mL of DI water. Stir the solution for 30 minutes to ensure it is homogeneous.[11]
-
Precipitating Agent Preparation: Prepare a 0.4 M solution of sodium hydroxide by dissolving NaOH pellets in 100 mL of DI water.[11]
-
Precipitation: Place the magnesium nitrate solution on a magnetic stirrer. Add the NaOH solution dropwise to the magnesium nitrate solution under vigorous and constant stirring at room temperature. A white precipitate of magnesium hydroxide [Mg(OH)₂] will form instantly.[6]
-
Reaction: Mg(NO₃)₂ + 2NaOH → Mg(OH)₂↓ + 2NaNO₃[4]
-
-
Aging: Continue stirring the solution for 2-3 hours after the addition of NaOH is complete to allow the precipitate to age.[6][12]
-
Washing: Separate the precipitate from the solution by filtration. Wash the collected precipitate several times with DI water and then with ethanol to remove residual ions and byproducts.[6][13]
-
Drying: Dry the washed precipitate in an oven at 100°C for 3-4 hours until all moisture is removed.[12][13]
-
Calcination: Transfer the dried Mg(OH)₂ powder to a crucible and place it in a muffle furnace. Calcine the powder at a temperature between 350°C and 600°C for 2-4 hours. The Mg(OH)₂ will decompose to form MgO nanoparticles.[1][6][12]
-
Reaction: Mg(OH)₂ → MgO + H₂O[4]
-
-
Collection: After calcination, allow the furnace to cool to room temperature before collecting the fine white powder of MgO nanoparticles.
Quantitative Data Summary
The properties of the synthesized MgO nanoparticles are highly dependent on the reaction parameters. The following tables summarize data from various studies to illustrate these effects.
Table 1: Synthesis Parameters for Co-precipitation of MgO Nanoparticles
| Magnesium Precursor | Precipitating Agent | Reaction Temp. | Calcination Temp. | Calcination Time | Reference |
| Mg(NO₃)₂ | NH₄OH | 100°C | 600°C | 4-6 hours | [13] |
| Mg(NO₃)₂ | NaOH | Room Temp. | Not Specified | Not Specified | [4] |
| Mg(NO₃)₂ | NaOH | Not Specified | 350-550°C | Not Specified | [1] |
| MgCl₂ | KOH | Room Temp. | 300°C | 2 hours | [11][12] |
| MgCl₂ | NaOH | Room Temp. | 300°C | 2 hours | [14] |
| Mg(NO₃)₂ | NaOH | Room Temp. | 500°C | 4 hours | [6] |
Table 2: Characterization Data of Synthesized MgO Nanoparticles
| Methodology (Precursor + Precipitant) | Crystallite Size (XRD) | Particle Size (SEM/TEM) | Morphology | Surface Area | Reference |
| Mg(NO₃)₂ + NH₄OH | 11-12 nm | 28-64 nm | Flakes | Not Reported | [13] |
| Mg(NO₃)₂ + NaOH | Not Reported | 14 nm | Agglomerated Clusters | Not Reported | [4] |
| Mg(NO₃)₂ + NH₄OH | ~11 nm | Not Reported | Not Reported | Not Reported | [1][5] |
| Mg(NO₃)₂ + NaOH | <20 nm | Not Reported | Cubic | Not Reported | [1] |
| MgCl₂ + KOH | ~6 nm | Not Reported | Cubic, Agglomerated | Not Reported | [11] |
| Mg(NO₃)₂ + PEG Template | Not Reported | 50 nm | Nanoparticles/Nanorods | 176-231 m²/g | [5] |
| Mg(NO₃)₂ + Starch Stabilizer | 18 nm | ~70 nm | Polymorphic | Not Reported | [15] |
Characterization Techniques
To confirm the synthesis and determine the properties of MgO nanoparticles, several analytical techniques are commonly employed:
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[4][13] The formation of a cubic structure confirms the synthesis of MgO.[13]
-
Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology, size, and size distribution of the nanoparticles.[4][13][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups. The disappearance of the O-H stretching vibration peak (around 3700 cm⁻¹) from Mg(OH)₂ and the appearance of the Mg-O stretching vibration peak confirms the conversion to MgO.[4][13]
-
UV-Vis Diffused Reflectance Spectroscopy (DRS): Employed to determine the optical properties and estimate the band gap energy of the nanoparticles.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijirt.org [ijirt.org]
- 5. How to synthesize nanostructured this compound?_Chemicalbook [chemicalbook.com]
- 6. SYNTHESIS AND CHARACTERIZATION OF NANOSCALE MAGNESIUM OXIDEBY USING CO-PRECIPITATION METHOD ООО "Перспектива" - Эдиторум - Editorum [auspublishers.com.au]
- 7. Characterization and Antibacterial Behavior of MgO Nanoparticles Synthesized via Co-Precipitation Method [mail.ijsrd.com]
- 8. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. meral.edu.mm [meral.edu.mm]
- 11. mkjc.in [mkjc.in]
- 12. nanoscalereports.com [nanoscalereports.com]
- 13. ijeam.com [ijeam.com]
- 14. ijrbat.in [ijrbat.in]
- 15. ijesi.org [ijesi.org]
Characterization of Magnesium Oxide Nanoparticles: Application Notes and Protocols for XRD and SEM Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Magnesium Oxide (MgO) nanoparticles using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are fundamental in determining the physicochemical properties of MgO nanoparticles, which are critical for their application in various fields, including drug development, catalysis, and antimicrobial agents.
Application Notes
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. For MgO nanoparticles, XRD provides critical information regarding:
-
Phase Identification and Purity: XRD patterns are unique to each crystalline material, acting as a "fingerprint." By comparing the obtained diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the formation of the desired cubic MgO phase and identify any crystalline impurities.[1] The diffraction peaks in an XRD pattern correspond to specific crystallographic planes, and their positions are defined by Bragg's Law (nλ = 2d sinθ).
-
Crystallite Size: The broadening of diffraction peaks is inversely proportional to the size of the coherent diffracting domains, known as crystallites. The average crystallite size can be estimated using the Debye-Scherrer equation.[2][3] This is a crucial parameter as it influences the reactivity and surface area of the nanoparticles. The Williamson-Hall plot is another method used to separate the contributions of crystallite size and lattice strain to peak broadening.[1][3]
-
Lattice Parameters: Precise determination of the peak positions allows for the calculation of the lattice parameters of the MgO unit cell. Deviations from standard values can indicate the presence of strain or defects within the crystal lattice.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. For MgO nanoparticles, SEM analysis is essential for determining:
-
Particle Size and Size Distribution: SEM images directly visualize the nanoparticles, allowing for the measurement of their size and an assessment of the particle size distribution. This is distinct from the crystallite size obtained from XRD, as a single particle may be composed of multiple crystallites.
-
Morphology and Shape: The shape of nanoparticles can significantly impact their properties. SEM reveals the morphology of MgO nanoparticles, which can be irregular, spherical, flake-like, or aggregated.[1][4][5]
-
Surface Topography and Agglomeration: The tendency of nanoparticles to agglomerate is a critical factor in their application. SEM micrographs clearly show the degree of particle aggregation and provide insights into the surface texture of the nanoparticle clusters.[1][4][5]
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from XRD and SEM characterization of MgO nanoparticles as reported in the literature.
| Parameter | Technique | Typical Values Reported | Reference |
| Crystalline Structure | XRD | Cubic (FCC) | [1][6][7] |
| JCPDS Reference | XRD | 45-0946, 77-2179, 89-7746 | [1][6][7] |
| Crystallite Size | XRD | 8 nm - 84 nm | [6][7][8] |
| Lattice Constant (a) | XRD | ~4.21 Å | [1] |
| Particle Size | SEM | 10 nm - 5 µm (aggregates) | [4][6] |
| Morphology | SEM | Irregular, spherical, flake-like, aggregated clusters | [1][4][5] |
Experimental Workflows
Caption: Experimental workflow for XRD analysis of MgO nanoparticles.
Caption: Experimental workflow for SEM analysis of MgO nanoparticles.
Experimental Protocols
Protocol 1: X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure, phase purity, and average crystallite size of MgO nanoparticles.
Materials:
-
MgO nanoparticle powder
-
Mortar and pestle (agate recommended)
-
Zero-background sample holder (e.g., single crystal silicon)
-
Spatula
-
Ethanol (for cleaning)
Equipment:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Sample Preparation:
-
Take a small amount of the MgO nanoparticle powder.
-
If the powder is agglomerated, gently grind it in an agate mortar and pestle to obtain a fine, homogeneous powder.
-
Carefully mount the powder onto the zero-background sample holder. Ensure a flat, smooth surface that is level with the holder's surface to avoid peak displacement.
-
-
Instrument Setup and Data Collection:
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters. Typical settings for MgO nanoparticles are:
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Upon completion of the scan, process the raw data to obtain the XRD pattern (Intensity vs. 2θ).
-
Phase Identification: Compare the peak positions (2θ values) with the JCPDS database (e.g., file no. 45-0946 for MgO) to confirm the cubic structure and identify any impurities.[1]
-
Crystallite Size Calculation:
-
Select a prominent, well-defined diffraction peak, typically the (200) peak for MgO.
-
Determine the Full Width at Half Maximum (FWHM) of the peak in radians (β).
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength (1.5406 Å for Cu Kα)
-
β is the FWHM in radians
-
θ is the Bragg angle in radians
-
-
-
Protocol 2: Scanning Electron Microscopy (SEM) Analysis
Objective: To determine the particle size, morphology, and state of agglomeration of MgO nanoparticles.
Materials:
-
MgO nanoparticle powder
-
SEM stubs with double-sided carbon adhesive tape
-
Spatula or fine brush
-
Air blower or compressed nitrogen
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for non-conductive samples)
Procedure:
-
Sample Preparation:
-
Place a clean SEM stub with double-sided carbon tape on a sample holder.
-
Carefully deposit a small amount of the MgO nanoparticle powder onto the carbon tape.
-
Gently press the powder to ensure adhesion.
-
Use a gentle stream of air or nitrogen to remove any loose powder that is not adhered to the tape.
-
For high-resolution imaging, it is recommended to sputter coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or palladium) to prevent charging effects.
-
-
Instrument Setup and Imaging:
-
Load the prepared SEM stub into the SEM chamber and ensure the chamber is evacuated to the required vacuum level.
-
Set the instrument parameters:
-
Accelerating Voltage: Typically 5-20 kV. Lower voltages can be used to reduce sample charging and improve surface detail.
-
Working Distance: Adjust for optimal focus and resolution (typically 5-15 mm).
-
Magnification: Start at a low magnification to get an overview of the sample and then increase to higher magnifications for detailed imaging of the nanoparticles.
-
-
Focus the electron beam and adjust the brightness and contrast to obtain a clear image.
-
Acquire images at various magnifications from different areas of the sample to ensure the images are representative of the entire sample.
-
-
Image Analysis:
-
Analyze the acquired SEM micrographs to determine the morphology (shape) of the nanoparticles.
-
Use the scale bar on the micrographs and appropriate image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual particles (at least 100) to determine the average particle size and size distribution.
-
Observe and describe the degree of particle agglomeration and the overall surface texture of the sample.
-
References
- 1. ijarset.com [ijarset.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. X-ray Analysis of MgO Nanoparticles by Modified Scherer’s Williamson-Hall and Size-Strain Method | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. meral.edu.mm [meral.edu.mm]
- 7. mdpi.com [mdpi.com]
- 8. ijesi.org [ijesi.org]
- 9. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Unveiling the Surface Chemistry of MgO Nanoparticles with FTIR Spectroscopy
Introduction
Magnesium oxide (MgO) nanoparticles are attracting significant interest across various scientific and industrial fields, including catalysis, biomedical applications, and environmental remediation. Their high surface area and reactivity are pivotal to their functionality, and these properties are intrinsically linked to their surface chemistry. The functional groups present on the nanoparticle surface, such as hydroxyl groups and adsorbed species, play a crucial role in their interaction with the surrounding environment. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the surface functional groups of MgO nanoparticles. This application note details the use of FTIR for the qualitative and quantitative analysis of these functional groups, providing researchers, scientists, and drug development professionals with the necessary protocols and data interpretation guidelines.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, it is possible to identify the functional groups present in the sample. For MgO nanoparticles, FTIR can effectively identify the characteristic vibrations of the Mg-O bond, as well as surface-adsorbed species like hydroxyl groups (-OH), water (H₂O), and carbonates (CO₃²⁻) which can significantly influence the material's properties.
Applications in Research and Drug Development
-
Surface Characterization: FTIR is instrumental in confirming the successful synthesis of MgO nanoparticles by identifying the characteristic Mg-O stretching vibrations.[1][2][3]
-
Purity Assessment: The technique can detect the presence of residual precursors or byproducts from the synthesis process, such as organic residues or unreacted metal salts.
-
Surface Modification and Functionalization: In drug delivery applications, MgO nanoparticles are often functionalized with specific molecules to enhance their targeting capabilities or drug loading capacity. FTIR is used to verify the successful attachment of these functional groups.
-
Interaction Studies: Researchers can use FTIR to study the adsorption of molecules, including drugs, onto the surface of MgO nanoparticles by observing shifts in the characteristic vibrational bands.
-
Stability Analysis: The technique can be employed to monitor changes in the surface chemistry of MgO nanoparticles over time, providing information about their stability under different environmental conditions.
Data Presentation: FTIR Peak Assignments for MgO Nanoparticles
The following table summarizes the typical FTIR absorption bands observed for MgO nanoparticles and their corresponding functional group assignments. The exact position of the peaks can vary slightly depending on the synthesis method, particle size, and level of hydration.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~3700 | Surface Hydroxyl (-OH) | O-H Stretching (free) | [2] |
| 3400 - 3500 | Adsorbed Water (H₂O) & Hydroxyl (-OH) | O-H Stretching (hydrogen-bonded) | [1][2][3] |
| ~2920 | C-H | C-H Stretching | [2] |
| ~1630 | Adsorbed Water (H₂O) | H-O-H Bending | [2][3] |
| 1420 - 1480 | Carbonate (CO₃²⁻) | C=O Stretching | [3][4] |
| ~860 | Mg-O-Mg | Bending Vibration | [4] |
| 400 - 800 | Mg-O | Stretching Vibration | [1][2][3][5] |
Experimental Protocols
Protocol 1: Synthesis of MgO Nanoparticles via Sol-Gel Method
This protocol describes a common sol-gel synthesis of MgO nanoparticles, adapted from literature.[1]
Materials:
-
Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Oxalic acid (C₂H₂O₄)
-
Methanol (B129727) (CH₃OH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar ratio of magnesium acetate tetrahydrate in methanol with constant stirring.
-
Gelling Agent Addition: In a separate beaker, dissolve a corresponding molar ratio of oxalic acid in methanol.
-
Sol-Gel Formation: Slowly add the oxalic acid solution to the magnesium acetate solution under vigorous stirring. A white gel will form.
-
Aging: Allow the gel to age for a specified period (e.g., 24 hours) at room temperature.
-
Drying: Dry the gel in an oven at a temperature around 80-100 °C to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 500-600 °C) for several hours. This step is crucial for the formation of the crystalline MgO phase. The heating and cooling rates should be controlled.
-
Characterization: The resulting white powder of MgO nanoparticles is ready for FTIR analysis.
Protocol 2: FTIR Analysis of MgO Nanoparticles
Materials and Equipment:
-
Synthesized MgO nanoparticles
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the MgO nanoparticle sample to minimize the interference from adsorbed atmospheric water.
-
Mix a small amount of the MgO nanoparticle powder (typically 1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
-
FTIR Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups present on the MgO nanoparticles.
-
Identify the characteristic peaks and assign them to specific functional groups using the data provided in the table above and relevant literature.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and FTIR analysis of MgO nanoparticles.
Caption: Logical relationship of FTIR analysis for identifying functional groups on MgO nanoparticles.
References
- 1. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. meral.edu.mm [meral.edu.mm]
- 5. researchgate.net [researchgate.net]
Magnesium Oxide: A Versatile Heterogeneous Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Magnesium oxide (MgO), a readily available and inexpensive solid base, has emerged as a powerful heterogeneous catalyst in a variety of organic transformations.[1] Its high surface area and basic sites make it an attractive alternative to traditional homogeneous catalysts, offering advantages such as ease of separation, reusability, and reduced environmental impact.[1] These characteristics are particularly valuable in the synthesis of fine chemicals and pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for the use of MgO in key organic reactions, including Knoevenagel condensations, Claisen-Schmidt condensations for the synthesis of chalcones and flavanones, and Michael additions.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for an organic synthesis reaction using a heterogeneous catalyst like this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, yielding α,β-unsaturated products.[2] MgO has proven to be an efficient catalyst for this transformation, often under mild and solvent-free conditions.[3]
Quantitative Data
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Malononitrile (B47326) | nano-MgO (0.025 g) | Solvent-free, RT | 30 min | 98 | [3] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | nano-MgO (0.025 g) | Solvent-free, RT | 15 min | 99 | [3] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | nano-MgO (0.025 g) | Solvent-free, RT | 10 min | 99 | [3] |
| 4 | Benzaldehyde | Ethyl cyanoacetate | nano-MgO (0.025 g) | Solvent-free, 100°C | 2.5 h | 94 | [3] |
| 5 | Benzaldehyde | Malononitrile | 1CaO–1.5MgO (0.05 g) | Water, RT | 10 min | 96 | [2] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Malononitrile (10 mmol, 0.66 g)
-
This compound (nano-structured, 0.05 g)
-
Distilled water (5 mL) or Ethanol (B145695) (for recrystallization)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (10 mmol) and malononitrile (10 mmol).[2]
-
Add 5 mL of distilled water and a magnetic stir bar.[2]
-
Add the this compound catalyst (0.05 g) to the mixture.[2]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:9 mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.[2]
-
Upon completion of the reaction (typically within 10-30 minutes), the solid product along with the catalyst is collected by filtration.[2][3]
-
Wash the solid product several times with water.[2]
-
The crude product can be purified by recrystallization from ethanol to yield 2-benzylidenemalononitrile.
Reaction Mechanism
The reaction is initiated by the deprotonation of the active methylene compound by a basic site on the MgO surface, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.[4]
Claisen-Schmidt Condensation (Chalcone and Flavanone Synthesis)
The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely used method for synthesizing chalcones and their derivatives, which are important precursors for flavonoids.[5] MgO serves as an effective and reusable catalyst for this reaction, often under solvent-free conditions.[3]
Quantitative Data for Chalcone (B49325) Synthesis
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone (B1666503) | nano-MgO (0.025 g) | Solvent-free, 150°C | 3 h | 98 | [3] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | nano-MgO (0.025 g) | Solvent-free, 150°C | 2 h | 94 | [3] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | nano-MgO (0.025 g) | Solvent-free, 150°C | 6 h | 76 | [3] |
| 4 | Benzaldehyde | Cyclohexanone | MgFeAl-LDH (20 mg) | Solvent-free, 120°C | 2 h | 93 (conversion) |
Experimental Protocol: Synthesis of Chalcone
Materials:
-
Substituted Benzaldehyde (1.2 mmol)
-
Acetophenone (1 mmol, 0.12 g)
-
Nano-structured this compound (0.025 g)
-
Ethanol (for recrystallization)
-
Reaction tube/flask
-
Magnetic stirrer and stir bar (or oil bath for heating)
Procedure:
-
In a reaction vessel, combine the substituted benzaldehyde (1.2 mmol), acetophenone (1 mmol), and nano-structured MgO (0.025 g).[3]
-
Heat the solvent-free mixture to 150°C with stirring under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.[3]
-
The solid product is then isolated.
-
Purify the crude chalcone by recrystallization from ethanol.[3]
Reaction Mechanism
The mechanism involves the formation of an enolate from the ketone, which is facilitated by the basic MgO surface. This enolate then attacks the aldehyde carbonyl, leading to an aldol addition product that subsequently dehydrates to form the conjugated chalcone.[5]
Michael Addition
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. MgO has been shown to catalyze this reaction effectively.[4]
Quantitative Data
| Entry | Michael Donor | Michael Acceptor | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Diethyl malonate | Chalcone | nanocrystalline MgO | -20°C | 12 | 90 | [6] |
| 2 | Diethyl malonate | 2-Cyclohexen-1-one | nanocrystalline MgO | -20°C | 12 | 92 | [6] |
| 3 | Nitromethane | Chalcone | MgO | Toluene, 100°C | 10 | 90 | (General procedure adaptation) |
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Nanocrystalline this compound (catalytic amount)
-
Toluene or another suitable solvent
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Cooling bath
Procedure:
-
To a stirred solution of chalcone (1 mmol) in the chosen solvent in a reaction flask, add diethyl malonate (1.2 mmol).
-
Add the nanocrystalline MgO catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -20°C) using a cooling bath.[6]
-
Stir the reaction mixture for the required time (e.g., 12 hours), monitoring by TLC.[6]
-
After completion, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the Michael adduct.
Reaction Mechanism
The basic sites on the MgO surface deprotonate the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor), followed by protonation to yield the 1,4-adduct.
References
- 1. MgO nanoparticles: Synthesis, characterization, and applications as a catalyst for organic transformations | European Journal of Chemistry [eurjchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. praxilabs.com [praxilabs.com]
- 6. researchgate.net [researchgate.net]
Application of Magnesium Oxide (MgO) in Toxic Waste Remediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxide (MgO), a simple inorganic compound, has emerged as a versatile and highly effective material for the remediation of a wide range of toxic wastes. Its unique properties, including high surface area, basicity, and low cost, make it an attractive option for treating wastewater contaminated with heavy metals, organic pollutants, and even for the stabilization of radioactive waste.[1][2][3] This document provides detailed application notes and experimental protocols for the use of MgO in toxic waste remediation, intended to guide researchers and professionals in their environmental protection and drug development-related activities where detoxification and purification are critical.
Remediation of Heavy Metal Contamination
MgO is particularly effective in removing heavy metals from aqueous solutions and contaminated soils.[4][5] The primary mechanisms of removal are adsorption and precipitation of metal hydroxides on the MgO surface.[3][6] The basic nature of MgO raises the pH of the surrounding medium, which significantly decreases the solubility of many heavy metal ions, leading to their precipitation.[3][7][8]
Quantitative Data: Adsorption Capacities of MgO for Heavy Metals
The efficiency of MgO in removing various heavy metals is summarized in the table below. These values, extracted from various studies, highlight the high adsorption capacity of MgO for different metal ions.
| Heavy Metal Ion | Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Contact Time (min) | Reference |
| Pb(II) | MgO Nanorods | 221.26 | 3 | 17-24 | [9] |
| Cu(II) | MgO Nanorods | 234.34 | 3 | 17-24 | [9] |
| Cd(II) | nMgO-Bentonite composite | 200 | Not Specified | Not Specified | [10] |
| Pb(II) | MgO@N-biochar | 893 | Not Specified | <10 | [11] |
| As(V) | MgO Nanoparticles | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocol: Heavy Metal Removal from Aqueous Solution using MgO Nanoparticles
This protocol describes a typical batch adsorption experiment to determine the efficiency of MgO nanoparticles in removing heavy metals from a synthetic aqueous solution.
Materials:
-
MgO nanoparticles (synthesized or commercial)
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, Cu(NO₃)₂, CdCl₂) of known concentration (e.g., 1000 mg/L)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (100 mL)
-
Orbital shaker
-
pH meter
-
Centrifuge
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Preparation of Working Solutions: Prepare a series of standard solutions of the heavy metal (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
-
Adsorption Experiment:
-
Take a known volume (e.g., 50 mL) of each standard solution in separate conical flasks.
-
Add a pre-weighed amount of MgO nanoparticles (e.g., 0.05 g) to each flask.
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[13]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 60 minutes) at room temperature.[13]
-
-
Sample Analysis:
-
After shaking, centrifuge the samples to separate the MgO nanoparticles.
-
Carefully collect the supernatant.
-
Measure the final concentration of the heavy metal in the supernatant using AAS or ICP-OES.
-
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial concentration of the heavy metal (mg/L)
-
Cₑ = Equilibrium concentration of the heavy metal (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Mechanism of Heavy Metal Removal
The process of heavy metal removal by MgO involves a combination of physical and chemical interactions. The following diagram illustrates the key steps.
Caption: Mechanism of heavy metal removal by MgO.
Remediation of Organic Pollutants
MgO nanoparticles can also be employed for the degradation of organic pollutants, primarily through photocatalysis.[14][15] When irradiated with UV light, MgO generates reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances.[16][17]
Quantitative Data: Photocatalytic Degradation of Organic Dyes
The table below presents data on the efficiency of MgO in degrading common organic dyes.
| Organic Pollutant | Photocatalyst | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |
| Methylene Blue | Flower-like MgO | 100 | 90 | UV | [15] |
| Rhodamine B | MgO Nanoparticles | 100 | 180 | UV | [16] |
| Rhodamine 6G | MgO Nanoparticles | 92.62 | 180 | UV | [16] |
| Orange G | MgO Nanoparticles | 96 | Not Specified | Visible Light | [18] |
| Methylene Blue & Methylene Violet (Binary) | MgO | ~93 & ~88 | 135 | Not Specified | [19] |
Experimental Protocol: Photocatalytic Degradation of Organic Dyes
This protocol outlines the steps for a typical photocatalytic degradation experiment using MgO nanoparticles.
Materials:
-
MgO nanoparticles
-
Organic dye (e.g., Methylene Blue, Rhodamine B)
-
Deionized water
-
Conical flasks or quartz reactor
-
UV lamp or solar simulator
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the organic dye and dilute it to the desired initial concentration (e.g., 10 mg/L).
-
Photocatalytic Reaction:
-
Add a specific amount of MgO nanoparticles (e.g., 0.5 g/L) to a known volume of the dye solution in the reactor.[15]
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction.[15]
-
Continue stirring throughout the experiment.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Centrifuge the aliquot to remove the MgO nanoparticles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of the dye using a UV-Vis spectrophotometer.
-
-
Calculation of Degradation Efficiency:
-
Degradation Efficiency (%): ((A₀ - Aₜ) / A₀) * 100
-
Where:
-
A₀ = Initial absorbance of the dye solution
-
Aₜ = Absorbance of the dye solution at time 't'
-
-
-
Signaling Pathway: Photocatalytic Degradation Mechanism
The photocatalytic degradation of organic pollutants by MgO involves the generation of highly reactive radicals. The following diagram illustrates this process.
Caption: Photocatalytic degradation pathway of organic pollutants using MgO.
Application in Radioactive Waste Remediation
MgO is utilized as an engineered barrier in deep geological repositories for radioactive waste, such as the Waste Isolation Pilot Plant (WIPP) in the USA.[20][21] Its primary function is to control the chemical conditions within the repository, specifically by consuming carbon dioxide (CO₂) that may be produced from the degradation of organic materials in the waste.[20] This helps to maintain a high pH environment, which reduces the solubility of many radionuclides, thereby limiting their mobility.[22][23]
Logical Relationship: Role of MgO in Radioactive Waste Containment
The following diagram illustrates the logical flow of how MgO contributes to the long-term safety of a radioactive waste repository.
Caption: Role of MgO in radioactive waste containment.
Synthesis and Regeneration of MgO
Common Synthesis Methods for MgO Nanoparticles
Several methods are employed for the synthesis of MgO nanoparticles, each with its advantages and limitations.[1][24] Common techniques include:
-
Sol-gel method: Offers good control over particle size and purity.[2]
-
Hydrothermal/Solvothermal synthesis: Can produce well-crystallized nanoparticles.[2]
-
Green synthesis: Utilizes plant extracts as reducing and capping agents, offering an environmentally friendly approach.[25][26]
Protocol for Regeneration and Reuse of MgO
The ability to regenerate and reuse MgO is crucial for its cost-effectiveness and sustainability. A common method for regenerating MgO used in dye adsorption is thermal treatment.[27][28]
Materials:
-
Used MgO (after adsorption)
-
Drying oven
-
Muffle furnace
Procedure:
-
Drying: The used MgO is first dried to remove water. This can be done at room temperature (e.g., 35°C ± 5°C) for an optimized time of 8-10 hours.[27][28]
-
Combustion/Calcination: The dried MgO is then combusted in a muffle furnace at a high temperature (e.g., 500°C) for a short duration (e.g., 25 minutes) to burn off the adsorbed organic pollutants.[27][28]
-
Cooling and Reuse: After combustion, the regenerated MgO is allowed to cool down and can be reused for subsequent adsorption cycles.
It is important to note that some weight loss (e.g., 8-10%) may occur in each regeneration cycle.[27][28]
Conclusion
This compound is a promising material for a wide array of toxic waste remediation applications. Its effectiveness in removing heavy metals, degrading organic pollutants, and contributing to the safe storage of radioactive waste makes it a valuable tool for environmental protection. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and optimize the use of MgO in their specific applications. Further research into enhancing the efficiency, selectivity, and regeneration of MgO-based materials will continue to expand their role in creating a cleaner and safer environment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. This compound in Environmental Protection and Wastewater Treatment [magnesiumking.com]
- 6. mdpi.com [mdpi.com]
- 7. Low-grade MgO used to stabilize heavy metals in highly contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Using nano-magnesium oxide/bentonite composite for cadmium removal from industrial wastewater [eeer.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
- 14. Microscale flower-like this compound for highly efficient photocatalytic degradation of organic dyes in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Microscale flower-like this compound for highly efficient photocatalytic degradation of organic dyes in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10385B [pubs.rsc.org]
- 16. MgO Nanoparticles as a Promising Photocatalyst towards Rhodamine B and Rhodamine 6G Degradation | MDPI [mdpi.com]
- 17. journal.gnest.org [journal.gnest.org]
- 18. researchgate.net [researchgate.net]
- 19. Optimization and modelling of this compound (MgO) photocatalytic degradation of binary dyes using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. wipp.energy.gov [wipp.energy.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. epa.gov [epa.gov]
- 24. shop.nanografi.com [shop.nanografi.com]
- 25. Eco-Friendly Biosynthesis and Characterization: Metal Nanoparticle Fabricated by using Natural Extract – Oriental Journal of Chemistry [orientjchem.org]
- 26. Frontiers | Green synthesis of MgO nanoparticles and its antibacterial properties [frontiersin.org]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Oxide Nanoparticles for Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium oxide nanoparticles (MgO NPs) as potent antibacterial agents. The information compiled herein, supported by detailed experimental protocols and data, is intended to guide researchers in the effective application and evaluation of MgO NPs in antibacterial research and development.
Introduction to this compound Nanoparticles in Antibacterial Applications
This compound nanoparticles are gaining significant attention in the biomedical field as effective antimicrobial agents due to their stability, biocompatibility, and potent activity against a wide range of pathogenic bacteria, including antibiotic-resistant strains.[1][2] The United States Food and Drug Administration recognizes this compound as a safe material for human consumption.[1] Their antibacterial efficacy is attributed to a multi-faceted mechanism, primarily involving the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent bacterial cell death.[3][4] Additional mechanisms include direct interaction with and disruption of the bacterial cell membrane, and the alkalinization of the local environment.[5][6] The small size and large surface area of MgO NPs enhance their interaction with bacterial surfaces, contributing to their potent bactericidal properties.[1][7]
Key Antibacterial Mechanisms of Action
The primary antibacterial mechanism of MgO NPs is the generation of reactive oxygen species (ROS).[3] This process leads to oxidative stress that damages cellular components like proteins and DNA, ultimately causing cell death.[1] The interaction of MgO NPs with bacterial cells can also lead to membrane damage and increased permeability.[4] Furthermore, the release of Mg²⁺ ions is believed to contribute to the uncontrolled generation of ROS.[3]
Signaling Pathway of MgO NP-Induced Bacterial Cell Death
The following diagram illustrates the proposed signaling pathway for the antibacterial action of MgO NPs.
Caption: Proposed antibacterial mechanism of MgO nanoparticles.
Quantitative Data on Antibacterial Efficacy
The antibacterial effectiveness of MgO NPs is influenced by factors such as particle size, concentration, and the specific bacterial strain. Smaller nanoparticles generally exhibit stronger antibacterial properties due to their larger surface area-to-volume ratio.[8]
| Bacterial Strain | Nanoparticle Size (nm) | MIC (mg/mL) | MBC/MIB (mg/mL) | Reference |
| Escherichia coli | 20 | 1 | 8 (for 10⁸⁻⁹ CFU/mL) | [4] |
| Staphylococcus aureus | 21 | 2.5 | - | [6] |
| Pseudomonas aeruginosa | - | 1 | - | [5] |
| Bacillus subtilis | 45-70 | Not effective | - | [8] |
| Campylobacter jejuni | 20 | 0.5 | 2 (for 10⁸⁻⁹ CFU/mL) | [4] |
| Salmonella Enteritidis | 20 | 1 | 8 (for 10⁸⁻⁹ CFU/mL) | [4] |
| Streptococcus mutans | 21 | 0.321 | 20 | [6] |
| Porphyromonas gingivalis | 21 | 2.5 | 20 | [6] |
| Candida albicans | 15.5-78.01 | 1.5 | - | [9] |
| Aspergillus niger | 15.5-78.01 | 6.25 | - | [9] |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MIB: Minimal Inhibitory Bactericidal concentration
Experimental Protocols
Synthesis of MgO Nanoparticles (Wet Chemical Method)
This protocol describes a common wet chemical method for synthesizing MgO NPs.[5][8]
Caption: General workflow for MgO nanoparticle synthesis.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare a solution of magnesium nitrate in DI water.
-
Separately, prepare a solution of sodium hydroxide in DI water.
-
Slowly add the NaOH solution to the magnesium nitrate solution while stirring vigorously. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.
-
Continue stirring for a specified period (e.g., 2 hours) to ensure a complete reaction.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with DI water and then with ethanol to remove any unreacted precursors and impurities.[5]
-
Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) overnight.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 500°C) for several hours to convert Mg(OH)₂ to MgO nanoparticles.[10]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of MgO NPs.[6][11]
Materials:
-
MgO nanoparticles
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for optical density measurement)
-
Agar (B569324) plates
Procedure for MIC:
-
Prepare a stock suspension of MgO NPs in the sterile broth medium and sonicate to ensure a uniform dispersion.
-
Perform serial two-fold dilutions of the MgO NP suspension in the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).
-
Include a positive control (bacteria without MgO NPs) and a negative control (broth without bacteria).
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of MgO NPs that completely inhibits visible bacterial growth.[4]
Procedure for MBC:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates at the optimal temperature for 24 hours.
-
The MBC is the lowest concentration of MgO NPs that results in a 99.9% reduction in the initial bacterial inoculum.[6]
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS generation in bacteria upon exposure to MgO NPs.[12][13]
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
MgO nanoparticles
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells in the exponential growth phase by centrifugation and wash them with PBS.
-
Resuspend the bacterial cells in PBS containing DCFH-DA and incubate in the dark for a specific time (e.g., 30 minutes) to allow the dye to penetrate the cells.
-
Centrifuge the cells and wash with PBS to remove any extracellular DCFH-DA.
-
Resuspend the cells in PBS and expose them to different concentrations of MgO NPs.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 525 nm, respectively) at different time points.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cytotoxicity and Biocompatibility Considerations
While MgO NPs are generally considered biocompatible, it is crucial to assess their cytotoxicity in relevant cell lines for specific applications.[1] Studies have shown that MgO NPs can induce dose-dependent cytotoxicity, primarily through the depletion of glutathione (B108866) (GSH), an important antioxidant, and the induction of oxidative stress.[14][15] It is recommended to perform standard cytotoxicity assays, such as the MTT assay, to determine the safe concentration range of MgO NPs for the intended application.[14][15]
Drug Delivery Applications
The porous structure and biocompatibility of MgO NPs also make them promising candidates for drug delivery systems.[16][17] They can be loaded with antibiotics or other therapeutic agents to enhance their efficacy and provide targeted delivery. The release of the drug can be triggered by the acidic microenvironment often found at infection sites.[17]
Future Perspectives
The antibacterial properties of MgO NPs offer a promising alternative to conventional antibiotics, especially in the face of rising antimicrobial resistance.[18] Future research should focus on optimizing the physicochemical properties of MgO NPs to enhance their antibacterial efficacy while minimizing potential cytotoxicity. Furthermore, exploring their application in combination with other antimicrobial agents and in advanced drug delivery systems holds significant potential for the development of novel anti-infective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. An insight into the mechanism of antibacterial activity by this compound nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Study on the mechanism of antibacterial action of this compound nanoparticles against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of MgO Nanoparticles and Their Antibacterial Properties on Three Food Poisoning Causing Bacteria - Iranian Journal of Medical Microbiology [ijmm.ir]
- 6. Antibacterial Properties In Vitro of this compound Nanoparticles for Dental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 10. Frontiers | Green synthesis of MgO nanoparticles and its antibacterial properties [frontiersin.org]
- 11. Evaluation of Antimicrobial Activities of Nanoparticles and Nanostructured Surfaces In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MgO nanoparticles cytotoxicity caused primarily by GSH depletion in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro toxicological assessment of MgO and Silica Nanoparticle in human colon carcinoma cells [nanomedicine-rj.com]
- 16. researchgate.net [researchgate.net]
- 17. Can Be a Bimetal Oxide ZnO-MgO Nanoparticles Anticancer Drug Carrier and Deliver? Doxorubicin Adsorption/Release Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: MgO Thin Films in Spintronic and Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium oxide (MgO) thin films have emerged as a critical material in the advancement of spintronic and electronic devices. Their unique properties, including a wide bandgap, stable crystal structure, and excellent dielectric characteristics, have enabled significant performance enhancements in a variety of applications. In spintronics, crystalline MgO thin films serve as highly efficient tunnel barriers in magnetic tunnel junctions (MTJs), leading to giant tunneling magnetoresistance (TMR) ratios at room temperature, a cornerstone for the development of magnetic random access memory (MRAM) and magnetic sensors.[1][2][3] In electronics, MgO is explored as a high-k gate dielectric in transistors, offering a potential solution to overcome the limitations of conventional silicon dioxide (SiO2) in next-generation semiconductor devices.[4][5]
These application notes provide a comprehensive overview of the role of MgO thin films in these fields, with a focus on quantitative data, detailed experimental protocols for fabrication and characterization, and visualizations of key processes.
Data Presentation: Performance of MgO-Based Devices
The performance of spintronic and electronic devices incorporating MgO thin films is highly dependent on the material's quality and the fabrication process. The following tables summarize key quantitative data from various studies.
Spintronic Devices: Magnetic Tunnel Junctions (MTJs)
MTJs are a core component of MRAM and magnetic sensors. The key performance metrics are the Tunneling Magnetoresistance (TMR) ratio and the Resistance-Area (RA) product.
| Ferromagnetic Electrode | MgO Barrier Thickness (nm) | TMR Ratio (%) at Room Temperature | Resistance-Area (RA) Product (Ω·µm²) | Deposition Method | Reference |
| Fe(001) | 1.1 | ~220 | - | MBE | [6] |
| CoFeB | < 0.8 | Decreases | ~3.5 | Sputtering | [7] |
| CoFeB | 0.7 - 1.1 | 135 | - | Sputtering | [8] |
| CoFeB | - | >100 | ~4.2 | Sputtering | [9] |
| CoFeB | - | 604 | - | Sputtering | [3] |
| Co(001) | - | 410 | - | - | [3] |
| Fe(001) | - | 180 | - | MBE | [3] |
Electronic Devices: MgO as a Gate Dielectric
In transistors, the dielectric constant (k) and breakdown field are critical parameters for the gate insulator.
| Substrate | MgO Film Thickness (nm) | Dielectric Constant (k) | Breakdown Field (MV/cm) | Deposition Method | Reference |
| 6H-SiC(0001) | 10 | 10 | >5 | MBE | [5][7] |
| Si(100) | - | ~11.35 (70% Oxygen) | - | RF Magnetron Sputtering | [10] |
| Glass | - | 5 - 17 | - | Spray Pyrolysis | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Deposition of MgO Thin Films by Radio Frequency (RF) Magnetron Sputtering
This protocol is suitable for fabricating MgO tunnel barriers in MTJs.
1. Substrate Preparation:
- Start with a clean Si/SiO2 substrate.
- Utilize standard cleaning procedures (e.g., RCA clean) to remove organic and inorganic contaminants.
- Load the substrate into the sputtering chamber's load lock.
2. Sputtering System Preparation:
- Achieve a base pressure in the main chamber below 2 x 10⁻⁸ Torr to minimize impurities.[13]
- Use a high-purity MgO target (e.g., 99.99%).
3. Deposition Parameters:
- Working Pressure: Maintain a working pressure of Argon (Ar) gas between 0.9 and 1.5 mTorr. Lower pressures tend to result in smoother films and higher TMR values.[1][13]
- RF Power: Apply RF power to the MgO target. The power will influence the deposition rate and film properties. A typical starting point is 100-150 W for a 2-inch target.
- Oxygen Partial Pressure: The oxygen to argon percentage can be varied from 5% to 50% to control the stoichiometry of the MgO film. A 20% oxygen to argon ratio has been shown to yield high-intensity diffraction peaks, indicating good crystallinity.[14]
- Substrate Temperature: Deposition can be performed at room temperature, followed by a post-deposition anneal.
- Deposition Rate: A typical deposition rate for a thin tunnel barrier is in the range of 0.01 nm/s to ensure precise thickness control.[15]
4. Post-Deposition Annealing:
- After depositing the complete MTJ stack, anneal the sample in a high-vacuum furnace.
- A typical annealing temperature is between 300°C and 400°C for 30 to 120 minutes.[16] Annealing helps to crystallize the CoFeB electrodes and the MgO barrier, which is crucial for achieving high TMR.
Protocol 2: Characterization of MgO Thin Films
1. Structural Characterization using X-ray Diffraction (XRD):
- Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
- Perform a θ-2θ scan over a range of 20° to 80° to identify the crystalline phases and preferred orientation of the MgO film. For MgO, the (200) peak is typically observed.[14][17]
- The crystallite size can be estimated from the peak broadening using the Scherrer equation.
2. Surface Morphology Characterization using Atomic Force Microscopy (AFM):
- Operate the AFM in tapping mode to minimize sample damage.
- Scan a representative area of the film surface (e.g., 1x1 µm²).
- Analyze the images to determine the root-mean-square (RMS) roughness. For high-quality tunnel barriers, an RMS roughness of less than 0.5 nm is desirable.[16]
3. TMR Measurement of MTJ Devices:
- Fabricate the MTJ stack into pillar devices using standard photolithography and ion milling techniques.
- Use a four-probe measurement setup to pass a current through the MTJ and measure the voltage across it.[18]
- Apply an external magnetic field parallel to the easy axis of the ferromagnetic electrodes and sweep the field to switch the magnetization of the free layer relative to the pinned layer.
- Measure the resistance in the parallel (R_P) and anti-parallel (R_AP) magnetization states.
- Calculate the TMR ratio using the formula: TMR (%) = [(R_AP - R_P) / R_P] * 100.
Protocol 3: Fabrication of an MgO Gate Dielectric for a Transistor
This protocol outlines the steps for using a solution-based method (spin-coating) to deposit an MgO gate dielectric.
1. Precursor Solution Preparation:
- Prepare a solution of a magnesium precursor, such as magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), dissolved in a suitable solvent like 2-methoxyethanol.
2. Spin-Coating:
- Dispense the precursor solution onto a clean substrate (e.g., Si or SiC).
- Spin the substrate at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness.
3. Annealing:
- Anneal the coated substrate at temperatures ranging from 300°C to 600°C. The annealing temperature is critical for converting the precursor to MgO and improving the insulating properties of the film.[4]
4. Characterization of Dielectric Properties:
- Fabricate Metal-Insulator-Semiconductor (MIS) capacitor structures by depositing metal top electrodes (e.g., Al) onto the MgO film.
- Measure the capacitance-voltage (C-V) characteristics using an LCR meter at various frequencies (e.g., 1 kHz, 10 kHz, 100 kHz, 1 MHz).[5]
- From the accumulation capacitance, calculate the dielectric constant (k) using the formula: C = (k * ε₀ * A) / d, where ε₀ is the permittivity of free space, A is the electrode area, and d is the film thickness.
- Measure the leakage current-voltage (I-V) characteristics to determine the breakdown field.
Visualizations
Signaling Pathway: Spin Filtering in an Fe/MgO/Fe Magnetic Tunnel Junction
The giant TMR effect in Fe/MgO/Fe MTJs is attributed to the spin filtering effect of the crystalline MgO barrier. In the parallel (P) magnetization state, the majority-spin electrons with Δ₁ symmetry from the Fe electrode can efficiently tunnel through the MgO barrier, resulting in low resistance. In the anti-parallel (AP) state, these majority-spin electrons from one electrode face the minority-spin states of the other, which have a different symmetry and decay much faster within the MgO barrier, leading to a high resistance state.
Caption: Spin-dependent tunneling in an Fe/MgO/Fe MTJ.
Experimental Workflow: Fabrication and Characterization of an MTJ Device
The following diagram illustrates the typical workflow for creating and testing an MTJ device.
Caption: Workflow for MTJ fabrication and characterization.
Logical Relationship: Factors Influencing TMR in MgO-based MTJs
The TMR is a complex property influenced by several interconnected factors.
Caption: Key factors influencing the TMR of MgO-based MTJs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electromagnetic Radiation Effects on MgO-Based Magnetic Tunnel Junctions: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Magnesium Oxide (MgO) as a Refractory Material: Applications and Protocols
Application Notes
Magnesium oxide, or magnesia, is a widely utilized basic refractory material, indispensable for numerous high-temperature industrial processes.[1][2] Its selection for these demanding applications is attributed to a unique combination of physical and chemical properties, including an exceptionally high melting point, excellent resistance to basic slags, high thermal conductivity, and low electrical conductivity.[2][3] Dead-burned magnesia, produced by calcining magnesium carbonate or hydroxide (B78521) at temperatures exceeding 1500°C, exhibits reduced chemical reactivity, making it particularly suitable for refractory applications.[1][2]
Key Properties and Advantages
The primary attributes that make this compound a choice refractory material include:
-
High Refractoriness: MgO possesses a very high melting point of approximately 2800°C (5072°F), allowing it to maintain structural integrity at extreme temperatures encountered in metallurgical and cement manufacturing processes.[1][2][4][5]
-
Corrosion Resistance: As a basic material, MgO shows excellent resistance to corrosion from basic slags, which are common in steelmaking furnaces.[2][5] This chemical inertness extends the service life of refractory linings.[4]
-
Thermal Properties: It has high thermal conductivity, which helps in dissipating heat, and low electrical conductivity, a crucial property for applications like insulators in heat-resistant electrical cables.[2][3][5][6]
-
Availability and Cost: this compound is widely available and relatively affordable, making it a cost-effective choice for large-scale industrial applications.[1][2][3]
Primary Applications in High-Temperature Processes
1. Steel and Metal Production: The steel industry is the largest consumer of magnesia refractories.[6] MgO is used to line furnaces and vessels that come into contact with molten metal and slag.[4]
-
Furnace Linings: Magnesia and magnesia-carbon bricks are used to line Basic Oxygen Furnaces (BOF) and Electric Arc Furnaces (EAF), where temperatures can reach 1600-1800°C.[4]
-
Ladles and Converters: MgO linings provide thermal insulation, reduce heat loss, and resist corrosion from the molten contents.[4]
-
Slag Conditioning: In steelmaking, MgO is added to the slag to achieve MgO saturation.[7] This prevents the slag from dissolving the MgO from the refractory brick lining, thereby extending the furnace's life, reducing maintenance, and increasing productivity.[7]
-
Desulfurization: this compound is also used in the desulfurization of hot metal, where it reacts with sulfur to form magnesium sulfide (B99878) (MgS), which can be removed as slag, improving the quality of the steel.[4]
2. Cement Manufacturing: In cement production, magnesia-based refractories are used in the burning and transition zones of rotary kilns.[8] These zones are subjected to high temperatures and chemical attack from the clinker and kiln feed. MgO's resistance to the alkaline environment (pH > 12) of cement kilns makes it a suitable material for these linings.[9] The use of MgO can also help control shrinkage in large concrete structures by inducing a delayed hydration and expansion.[10][11]
3. Glass Manufacturing: MgO is used in the construction of glass melting tanks.[9] It helps form protective layers that resist corrosion from molten glass constituents and sodium vapor at temperatures around 1500°C, which is essential for maintaining glass clarity.[9]
4. Other Applications: Beyond these primary uses, fused magnesia of very high purity (>99% MgO) is employed in specialized high-tech applications such as optical equipment, nuclear reactors, and rocket nozzles.[1] It also serves as an insulator in heat-resistant electrical cables.[6]
Manufacturing of Magnesia-Based Refractories
The production of magnesia refractory bricks involves several key steps, starting from raw material preparation to final firing. Dead-burned magnesite is the primary raw material.[8]
The general manufacturing process is as follows:
-
Crushing and Grinding: Large pieces of raw magnesite are crushed and ground to achieve the desired particle size distribution.[8]
-
Batching and Mixing: The sized aggregates and fine powders are weighed and mixed in predetermined proportions.[8] For magnesia-carbon bricks, binders and graphite (B72142) are added in a specific sequence to ensure proper coating of the magnesia particles.[8][12]
-
Molding: The mixture is then molded into bricks, typically using high-pressure presses to ensure a dense structure.[8][12]
-
Drying: The molded bricks are dried in ovens to remove moisture.[8]
-
Firing: The dried bricks are fired in a kiln at temperatures between 1500°C and 1700°C.[8][13] This final step, also known as sintering, enhances the density and strength of the bricks.[13]
Quantitative Data
The properties of magnesia refractories can vary significantly based on the purity of the this compound used. Higher purity generally leads to better performance at extreme temperatures but also comes at a higher cost.[9]
Table 1: Typical Properties of Commercial Magnesia Refractory Bricks
| Property | M-89 | M-91 | M-95A | M-97A | M-98 |
| MgO Content (%) | ≥ 89.0 | ≥ 91.0 | ≥ 95.0 | ≥ 97.0 | ≥ 97.5 |
| Bulk Density (g/cm³) | ≥ 2.85 | ≥ 2.85 | ≥ 2.90 | ≥ 3.00 | ≥ 3.00 |
| Apparent Porosity (%) | ≤ 20 | ≤ 18 | ≤ 16 | ≤ 16 | ≤ 16 |
| Cold Crushing Strength (MPa) | ≥ 50 | ≥ 50 | ≥ 60 | ≥ 60 | ≥ 60 |
| Refractoriness Under Load (0.2 MPa, °C) | ≥ 1500 | ≥ 1500 | ≥ 1560 | ≥ 1700 | ≥ 1700 |
| Permanent Linear Change (%) | -0.6 to 0 (1600°C, 2h) | -0.6 to 0 (1600°C, 2h) | -0.5 to 0 (1600°C, 2h) | -0.3 to 0 (1650°C, 2h) | -0.2 to 0 (1650°C, 2h) |
| Data sourced from Kerui Refractory specifications.[13] |
Table 2: Performance Comparison by MgO Purity
| MgO Purity | Maximum Service Temperature | Relative Slag Erosion Rate | Relative Cost Factor |
| 90% | 1600°C | 1.8 | 1.0x |
| 95% | 1850°C | 0.7 | 1.8x |
| 97% | 2100°C | 0.2 | 3.2x |
| Data sourced from operational data analysis.[9] |
Experimental Protocols
Standardized testing is crucial for evaluating the performance and quality of refractory materials.[14] The following protocols describe key tests for assessing the properties of this compound refractories.
Protocol 1: Determination of Refractoriness Under Load (RUL)
Standard: ISO 1893:2007[15][16]
Principle: This test measures the resistance of a refractory material to deformation when subjected to a constant compressive load at progressively rising temperatures.[17][18] It determines the temperature at which the material begins to soften and deform under conditions that simulate its service environment.[14]
Apparatus:
-
High-temperature furnace capable of reaching at least 1700°C at a controlled rate.[15][17]
-
Loading device capable of applying a constant, centered compressive load (typically 0.2 MPa).[15][19]
-
Differential measuring system to record the deformation of the test piece as a function of temperature.[15][19]
-
Cylindrical test piece (typically 50 mm diameter and 50 mm height).[19]
Procedure:
-
Sample Preparation: A cylindrical test piece is precisely cut from the refractory brick. Its dimensions are measured accurately.
-
Assembly: The test piece is placed in the furnace, centered on the loading column axis.[15]
-
Loading: The specified constant compressive load is applied to the test piece.[15]
-
Heating: The furnace temperature is increased at a constant, specified rate (e.g., 5°C/minute).[18]
-
Measurement: The deformation (subsidence) of the test piece is continuously recorded as the temperature rises.[15][18]
-
Endpoint: The test is concluded when a prescribed degree of deformation or subsidence occurs. The temperatures corresponding to specific proportional deformations are determined and reported.[15][18]
Protocol 2: Rotary Slag Testing
Standard: Based on ASTM C874-20[20]
Principle: This practice provides a comparative measure of a refractory's resistance to the corrosive and erosive action of molten slag in a rotating furnace.[20] The constant renewal of slag maintains a high rate of corrosion, while the rotation introduces mechanical erosion, simulating dynamic service conditions.[20][21]
Apparatus:
-
Rotary test furnace: A cylindrical shell lined with the test specimens, capable of rotating at a constant speed (e.g., 2.5 rpm) and tilting.
-
Burner system for heating the furnace.
-
Optical pyrometer for temperature measurement.
-
Test specimens: Typically 9-inch long bricks with a specific cross-section.
-
Slag of a specified composition.
Procedure:
-
Sample Preparation: At least one reference refractory sample should be included in each test run for comparison.[20]
-
Furnace Assembly: Six test specimens are assembled to form a hexagonal lining inside the furnace shell. The ends of the shell are plugged, often with a high-purity MgO ramming mix for basic slags.
-
Heating: The furnace is heated to the desired test temperature. Care must be taken to prevent oxidation of carbon-containing materials during heat-up.[20]
-
Slag Introduction: Once at temperature, pre-weighed slag is introduced into the furnace at regular intervals (e.g., every 15 minutes). The molten slag washes over the lining.
-
Operation: The furnace is rotated at a constant speed. The temperature of the slag is monitored and maintained within a specified range.
-
Duration: The test runs for a predetermined duration.
-
Evaluation: After cooling, the furnace is disassembled. The wear on the test specimens is evaluated by measuring the remaining thickness or volume and comparing it to the reference sample. The depth of slag penetration is also observed.
Protocol 3: Thermal Shock Resistance Testing
Standard: Based on BS EN 993-11:2007[22]
Principle: This test evaluates the ability of a refractory material to withstand damage from sudden and repeated changes in temperature.[14][22] The resistance is typically quantified by the number of heating and cooling (quenching) cycles a sample can endure before significant damage or failure occurs.[22]
Apparatus:
-
High-temperature furnace.
-
Quenching medium (e.g., forced air, still air, or water). Air quenching methods are often preferred as they can provide reliable results that correlate well with service behavior.[22]
-
Equipment for assessing damage, such as an ultrasonic pulse velocity tester or a mechanical strength testing machine.[23]
Procedure:
-
Sample Preparation: Prepare test specimens of a defined size and shape from the refractory material.
-
Initial Assessment: Measure the initial properties of the specimens (e.g., ultrasonic pulse velocity, cold crushing strength) to establish a baseline.
-
Heating Cycle: Place the specimens in the furnace and heat them to a specified high temperature (e.g., 950°C). Hold at this temperature for a set duration to ensure thermal equilibrium.
-
Quenching Cycle: Remove the specimens from the furnace and rapidly cool them using the chosen quenching medium for a specified time. This completes one thermal shock cycle.
-
Damage Assessment: After each cycle (or a set number of cycles), re-evaluate the properties of the specimens. A decrease in ultrasonic velocity or mechanical strength indicates the accumulation of thermal shock damage.[23]
-
Endpoint: The test is continued until the specimen fractures or a pre-defined failure criterion is met (e.g., a certain percentage reduction in strength or ultrasonic velocity). The number of cycles withstood is reported as the measure of thermal shock resistance.[22]
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. preciseceramic.com [preciseceramic.com]
- 3. This compound Applications and Uses - Master & Master [ceramicsmaster.com]
- 4. Application and Advantages of this compound in Metal [magnesiumking.com]
- 5. Industrial grade this compound in refractory materials [magnesiumking.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. grecianmagnesite.com [grecianmagnesite.com]
- 8. How to Manufacture Magnesia Bricks: A Step-by-Step Guide [ganeshas.net]
- 9. jrj-elementix.com [jrj-elementix.com]
- 10. ciaconference.com.au [ciaconference.com.au]
- 11. The Surprising Effect of this compound In Cement [magnesiumking.com]
- 12. Introduction of Magnesia Carbon Bricks Production Process [rsnewrefractory.com]
- 13. krref.com [krref.com]
- 14. What are the tests for refractory materials? [firebirdref.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Standard - Refractory products - Determination of refractoriness under load - Differential method with rising temperature (ISO 1893:2007) SS-EN ISO 1893:2008 - Swedish Institute for Standards, SIS [sis.se]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Determination of Refractoriness Under Load - Test Method - BS EN ISO 1893:2008 | Lucideon [lucideon.com]
- 19. bcluae.com [bcluae.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. store.astm.org [store.astm.org]
- 22. Thermal Shock Resistance of Refractory Products - Test Method - BS EN 993-11:2007 | Lucideon [lucideon.com]
- 23. scribd.com [scribd.com]
Application Notes and Protocols: MgO Nanoparticles in Biomedical Imaging and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium oxide (MgO) nanoparticles in biomedical imaging and drug delivery. The unique physicochemical properties of MgO nanoparticles, including their biocompatibility, biodegradability, and pH-sensitive nature, make them promising candidates for a range of therapeutic and diagnostic applications.[1] This document details protocols for their synthesis, characterization, and application in drug delivery and bioimaging, supported by quantitative data and visual workflows.
Synthesis of MgO Nanoparticles
Several methods are available for the synthesis of MgO nanoparticles, each yielding particles with different characteristics. The choice of method will depend on the desired particle size, morphology, and surface properties for a specific application.
Co-precipitation Method
This method is widely used for its simplicity and scalability.
Protocol:
-
Prepare a 0.1 M solution of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in deionized water.
-
Separately, prepare a 0.1 M solution of sodium hydroxide (B78521) (NaOH) in deionized water.
-
Slowly add the NaOH solution to the magnesium nitrate solution under vigorous stirring. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.
-
Continue stirring the suspension for 6 hours.
-
Wash the precipitate with deionized water and ethanol (B145695) until the pH of the supernatant reaches 7.
-
Centrifuge the suspension at 4000 rpm for 10 minutes to collect the precipitate.
-
Dry the precipitate and then calcine it at 400°C for 4 hours to obtain MgO nanoparticles.
Sol-Gel Method
The sol-gel method allows for good control over particle size and purity.
Protocol:
-
Dissolve 1.28 g of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in 10 mL of double distilled water and stir for 1 hour at room temperature.
-
Increase the temperature to 40°C.
-
Prepare a plant extract (e.g., A. absinthium L.) and add it dropwise to the magnesium nitrate solution while stirring for 1 hour.
-
Centrifuge the mixture at 3500 rpm and wash the precipitate three times with distilled water.
-
Dry the resulting MgO nanoparticles at 80°C and then calcine at 600°C to obtain a powder.[2]
Green Synthesis using Plant Extracts
This environmentally friendly method utilizes plant-derived compounds as reducing and capping agents.
Protocol:
-
Prepare a leaf extract by mixing 10 g of dried leaf powder (e.g., Psidium guajava) with 100 mL of distilled water and shaking for 8 hours at 130 rpm.
-
Filter the solution to obtain the leaf extract.
-
Add 3 mM of magnesium sulfate (B86663) (MgSO₄) to 50 mL of the filtrate.
-
Boil the mixture at 100°C for 30 minutes. A color change from green to brown indicates nanoparticle formation.
-
Evaporate the solution to obtain a brown solid and then calcine it at 500°C.[3]
Drug Delivery Applications
MgO nanoparticles are particularly attractive as drug delivery vehicles due to their high surface area and pH-responsive dissolution in acidic environments, such as those found in tumor microenvironments and endosomes.[2] This property allows for targeted drug release.
Doxorubicin (B1662922) Loading and pH-Responsive Release
Protocol for Doxorubicin (DOX) Loading:
-
Disperse 1.0 g of MgO nanoparticles in 10 mL of a 1 mg/mL doxorubicin hydrochloride solution in double distilled water.
-
Sonicate the mixture for 1 hour.
-
Stir the suspension overnight at room temperature in the dark.
-
Centrifuge the mixture at 5000 rpm until a colorless supernatant is obtained, indicating the loading of DOX onto the nanoparticles.
-
Wash the resulting purple residue several times to remove any unloaded DOX.[2]
Protocol for In Vitro pH-Responsive Drug Release:
-
Prepare simulated body fluid (SBF) at pH 7.4, an acetate (B1210297) buffer at pH 5.0, and a potassium hydrogen phthalate (B1215562) (KHP) buffer with HCl at pH 3.0.
-
Disperse a known amount of DOX-loaded MgO nanoparticles in each of the buffer solutions.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and centrifuge to separate the nanoparticles.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Replace the withdrawn volume with fresh buffer to maintain a constant volume.
Quantitative Data for Doxorubicin Delivery:
| Parameter | Value | Reference |
| Drug Loading Capacity | 90% | [2][4] |
| Release at pH 7.2 (104 h) | 10% | [2][4] |
| Release at pH 5.0 (104 h) | 50.5% | [2][4] |
| Release at pH 3.0 (104 h) | 90.2% | [2][4] |
Mechanism of pH-Responsive Drug Release:
In the acidic tumor microenvironment (pH ~6.5) or within cellular endosomes (pH ~5.0), MgO nanoparticles dissolve, releasing the loaded drug. At physiological pH (7.4), the nanoparticles are more stable, minimizing premature drug release and associated systemic toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Anti-oxidative, Anti-inflammatory, and Anti-cancer Activity of this compound Doped Chitosan/Polyvinyl Alcohol With Catharanthus roseus: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Doxorubicin loaded this compound nanoflakes as ph dependent carriers" by Tharindu A. Ranathunge, D. G.G.P. Karunaratne et al. [egrove.olemiss.edu]
Application Notes and Protocols: Magnesium Oxide Composites for Bone Regeneration and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of magnesium oxide (MgO) composites in bone regeneration and tissue engineering. These materials have garnered significant attention due to their biocompatibility, biodegradability, osteoconductive and osteoinductive properties, as well as their antibacterial characteristics.[1][2] The controlled release of magnesium ions (Mg²⁺) from these composites plays a crucial role in promoting bone formation by stimulating osteoblast activity and angiogenesis.[1]
Overview of this compound Composites in Bone Regeneration
This compound is a bioactive ceramic that, when incorporated into biodegradable polymer or composite scaffolds, enhances the material's mechanical properties and biological performance.[1][3] MgO nanoparticles are particularly advantageous due to their high surface area, which allows for more efficient ion exchange and interaction with cells.[1] These composites can be fabricated into various forms, such as porous scaffolds, coatings for implants, and injectable hydrogels, making them versatile for a range of bone defect applications.[1]
The degradation of MgO in a physiological environment leads to a local increase in pH and the release of Mg²⁺. This alteration of the microenvironment has been shown to be beneficial for bone regeneration, although the degradation rate needs to be carefully controlled to avoid cytotoxicity.[4] The combination of MgO with polymers like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL) allows for the tuning of degradation rates and mechanical properties to match those of native bone.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on MgO composites for bone regeneration, providing a comparative overview of their physical, mechanical, and biological properties.
Table 1: Physical and Mechanical Properties of MgO Composite Scaffolds
| Composite Material | Fabrication Method | Porosity (%) | Pore Size (μm) | Compressive Modulus (MPa) | Reference |
| PCL/β-TCP/nanoMgO | Fused Deposition Modeling (FDM) | ~50 | 504 | Increased with MgO | [6] |
| MgONP-BC Hydrogel | Green Synthesis & Lyophilization | 89.2 ± 4.85 | - | Increased with MgONPs | [2] |
| HA-PLLA/MgO | - | - | - | ~1000 | [7] |
| PLGA/MgO (10%) | Low-Temperature 3D Printing | - | - | Increased with MgO | [8] |
Table 2: In Vitro Biological Performance of MgO Composites
| Cell Type | Composite Material | Assay | Key Findings | Reference |
| Human MG-63 Osteoblasts | MgONP-BC | MTT Assay | Significantly increased proliferation | [2] |
| Human MG-63 Osteoblasts | MgONP-BC | ALP Activity | Significantly greater ALP activity | [2] |
| Human MG-63 Osteoblasts | MgONP-BC | Alizarin Red Staining | Significantly greater calcium deposition | [2] |
| Osteoblasts | HA-PLLA/MgO | Cell Adhesion & Proliferation | Significantly enhanced adhesion and proliferation | [7] |
| Rat BMSCs | PLGA/MgO (10%)/PDA | ALP Activity & Gene Expression | Higher ALP activity and osteogenic gene expression | [8] |
Table 3: In Vivo Bone Regeneration with MgO Composites
| Animal Model | Defect Model | Composite Material | Outcome | Reference |
| Rat | Calvarial Defect | PCL/β-TCP/nanoMgO | New Bone Formation: 30.16 ± 0.31% (with BMSCs) | [6] |
| Rat | Tibia Marrow Cavity | MgO Powder | 25% increase in bone thickness | [2] |
| Rabbit | Radius Bone Fracture | MAO-coated AZ31 (contains MgO) | Promoted bone fracture healing | [9] |
Experimental Protocols
This section provides detailed protocols for the synthesis of MgO nanoparticles, fabrication of composite scaffolds, and key in vitro assays for evaluating their potential in bone regeneration.
Protocol for Green Synthesis of this compound Nanoparticles (MgONPs)
This protocol describes a simple and environmentally friendly method for synthesizing MgONPs using a plant extract.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Camellia sinensis (Green tea) leaves or other suitable plant extract
-
Deionized water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer with hot plate
-
Centrifuge
-
Oven
-
Furnace
Procedure:
-
Preparation of Plant Extract:
-
Thoroughly wash and dry fresh plant leaves.
-
Boil a known weight of leaves (e.g., 10 g) in a specific volume of deionized water (e.g., 100 mL) for 20 minutes.
-
Cool the extract to room temperature and filter it to remove solid residues.
-
-
Synthesis of MgONPs:
-
Prepare a solution of magnesium chloride hexahydrate in deionized water.
-
Mix the plant extract with the magnesium salt solution in a defined ratio (e.g., 90:10 v/w).[1]
-
Stir the mixture continuously on a magnetic stirrer at an elevated temperature (e.g., 70°C) for several hours (e.g., 4 hours).[1]
-
A precipitate will form, indicating the formation of magnesium hydroxide (B78521).
-
-
Purification and Calcination:
-
Centrifuge the suspension to pellet the precipitate (e.g., at 10,000 rpm for 10 minutes).[1]
-
Discard the supernatant and wash the pellet with deionized water and ethanol to remove impurities.
-
Dry the washed pellet in an oven (e.g., at 40°C for 2 hours).[1]
-
Calcine the dried powder in a furnace at a high temperature (e.g., 500°C) for a few hours (e.g., 3 hours) to convert magnesium hydroxide to this compound.[1]
-
-
Characterization:
-
Characterize the synthesized MgONPs using techniques such as UV-Vis Spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) to determine their size, morphology, and purity.[1]
-
Protocol for Fabrication of MgO/Polymer Composite Scaffolds by Electrospinning
This protocol details the fabrication of nanofibrous scaffolds, which mimic the native extracellular matrix.
Materials:
-
Polycaprolactone (PCL) or other suitable biodegradable polymer
-
Synthesized MgONPs
-
Dichloromethane (DCM) and Dimethylformamide (DMF) or other suitable solvents
-
Phosphate-buffered saline (PBS)
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret)
-
Magnetic stirrer
-
Fume hood
Procedure:
-
Preparation of the Polymer Solution:
-
Dissolve the polymer (e.g., PCL) in a suitable solvent system (e.g., DCM/DMF mixture) to achieve the desired concentration.
-
-
Dispersion of MgONPs:
-
Disperse the desired amount of MgONPs in the polymer solution.
-
Use ultrasonication or vigorous stirring to ensure a homogeneous dispersion of the nanoparticles.
-
-
Electrospinning Process:
-
Load the composite solution into a syringe fitted with a metallic needle (spinneret).
-
Place the syringe in the syringe pump and set a constant flow rate.
-
Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a specific distance from the spinneret.
-
Apply a high voltage between the spinneret and the collector.
-
The charged polymer jet will be ejected from the spinneret, and upon solvent evaporation, solid nanofibers will be deposited on the collector, forming a non-woven mat.
-
-
Post-processing:
-
Carefully remove the fabricated scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
Sterilize the scaffold (e.g., using UV irradiation or ethylene (B1197577) oxide) before cell culture experiments.
-
Protocol for In Vitro Cell Viability Assessment (MTT Assay)
This assay determines the cytocompatibility of the MgO composite scaffolds.
Materials:
-
Osteoblast-like cells (e.g., MG-63, MC3T3-E1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well plates
-
Sterilized scaffold samples
Procedure:
-
Cell Seeding:
-
Place the sterilized scaffold samples into the wells of a 96-well plate.
-
Seed a known density of cells (e.g., 3 x 10³ cells/well) onto each scaffold.[2]
-
Include control wells with cells only (no scaffold).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Incubation:
-
Culture the cells for different time points (e.g., 1, 3, and 7 days).
-
-
MTT Assay:
-
At each time point, remove the culture medium from the wells.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add DMSO to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[2]
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol for In Vitro Osteogenic Differentiation Assessment (Alizarin Red S Staining)
This staining method is used to visualize and quantify calcium deposition, an indicator of late-stage osteogenic differentiation.
Materials:
-
Osteogenic induction medium (complete culture medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
4% Paraformaldehyde (PFA) in PBS
-
Deionized water
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
Procedure:
-
Cell Culture and Induction:
-
Seed cells on the scaffolds in a multi-well plate and culture until they reach confluence.
-
Replace the growth medium with osteogenic induction medium.
-
Culture the cells for an extended period (e.g., 14 or 21 days), changing the medium every 2-3 days.
-
-
Fixation:
-
After the induction period, wash the cell-scaffold constructs with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
-
Staining:
-
Wash the fixed samples with deionized water.
-
Add the ARS staining solution to cover the samples and incubate for 20-30 minutes at room temperature.
-
-
Washing:
-
Gently wash the samples with deionized water several times to remove excess stain.
-
-
Visualization and Quantification:
-
Visualize the red-orange mineralized nodules under a bright-field microscope.
-
For quantification, the stain can be extracted using a solution like 10% acetic acid, and the absorbance of the extracted solution can be measured.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways activated by MgO composites and a typical experimental workflow for their evaluation.
Signaling Pathways in MgO-Mediated Osteogenesis
Magnesium ions released from the composites influence several key signaling pathways in osteoblasts and their progenitor cells, promoting their differentiation and bone formation.
Caption: Key signaling pathways activated by Mg²⁺ in osteoblasts.
Experimental Workflow for Evaluation of MgO Composites
This diagram outlines a logical workflow for the comprehensive evaluation of newly developed MgO composite scaffolds for bone regeneration.
Caption: Experimental workflow for MgO composite scaffold evaluation.
References
- 1. Green Synthesized this compound Nanoparticles Reinforce Osteogenesis Properties of Bacterial Cellulose Scaffolds for Bone Tissue Engineering Applications: An In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Osteogenic Differentiation Potential of Adipose-Derived Mesenchymal Stem Cells Cultured on this compound/Polycaprolactone Nanofibrous Scaffolds for Improving Bone Tissue Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 3D printed PLGA/MgO/PDA composite scaffold by low-temperature deposition manufacturing for bone tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for bone tissue engineering and modelling disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Oxide (MgO) as a Support for Metal Catalysts in the Petrochemical Industry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium oxide (MgO) has emerged as a crucial support material for metal catalysts in a variety of petrochemical processes. Its unique properties, including high thermal stability, basic nature, and strong interaction with metal particles, contribute to enhanced catalytic activity, selectivity, and longevity.[1][2] MgO's ability to mitigate coke formation, a common cause of catalyst deactivation, makes it particularly valuable in high-temperature reactions.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of MgO-supported metal catalysts in key petrochemical applications.
Key Advantages of MgO Support
The use of MgO as a catalyst support offers several distinct advantages in the petrochemical industry:
-
Enhanced Basicity: The inherent basicity of MgO helps in the adsorption of acidic reactants like CO2, which can be beneficial in reactions such as dry reforming of methane (B114726).[3][4] This property also helps in neutralizing acidic sites on the catalyst surface that can lead to unwanted side reactions and coke formation.[2]
-
Strong Metal-Support Interaction (SMSI): MgO can form strong interactions with active metal particles (e.g., Ni, Pt, Rh).[1][6][7] This interaction can lead to high dispersion of the metal, prevent sintering at high temperatures, and modify the electronic properties of the metal, thereby influencing its catalytic performance.[2][8]
-
Coke Inhibition: The basic nature of MgO and its ability to promote the gasification of carbon deposits contribute to a higher resistance to coking, a major cause of catalyst deactivation in hydrocarbon processing.[3][4]
-
High Thermal Stability: With a melting point exceeding 2800°C, MgO is an exceptionally stable support material suitable for high-temperature petrochemical processes like steam reforming and catalytic cracking.[2]
Applications in the Petrochemical Industry
MgO-supported metal catalysts are instrumental in several critical petrochemical processes:
Methane Reforming (Dry, Steam, and Combined)
Methane reforming processes are vital for the production of synthesis gas (syngas, a mixture of H₂ and CO), a fundamental building block for various chemicals and fuels. MgO-supported nickel catalysts are widely studied and utilized for these applications due to their high activity and stability.[3][6][9]
-
Dry Reforming of Methane (DRM): This process utilizes two major greenhouse gases, CH₄ and CO₂, to produce syngas. Ni/MgO catalysts have shown excellent performance in DRM, with MgO's basicity aiding in CO₂ activation and mitigating carbon deposition.[3][4]
-
Steam Reforming of Methane (SRM): A conventional method for H₂ production, SRM involves the reaction of methane with steam. Ni/MgO catalysts exhibit high activity and stability in this process.[6]
-
Combined Steam and CO₂ Reforming of Methane (CSCRM): This process offers flexibility in adjusting the H₂/CO ratio in the product syngas. Ni/MgO-Al₂O₃ catalysts have been investigated for this application, demonstrating stable performance.[10]
Syngas Conversion to Ethanol (B145695)
The direct conversion of syngas to ethanol is a promising route for producing this valuable chemical and fuel additive. Rhodium-based catalysts supported on MgO have shown significant potential in this area. The MgO support, often in conjunction with promoters like Lithium, plays a crucial role in enhancing ethanol selectivity and yield.[11][12] The interactions between the promoter, the rhodium, and the MgO support are believed to create unique active sites that favor ethanol formation.[11][12]
Alkane Dehydrogenation
The dehydrogenation of light alkanes to produce olefins (e.g., ethylene, propylene) is a cornerstone of the petrochemical industry. Platinum-based catalysts are commonly employed for these reactions.[13] The use of MgO in the support formulation, often as a mixed oxide with alumina (B75360) (Mg(Al)O), can improve the catalyst's performance by modifying its acidic properties and enhancing the stability of the active metal.[14][15]
Data Presentation
Table 1: Catalytic Performance of Ni/MgO Catalysts in Methane Reforming
| Catalyst | Reaction | Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Reference |
| 5Ni/MgO | Dry Reforming | 800 | Increased 2.5 times from 600°C | - | - | [9] |
| 10 wt% Ni/MgO | Dry Reforming | 800 | - | - | <1 | [16] |
| 10 wt% Ni/MgO | Dry Reforming | 900 | 93 | >93 | <1 | [3][16] |
| Ni/MgAl(0.7) | Dry Reforming | 750 | 77 | 86 | 0.9 | [10] |
| Ni/MgAl(0.8) | Combined Steam-CO₂ Reforming | 750 | 80 | 62 | 2.1 | [10] |
Table 2: Catalytic Performance of Rh/MgO Catalysts in Syngas to Ethanol Conversion
| Catalyst | Promoter | Temperature (°C) | CO Conversion (%) | Ethanol Selectivity (%) | Ethanol STY (mmol gcat⁻¹ h⁻¹) | Reference |
| RhOx/MgO | None | 320 | 20.5 | 5.3 | 4.8 | [17] |
| RhOx/Li₂O/MgO | Li | 320 | 36.4 | 19.9 | 12.2 | [11][12][17] |
| RhOx/Na₂O/MgO | Na | 320 | 28.8 | 9.2 | 5.7 | [17] |
| RhOx/K₂O/MgO | K | 320 | 23.4 | 10.4 | 5.0 | [17] |
| RhOx/Cs₂O/MgO | Cs | 320 | 33.9 | 10.9 | 6.9 | [17] |
Experimental Protocols
Protocol 1: Synthesis of Ni/MgO Catalyst by Impregnation
This protocol describes a common method for preparing nickel catalysts supported on this compound.
Materials:
-
This compound (MgO) powder, high surface area
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Drying oven
-
Muffle furnace
Procedure:
-
Support Pre-treatment: Calcine the MgO support in a muffle furnace at a specified temperature (e.g., 400°C) for a designated time (e.g., 2 hours) to remove any adsorbed impurities and water.[18]
-
Impregnation Solution Preparation: Calculate the required amount of Ni(NO₃)₂·6H₂O to achieve the desired nickel loading (e.g., 10 wt%). Dissolve the calculated amount in a volume of deionized water sufficient for incipient wetness impregnation of the MgO support.
-
Impregnation: Slowly add the nickel nitrate solution to the pre-treated MgO support with constant stirring to ensure uniform distribution.
-
Drying: Dry the impregnated material in an oven at a temperature around 80-120°C for several hours (e.g., 12 hours) to remove the water.[19]
-
Calcination: Calcine the dried powder in a muffle furnace. The calcination temperature and duration are critical parameters that can influence the final catalyst properties (e.g., 500-600°C for 4 hours).[16][19] This step decomposes the nitrate precursor to nickel oxide.
-
Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst is typically reduced in a hydrogen flow (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 500-700°C) to convert the nickel oxide to metallic nickel, the active phase.
Protocol 2: Synthesis of MgO Support by Co-precipitation
This protocol outlines the synthesis of high-surface-area MgO support material.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Ammonia (B1221849) solution (e.g., 20 wt%) or Sodium hydroxide (B78521) (NaOH) solution (e.g., 1.0 M)
-
Deionized water
-
Centrifuge or filtration setup
-
Drying oven
-
Muffle furnace
Procedure:
-
Precipitation: Prepare an aqueous solution of magnesium nitrate. Slowly add a precipitating agent like ammonia or sodium hydroxide solution dropwise under vigorous stirring. This will lead to the formation of a white precipitate of magnesium hydroxide (Mg(OH)₂).[19]
-
Aging: Continue stirring for a period (e.g., 2 hours) after the addition of the precipitating agent is complete to ensure uniform precipitation. The precipitate can then be aged in the mother liquor for a certain time (e.g., 1 hour).[19]
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water until the pH of the supernatant is neutral (pH ~7) to remove residual nitrates and other ions.[19]
-
Drying: Dry the washed magnesium hydroxide powder in an oven at approximately 80°C for several hours (e.g., 12 hours).[19]
-
Calcination: Calcine the dried Mg(OH)₂ powder in a muffle furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 4 hours) to decompose the hydroxide into this compound (MgO).[19]
Protocol 3: Catalytic Activity Testing in a Fixed-Bed Reactor
This protocol provides a general procedure for evaluating the performance of MgO-supported catalysts in gas-phase reactions.
Materials:
-
Fixed-bed reactor system (typically a quartz or stainless-steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for regulating gas feeds
-
Gas chromatograph (GC) for product analysis
-
Prepared catalyst powder
Procedure:
-
Catalyst Loading: Load a specific amount of the catalyst powder into the reactor tube, usually supported on quartz wool.
-
In-situ Reduction (Activation): Before the reaction, activate the catalyst in-situ by flowing a reducing gas mixture (e.g., H₂/N₂) at a programmed temperature ramp to the desired reduction temperature.
-
Reaction Initiation: After reduction, cool the reactor to the desired reaction temperature and introduce the reactant gas mixture (e.g., CH₄/CO₂/N₂ for dry reforming) at a specific gas hourly space velocity (GHSV).
-
Steady-State Operation: Allow the reaction to reach a steady state, which is monitored by analyzing the composition of the effluent gas stream at regular intervals using a GC.
-
Data Collection: Once at steady state, collect data on reactant conversions and product selectivities over a period of time to assess the catalyst's activity and stability.
-
Post-Reaction Characterization: After the reaction, the spent catalyst can be carefully removed and characterized using techniques like TGA, SEM, and XRD to analyze phenomena such as coke deposition and changes in catalyst structure.
Mandatory Visualization
Caption: Workflow for synthesis, characterization, and testing of MgO-supported catalysts.
Caption: Key roles and effects of MgO as a catalyst support in petrochemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of this compound In Petroleum Catalysts [magnesiumking.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Effect of MgO on the catalytic activity and stability of nickel-based catalyst in methane dry reforming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Enhanced Activity and Stability of MgO-Promoted Ni/Al₂O₃ Catalyst for " by Baitang Jin, Shiguang Li et al. [scholarsmine.mst.edu]
- 6. [PDF] Hydrogen Production from Methane Reforming Reactions over Ni/MgO Catalyst | Semantic Scholar [semanticscholar.org]
- 7. Role of metal (Pt)–support (MgO) interactions in base-free glucose dehydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Metal–Support Interactions in Heterogeneous Catalysis: DFT Calculations on the Interaction of Copper Nanoparticles with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Environmental CO2 Capture Using Magnesium Oxide (MgO)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the environmental applications of Magnesium Oxide (MgO) for Carbon Dioxide (CO2) capture. It includes detailed application notes, experimental protocols for the synthesis of MgO-based sorbents, and methods for evaluating their CO2 capture performance. Quantitative data from various studies are summarized in tables for comparative analysis, and key processes are visualized using diagrams.
Introduction
This compound is a promising solid sorbent for CO2 capture due to its high theoretical CO2 capacity (~1.09 g CO2/g MgO), abundance, low cost, and non-toxicity.[1][2] MgO-based sorbents can operate over a wide range of temperatures, from ambient to intermediate temperatures (200-400 °C), making them suitable for various industrial applications, including pre- and post-combustion capture technologies.[3][4] However, bulk MgO often suffers from slow kinetics and incomplete conversion due to the formation of a passivating magnesium carbonate (MgCO3) layer on the surface.[4]
To overcome these limitations, significant research has focused on enhancing the CO2 capture performance of MgO through nanostructuring, doping with other metals, and promotion with alkali metal salts.[5][6][7] These modifications aim to increase the surface area, create more active sites, and facilitate the diffusion of CO2 into the sorbent particles.
CO2 Capture Mechanisms
The primary mechanism of CO2 capture by MgO is a direct, reversible gas-solid carbonation reaction to form magnesium carbonate:
MgO(s) + CO2(g) ↔ MgCO3(s) [4]
This reaction is exothermic and is favored at lower temperatures. The reverse reaction, calcination, is endothermic and occurs at higher temperatures (typically around 500°C), releasing the captured CO2 for potential utilization or sequestration and regenerating the MgO sorbent for subsequent capture cycles.[3]
In the presence of water vapor, an alternative pathway involving the formation of magnesium hydroxide (B78521) (Mg(OH)2) as an intermediate can occur:
MgO(s) + H2O(g) ↔ Mg(OH)2(s) Mg(OH)2(s) + CO2(g) ↔ MgCO3(s) + H2O(g) [8]
This hydrated pathway can sometimes offer faster kinetics for CO2 capture.[8]
The addition of promoters, such as alkali metal nitrates or carbonates, can significantly enhance the CO2 uptake capacity and kinetics.[7] These promoters form a molten salt phase at operating temperatures, which can dissolve CO2 and facilitate its reaction with MgO.[9]
Synthesis of MgO-Based Sorbents: Experimental Protocols
Several methods have been developed to synthesize high-performance MgO-based sorbents. The choice of synthesis route significantly influences the material's properties, such as surface area, pore volume, and crystal structure, which in turn affect its CO2 capture capacity.[2]
Protocol 1: Solution-Combustion Synthesis
This method is known for producing nanocrystalline, porous materials in a relatively short time.
Objective: To synthesize nanocrystalline MgO powder with high surface area.
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO3)2·6H2O)
-
Urea (B33335) (CO(NH2)2) or Glycine (C2H5NO2) as fuel
-
Deionized water
-
Porcelain crucible or dish
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of magnesium nitrate and urea (e.g., a 2:1 molar ratio of urea to magnesium nitrate) in a minimal amount of deionized water to form a homogeneous solution.[6]
-
Combustion: Place the porcelain crucible containing the precursor solution into a preheated muffle furnace at 500-600 °C.
-
The solution will dehydrate, followed by decomposition and combustion, which typically occurs rapidly, producing a voluminous, foamy solid.
-
Calcination: After the combustion is complete, hold the resulting powder at the same temperature for a short period (e.g., 5-10 minutes) to ensure the complete decomposition of any residual nitrates or organic matter.
-
Cooling and Collection: Remove the crucible from the furnace and allow it to cool to room temperature.
-
Gently grind the resulting fluffy MgO powder to obtain a fine, homogeneous sample.
Protocol 2: Hydrothermal Synthesis
This method allows for the control of particle size and morphology by varying reaction temperature, time, and the use of surfactants.[8]
Objective: To synthesize high-surface-area MgO nanosheets.
Materials:
-
Magnesium chloride hexahydrate (MgCl2·6H2O)
-
Sodium hydroxide (NaOH)
-
Sodium dodecyl sulfate (B86663) (SDS) as a surfactant[8]
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
Solution Preparation: Prepare an aqueous solution of MgCl2 and SDS.
-
Precipitation: Slowly add a NaOH solution to the MgCl2/SDS solution under vigorous stirring to precipitate magnesium hydroxide (Mg(OH)2).
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).[10]
-
Washing and Drying: After cooling the autoclave to room temperature, collect the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
Dry the washed Mg(OH)2 precursor in an oven at 80-100 °C overnight.
-
Calcination: Calcine the dried Mg(OH)2 powder in a furnace at 400-500 °C for 2-4 hours in air to obtain porous MgO nanosheets.[8]
Protocol 3: Impregnation with Alkali Metal Salts
This protocol describes the modification of pre-synthesized MgO with alkali metal salts to enhance CO2 capture performance.
Objective: To prepare alkali metal nitrate-promoted MgO sorbents.
Materials:
-
Synthesized or commercial MgO powder
-
Alkali metal nitrates (e.g., NaNO3, KNO3, LiNO3)
-
Deionized water or ethanol
-
Rotary evaporator (optional)
-
Oven and furnace
Procedure:
-
Salt Solution Preparation: Prepare a solution of the desired alkali metal nitrate(s) in deionized water or ethanol. The concentration should be calculated to achieve the target weight percentage of the promoter on the MgO support.
-
Impregnation: Add the MgO powder to the salt solution. Stir the suspension for several hours to ensure uniform mixing.
-
Solvent Evaporation: Remove the solvent by heating the mixture on a hotplate with continuous stirring or by using a rotary evaporator.
-
Drying: Dry the resulting powder in an oven at 100-120 °C overnight to remove any residual solvent.
-
Calcination: Calcine the dried, impregnated powder in a furnace at a temperature above the melting point of the salt but below its decomposition temperature (e.g., 350-400 °C) for 2-4 hours.
Characterization and Performance Evaluation: Experimental Protocols
Protocol 4: Thermogravimetric Analysis (TGA) for CO2 Capture Capacity
TGA is a widely used technique to determine the CO2 capture capacity, kinetics, and cyclic stability of sorbents.
Objective: To measure the CO2 adsorption and desorption characteristics of MgO-based sorbents.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) is recommended for evolved gas analysis.
-
Gases: High-purity N2 (or Ar), CO2, and optionally H2O vapor.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sorbent (typically 5-15 mg) into the TGA sample pan.
-
Pre-treatment/Activation: Heat the sample to a specific temperature (e.g., 400-500 °C) under an inert gas flow (e.g., N2) to remove any adsorbed water and carbonates from atmospheric exposure. Hold at this temperature for a defined period (e.g., 30-60 minutes).
-
CO2 Adsorption (Carbonation): Cool the sample to the desired adsorption temperature (e.g., 200-400 °C). Once the temperature is stable, switch the gas flow to a CO2-containing gas mixture (e.g., pure CO2 or a mixture with N2).
-
Record the weight gain over time until the sample weight becomes constant, indicating saturation. The total weight gain corresponds to the amount of CO2 adsorbed.
-
CO2 Desorption (Regeneration): After saturation, switch the gas flow back to the inert gas (N2).
-
Heat the sample to a higher regeneration temperature (e.g., 500 °C) and hold until the sample weight returns to its initial activated weight, indicating the complete release of CO2.
-
Cyclic Analysis: Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability of the sorbent.
Protocol 5: Fixed-Bed Reactor for Breakthrough Analysis
Fixed-bed reactors simulate industrial conditions more closely and provide information on the dynamic CO2 capture performance and breakthrough characteristics of the sorbent.[11]
Objective: To evaluate the CO2 capture performance of a packed bed of MgO sorbent under continuous flow conditions.
Apparatus:
-
Quartz or stainless-steel fixed-bed reactor
-
Furnace with temperature controller
-
Mass flow controllers for precise gas composition and flow rate
-
Gas analyzer (e.g., infrared CO2 analyzer or mass spectrometer) to measure the outlet CO2 concentration.
-
Condenser to remove water if present in the outlet stream.
Procedure:
-
Sorbent Packing: Pack a known amount of the MgO-based sorbent into the reactor, usually supported by quartz wool.
-
Activation: Heat the sorbent bed to the regeneration temperature (e.g., 500 °C) under an inert gas flow (e.g., N2) to activate the material.
-
Adsorption: Cool the reactor to the desired adsorption temperature.
-
Introduce a gas stream with a specific CO2 concentration (e.g., 15% CO2 in N2) at a defined flow rate.
-
Continuously monitor the CO2 concentration at the reactor outlet. The "breakthrough" point is when the outlet CO2 concentration starts to increase significantly. The bed is considered saturated when the outlet concentration equals the inlet concentration.
-
Regeneration: Stop the CO2-containing gas flow and switch to an inert gas. Heat the reactor to the regeneration temperature to release the captured CO2.
-
The amount of CO2 captured can be calculated by integrating the area above the breakthrough curve.
Quantitative Data Presentation
The CO2 capture performance of various MgO-based sorbents is summarized in the tables below.
Table 1: CO2 Capture Capacity of MgO Sorbents Synthesized by Various Methods
| Sorbent Description | Synthesis Method | Adsorption Temperature (°C) | CO2 Concentration | CO2 Capture Capacity (mmol/g) | CO2 Capture Capacity (mg/g) | Specific Surface Area (m²/g) | Reference |
| Commercial MgO | - | 50 | - | 0.20 | 8.8 | - | [5] |
| Porous MgO | Thermal decomposition of Mg(OH)2 | - | - | 0.75 | 33 | - | [5] |
| Mesoporous MgO | Hydrothermal with PEG | < 350 | - | 0.368 | 16.2 | - | [12] |
| SDS-assisted MgO | Hydrothermal | ~300 | - | 0.96 | 42.2 | 321.3 | [8] |
| MgO-BM2.5h | Solution-Combustion + Ball-milling | 25 | 1 atm | 1.611 | 70.9 | - | [6] |
| C-doped MgO | Doping | - | - | - | - | - | [5] |
| 10% Cl doped MgO | Electrospinning | - | - | - | 44.9 | - | [6] |
Table 2: CO2 Capture Capacity of Alkali Metal Salt-Promoted MgO Sorbents
| Sorbent Description | Promoter | Adsorption Temperature (°C) | CO2 Concentration | CO2 Capture Capacity (mmol/g) | CO2 Capture Capacity (mg/g) | Reference |
| KMgI30-500 | K2CO3 | 50 | 11 vol% H2O | 4.06 | 178.6 | [13] |
| KMgP30-500 | K2CO3 | 50 | 11 vol% H2O | 4.49 | 197.6 | [13] |
| 10 mol% NaNO2-MgO | NaNO2 | 350 | 100% | 15.7 | 690.8 | [9] |
| 15 mol% NaNO3-MgO | NaNO3 | 325 | 100% | 12.2 | 536.8 | [9] |
| [(Li0.44K0.56)NO3]2[(Na0.5K0.5)CO3]/MgO | Mixed Nitrates & Carbonates | 325 | - | 19.06 | 838.6 | [7] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: CO2 capture mechanisms by MgO under dry and wet conditions.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Solution combustion synthesis of MgO-stabilized CaO sorbents using polyethylene glycol as fuel and dispersant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new large – Scale synthesis of this compound nanowires: Structural and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the dynamic CO2 capture performance of MgO promoted with molten salts and CaCO3via fixed bed reactor experiments - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Controlling particle size in MgO nanoparticle synthesis
Welcome to the technical support center for the synthesis of Magnesium Oxide (MgO) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of MgO nanoparticles, leading to undesired particle sizes.
Question: Why is the particle size of my synthesized MgO nanoparticles larger than expected?
Answer:
Several factors during the synthesis process can lead to larger than expected nanoparticle sizes. The most common culprits are:
-
High Calcination Temperature: Increasing the calcination temperature provides more thermal energy, which promotes grain growth and particle agglomeration.[1][2] At higher temperatures, individual nanoparticles have enough energy to fuse, resulting in larger overall particle dimensions.
-
Inappropriate pH Level: The pH of the reaction medium significantly influences the size of the resulting nanoparticles. While the exact effect can vary depending on the synthesis method, generally, moving away from the optimal pH can lead to increased particle sizes. For instance, in some biosynthesis methods, a highly acidic pH (e.g., pH 3) has been shown to produce smaller nanoparticles, around 44nm.[3][4]
-
High Precursor Concentration: A higher concentration of the magnesium precursor can lead to a faster reaction rate, which may favor particle growth over nucleation, resulting in larger nanoparticles.[5]
-
Particle Aggregation: Nanoparticles have a high surface area-to-volume ratio, making them prone to aggregation to minimize their surface energy.[1] This can occur during synthesis, drying, or storage.
Question: How can I reduce the polydispersity (wide size distribution) of my MgO nanoparticles?
Answer:
Achieving a narrow particle size distribution is crucial for many applications. A broad distribution can be caused by:
-
Inhomogeneous Reaction Conditions: Non-uniform mixing, temperature gradients, or pH fluctuations within the reaction vessel can lead to simultaneous nucleation and growth, resulting in a wide range of particle sizes.
-
Ostwald Ripening: This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, leading to a broader size distribution over time.
-
Uncontrolled Nucleation and Growth: A burst of nucleation followed by controlled growth is ideal for monodispersity. If nucleation and growth occur simultaneously and uncontrollably, a wide size distribution is likely.
To address this, ensure vigorous and consistent stirring, precise temperature control, and a rapid addition of the precipitating agent to promote a single, uniform nucleation event.
Question: My MgO nanoparticle yield is very low. What are the possible reasons?
Answer:
Low yield can be frustrating. Consider these potential causes:
-
Incomplete Precipitation: The pH of the solution may not be optimal for the complete precipitation of magnesium hydroxide (B78521), the precursor to MgO. Ensure the final pH is sufficiently high (typically above 10) to maximize precipitation.
-
Loss During Washing/Centrifugation: Fine nanoparticles can be lost during the washing and centrifugation steps. To mitigate this, consider using a lower centrifugation speed for a longer duration or employing ultrafiltration techniques.
-
Precursor Purity: The purity of the magnesium salt precursor is important. Impurities can interfere with the reaction and reduce the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling MgO nanoparticle size?
A1: While several parameters are influential, calcination temperature is one of the most critical factors that directly and significantly impacts the final particle size.[1][2] As the calcination temperature increases, the crystallite and particle sizes of MgO nanoparticles also increase.[1] This is due to the thermal energy promoting grain growth and agglomeration.[1][2]
Q2: How does pH affect the morphology and size of MgO nanoparticles?
A2: The pH of the synthesis solution plays a crucial role in determining both the size and shape of the resulting MgO nanoparticles. For example, in a biogenic synthesis using Amaranthus tricolor leaf extract, it was observed that an acidic pH of 3 resulted in smaller nanoparticles (around 44 nm) with a hexagonal morphology.[3][4] In other methods, increasing the pH can lead to larger particles.[4] The pH influences the surface charge of the nanoparticles, affecting their stability and tendency to aggregate.[3]
Q3: What are the most common methods for synthesizing MgO nanoparticles?
A3: Several methods are commonly employed for the synthesis of MgO nanoparticles, each with its own advantages for controlling particle size. These include:
-
Co-precipitation: This is a widely used, cost-effective, and scalable method that involves the precipitation of magnesium hydroxide from a magnesium salt solution, followed by calcination.[2][6][7]
-
Sol-Gel Method: This technique offers good control over particle size and morphology by forming a gel from a precursor, which is then dried and calcined.[8][9][10]
-
Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures, which allows for the formation of highly crystalline nanoparticles with controlled morphologies.[6][8]
-
Green Synthesis: This approach utilizes natural extracts from plants or microorganisms as reducing and capping agents, offering an environmentally friendly alternative.[5][11]
Q4: Can surfactants or capping agents be used to control the size of MgO nanoparticles?
A4: Yes, surfactants and capping agents are often used to control the size and prevent the agglomeration of MgO nanoparticles. For instance, polyethylene (B3416737) glycol (PEG) has been used in the co-precipitation method, which nearly doubled the crystallite size compared to pure MgO nanoparticles while also altering the morphology from sphere-like to flake-like.[6] These agents adsorb onto the surface of the nanoparticles during their formation, providing steric hindrance that limits their growth and prevents them from sticking together.
Data Presentation
Table 1: Effect of Calcination Temperature on MgO Nanoparticle Size
| Synthesis Method | Calcination Temperature (°C) | Average Crystallite/Particle Size (nm) | Reference |
| Co-precipitation | 400 | 8.80 (crystallite), 102 x 29 (particle) | [1] |
| Co-precipitation | 500 | 8.88 (crystallite), 137 x 28 (particle) | [1] |
| Co-precipitation | 600 | 10.97 (crystallite), 150 x 42 (particle) | [1] |
| Co-precipitation | 350 | <20 | [6] |
| Co-precipitation | 450 | <20 | [6] |
| Co-precipitation | 550 | <20 | [6] |
| Green Synthesis | 500 | 11 | [12] |
| Green Synthesis | 600 | 16 | [12] |
| Green Synthesis | 700 | 20 | [12] |
| Green Synthesis | 800 | 35 | [12] |
Table 2: Effect of pH on MgO Nanoparticle Size
| Synthesis Method | pH | Average Particle Size (nm) | Reference |
| Biosynthesis (Amaranthus tricolor extract) | 3 | ~44 | [3][4] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of MgO Nanoparticles
This protocol is a generalized procedure based on the co-precipitation method.
-
Precursor Solution Preparation: Dissolve a magnesium salt (e.g., magnesium nitrate (B79036), Mg(NO₃)₂·6H₂O) in deionized water to a desired concentration (e.g., 0.1 M).[13]
-
Precipitation: While vigorously stirring the magnesium salt solution, add a precipitating agent (e.g., sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH)) dropwise until the pH of the solution reaches a high value (e.g., >10) to ensure the complete precipitation of magnesium hydroxide (Mg(OH)₂).[6][14] A white precipitate will form.
-
Aging: Continue stirring the solution for a specified period (e.g., 1-2 hours) to allow the precipitate to age.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.[13]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) until all the solvent has evaporated, yielding a fine white powder of Mg(OH)₂.
-
Calcination: Calcine the dried Mg(OH)₂ powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours) to convert it into MgO nanoparticles.[1][13] The final particle size is highly dependent on this step.
Protocol 2: Sol-Gel Synthesis of MgO Nanoparticles
This protocol outlines a general sol-gel synthesis route.
-
Sol Preparation: Dissolve a magnesium precursor, such as magnesium nitrate (Mg(NO₃)₂) or magnesium acetate (B1210297) (Mg(CH₃COO)₂), in a solvent, typically an alcohol like ethanol.[10][15]
-
Gelation: Add a gelating agent, such as oxalic acid, to the solution while stirring.[10] Continue stirring until a white gel is formed.
-
Drying: The gel is then dried at room temperature or in a low-temperature oven to remove the solvent.[16]
-
Calcination: The dried gel is calcined in a furnace at a specific temperature for several hours to obtain the final MgO nanoparticles.[14]
Visualizations
Caption: Workflow for controlling MgO nanoparticle properties.
Caption: Key parameters influencing MgO nanoparticle size.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. ijirt.org [ijirt.org]
- 8. shop.nanografi.com [shop.nanografi.com]
- 9. Sol-gel synthesis of this compound nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mkjc.in [mkjc.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nanoscalereports.com [nanoscalereports.com]
- 15. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijcps.org [ijcps.org]
Technical Support Center: Magnesium Oxide (MgO) Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of magnesium oxide (MgO) nanoparticles during their experiments.
Troubleshooting Guides & FAQs
Issue: My MgO nanoparticles are clumping together in solution.
This is a common phenomenon known as agglomeration, driven by the high surface energy and van der Waals forces between nanoparticles. Here are several strategies to prevent it:
1. Why are my MgO nanoparticles agglomerating?
This compound nanoparticles possess a large surface area-to-volume ratio, leading to high surface energy. To minimize this energy, nanoparticles tend to agglomerate or aggregate. This process is primarily driven by attractive van der Waals forces between the particles. In aqueous environments, the formation of hydrogen bonds can also contribute to clumping.
2. How can I improve the dispersion of my MgO nanoparticles?
Proper initial dispersion is crucial. The use of ultrasonic vibration, or sonication, is a common and effective method to break up existing agglomerates and achieve a more uniform dispersion of nanoparticles in a liquid medium.[1] High-frequency sound waves provide the necessary energy to overcome the attractive forces between the particles.[1] For hydrophobic coated particles, initial wetting with a small amount of a solvent like ethanol (B145695) can be essential before sonication to achieve a good suspension.
3. What role does pH play in preventing agglomeration?
The pH of the dispersion medium significantly influences the surface charge of MgO nanoparticles, which is a key factor in their stability.[1][2] By adjusting the pH, you can control the electrostatic repulsion between particles.[1][3]
-
Mechanism: At a specific pH, known as the isoelectric point (IEP), the surface charge of the nanoparticles is zero, leading to maximum agglomeration. Moving the pH away from the IEP increases the surface charge (either positive or negative), resulting in stronger electrostatic repulsion that prevents particles from coming together. For MgO, the surface is typically positively charged at pH values below its IEP (around 12) and negatively charged at higher pH values. Therefore, adjusting the pH to be significantly lower or higher than the IEP can enhance stability. In one study, changes in pH from 8.4 to 10.8 indicated improved MgO nanoparticle dispersion and stability.[1]
4. Can surfactants help stabilize my MgO nanoparticle dispersion?
Yes, surfactants are widely used to prevent nanoparticle agglomeration.[1][4][5] They adsorb onto the nanoparticle surface and provide stability through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), provide a charge to the nanoparticle surface, leading to electrostatic repulsion between them.[1][4]
-
Steric Stabilization: Non-ionic surfactants and polymers, like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), create a physical barrier or "steric hindrance" around the nanoparticles, preventing them from getting close enough to agglomerate.[4][6][7]
The choice of surfactant depends on the solvent system and the desired application. For instance, SDS has been shown to enhance the stability of MgO nanofluids by creating strong electrostatic repulsion.[1]
5. What is surface functionalization and how can it prevent agglomeration?
Surface functionalization involves modifying the surface of the nanoparticles with specific chemical groups to improve their stability and compatibility with the surrounding medium.[1][8] This can be achieved by using coupling agents, such as silanes (e.g., γ-Glycidyloxypropyltrimethoxysilane - GLYMO), which form a covalent bond with the nanoparticle surface.[8][9] This modification can introduce functional groups that enhance repulsive forces between particles, thereby preventing agglomeration.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stabilization of MgO nanoparticle dispersions.
Table 1: Effect of SDS Surfactant on Zeta Potential and pH of MgO Nanofluid
| MgO Concentration (wt%) | Zeta Potential (mV) | pH |
| 0.01 | -2.54 | 8.4 |
| 0.5 | 3.45 | 10.8 |
Data extracted from a study on the role of MgO nanoparticles and surfactants in enhanced oil recovery.[1] The shift in zeta potential from negative to positive and the increase in pH indicate improved dispersion and stability of the MgO nanoparticles in the presence of SDS.[1]
Experimental Protocols
Protocol 1: General Dispersion of MgO Nanoparticles using Ultrasonication
Objective: To achieve a uniform dispersion of MgO nanoparticles in an aqueous solution.
Materials:
-
This compound (MgO) nanoparticles
-
Deionized water
-
Ethanol (optional, for hydrophobic nanoparticles)
-
Beaker or vial
-
Ultrasonic bath or probe sonicator
Procedure:
-
Weigh the desired amount of MgO nanoparticles.
-
If the nanoparticles are hydrophobic, first wet the powder with a small volume of ethanol to form a paste.
-
Add the deionized water to the beaker or vial.
-
Add the MgO nanoparticle powder (or paste) to the water.
-
Place the beaker or vial in an ultrasonic bath or insert the probe of a sonicator into the suspension.
-
Sonicate the suspension for a specified period (e.g., 15-30 minutes). The duration and power should be optimized for your specific nanoparticles and concentration.[1]
-
Visually inspect the dispersion for any visible agglomerates. If present, continue sonication in short bursts, allowing the solution to cool in between to prevent excessive heating.
Protocol 2: Stabilization of MgO Nanoparticles using a Surfactant (SDS)
Objective: To prepare a stable aqueous dispersion of MgO nanoparticles using sodium dodecyl sulfate (SDS) as a surfactant.
Materials:
-
This compound (MgO) nanoparticles
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonicator
Procedure:
-
Prepare a stock solution of SDS in deionized water at the desired concentration (e.g., 0.5 wt%).[1]
-
Add the desired amount of MgO nanoparticles to the SDS solution.
-
Stir the mixture vigorously using a magnetic stirrer for at least 30 minutes to ensure the surfactant molecules adsorb onto the nanoparticle surfaces.
-
For further deagglomeration, sonicate the suspension as described in Protocol 1. The synergistic effect of surfactant adsorption and sonication will lead to a more stable dispersion.[1]
Visualizations
Caption: Causes of MgO nanoparticle agglomeration.
Caption: Mechanisms for preventing agglomeration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up MgO Nanoparticle Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of magnesium oxide (MgO) nanoparticle production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up MgO nanoparticle production from lab to pilot or industrial scale?
A1: The primary challenges include:
-
Agglomeration: Nanoparticles have a higher tendency to form clusters as the concentration and batch volume increase, which is driven by high surface energy.
-
Particle Size and Morphology Control: Maintaining uniform size and shape is more difficult in larger reactors due to potential inconsistencies in mixing, temperature gradients, and reaction kinetics.[1]
-
Batch-to-Batch Reproducibility: Ensuring that each batch has consistent properties is a significant hurdle due to slight variations in process parameters that have a more pronounced effect at a larger scale.[2][3]
-
Purity and Impurities: The risk of contamination from precursors, solvents, or the reactor itself increases with scale. The choice of precursors and washing procedures is critical.[4][5]
-
Yield and Cost-Effectiveness: Optimizing reaction conditions to maximize yield and minimize costs is crucial for the economic viability of large-scale production.[6]
Q2: Which synthesis method is most suitable for large-scale production of MgO nanoparticles?
A2: Each method has its own scalability advantages and challenges:
-
Sol-Gel: This method is known for its relatively low cost and potential for high yield.[7] It is considered a viable route for large-scale industrial production.[8]
-
Hydrothermal Synthesis: This technique allows for good control over crystallinity and morphology. However, scaling up can present challenges related to reactor geometry, mixing, and potential blockages.[9] Microwave-assisted hydrothermal methods can offer a direct route for mass production.[10]
-
Flame Spray Pyrolysis (FSP): FSP is a highly promising and versatile technique for rapid and scalable synthesis of various nanomaterials, including MgO.[11][12] It is an industrially scalable technology.[13]
Q3: How does the choice of precursor affect the properties of scaled-up MgO nanoparticles?
A3: The precursor salt (e.g., magnesium nitrate (B79036), chloride, acetate) significantly influences the purity and properties of the final MgO nanoparticles. The counter-ion can affect the purity of the intermediate magnesium hydroxide (B78521). For instance, using ammonia (B1221849) as a precipitating agent can be a better choice to avoid the introduction of K+ or Na+ ions.[4] The purity of the commercial precursors themselves can also introduce batch-to-batch variability.[5]
Troubleshooting Guides
Issue 1: Nanoparticle Agglomeration
Q: My MgO nanoparticles are heavily agglomerated after scaling up the synthesis. What are the possible causes and how can I prevent this?
A: Causes and Solutions for Agglomeration
| Cause | Solution |
| Inefficient Mixing | In larger reaction vessels, inadequate stirring can lead to localized areas of high supersaturation, promoting uncontrolled nucleation and growth, which leads to agglomeration. Ensure the stirring is vigorous and uniform throughout the reactor. The size of the magnetic stirring bar should be proportional to the volume of the reaction mixture.[1] |
| High Nanoparticle Concentration | Increased particle-particle interactions at higher concentrations lead to a greater likelihood of agglomeration. Consider optimizing the precursor concentration for the scaled-up volume. |
| Inadequate Stabilization | The concentration and type of surfactant or capping agent may need to be adjusted for larger batch sizes to provide sufficient steric or electrostatic repulsion.[11] |
| Drying Method | The method used for drying the nanoparticles can significantly impact agglomeration. During conventional drying, capillary forces can draw particles together, forming hard agglomerates.[14] Consider alternative drying methods like freeze-drying or supercritical drying to minimize this effect. |
| Calcination Temperature | While higher calcination temperatures can improve crystallinity, they can also lead to sintering and the formation of hard agglomerates. Optimize the calcination temperature and duration to balance crystallinity with particle size and agglomeration.[9][15] |
A troubleshooting workflow for agglomeration issues is presented below.
Issue 2: Poor Control Over Particle Size and Distribution
Q: The particle size of my MgO nanoparticles has increased, and the size distribution is much broader after scaling up. How can I regain control?
A: Causes and Solutions for Particle Size Control
| Cause | Solution |
| Non-uniform Mixing | Inefficient mixing leads to variations in local reactant concentrations, causing a wider particle size distribution. Ensure your reactor design and stirring mechanism provide homogeneous mixing. For hydrothermal synthesis, reactor geometry is crucial to avoid poor mixing.[9] |
| Temperature Gradients | Larger reactors are more prone to temperature gradients, which affect nucleation and growth rates differently in various parts of the reactor. Implement a more robust temperature control system and ensure uniform heating. |
| Rate of Reagent Addition | The rate at which precursors are added can significantly impact particle size. A slower, more controlled addition rate can favor uniform growth over secondary nucleation. This needs to be carefully adjusted during scale-up. |
| pH Fluctuations | Localized pH changes due to inefficient mixing can alter reaction kinetics and affect particle size. Ensure rapid and uniform pH adjustment throughout the reaction mixture. |
A logical diagram illustrating the relationship between process parameters and nanoparticle size is provided below.
Issue 3: Inconsistent Batch-to-Batch Results
Q: I am observing significant variations in particle size, yield, and purity between different scaled-up batches. What could be the reasons, and how can I improve reproducibility?
A: Causes and Solutions for Batch-to-Batch Inconsistency
| Cause | Solution |
| Precursor and Reagent Variability | Minor impurities or variations in the concentration of precursors and reagents can have a magnified effect at a larger scale. Use high-purity, well-characterized starting materials and consider analyzing different batches of precursors.[5] |
| Inconsistent Process Parameters | Small deviations in temperature, stirring speed, pH, or reaction time can lead to different outcomes. Implement strict process controls and automated systems to ensure parameters are identical for each batch.[2] |
| Reactor Cleaning and Contamination | Residual materials from previous batches can act as nucleation sites or impurities in subsequent runs. Establish and follow a rigorous reactor cleaning protocol. |
| Environmental Factors | Changes in ambient temperature and humidity can affect reaction kinetics, especially for sensitive reactions. Conduct syntheses in a controlled environment. |
Quantitative Data on Scaled-Up MgO Nanoparticle Synthesis
The following table summarizes typical changes in MgO nanoparticle properties when scaling up production, based on findings from various studies. Actual values will depend on the specific synthesis method and process parameters.
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., >1 L) | Key Considerations for Scale-Up |
| Average Particle Size | 10-50 nm | 30-100 nm or larger | Tends to increase due to longer reaction times and less efficient heat/mass transfer.[1] |
| Particle Size Distribution | Narrow | Broader | More difficult to control nucleation and growth uniformly in a larger volume. |
| Yield | 70-90% | Can decrease initially | May decrease due to factors like wall deposition in larger reactors or less optimal mixing before process is optimized. |
| Purity | High (>99%) | Can be lower | Increased risk of contamination from starting materials and equipment. Thorough washing is critical.[4] |
| Surface Area | High (e.g., >100 m²/g) | Tends to decrease | Larger particle sizes and potential agglomeration reduce the specific surface area. |
Experimental Protocols for MgO Nanoparticle Synthesis
Scaled-Up Sol-Gel Synthesis
This protocol is adapted for a larger batch size from common lab-scale procedures.[8][12][14][16][17][18][19]
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Polyvinylpyrrolidone (PVP) (as a surfactant)
-
Deionized water
Equipment:
-
10 L jacketed glass reactor with overhead stirrer and temperature control
-
Peristaltic pump for controlled addition
-
Large-scale centrifuge or filtration system
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution: In the 10 L reactor, dissolve 1.28 kg of Mg(NO₃)₂·6H₂O and 50 g of PVP in 4 L of deionized water. Stir until fully dissolved and maintain the temperature at 25°C.
-
Precipitating Agent: Separately, prepare a 5 M NaOH solution by dissolving 800 g of NaOH in 4 L of deionized water. Allow the solution to cool to room temperature.
-
Precipitation: While vigorously stirring the magnesium nitrate solution (e.g., 300-500 RPM), add the NaOH solution at a constant rate of 100 mL/min using a peristaltic pump. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.
-
Aging: Continue stirring the suspension for 2 hours at 25°C to ensure complete reaction and aging of the precipitate.
-
Washing: Stop stirring and allow the precipitate to settle. Decant the supernatant. Add 5 L of deionized water, stir for 30 minutes, and repeat the settling and decanting process. Repeat this washing step 3-4 times until the conductivity of the supernatant is low, indicating removal of ionic impurities.
-
Separation: Separate the Mg(OH)₂ precipitate using a large-scale centrifuge or a filtration system.
-
Drying: Dry the collected precipitate in an oven at 100°C for 24 hours.
-
Calcination: Place the dried Mg(OH)₂ powder in a muffle furnace. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours to convert Mg(OH)₂ to MgO nanoparticles.
-
Cooling and Collection: Allow the furnace to cool down to room temperature before collecting the final MgO nanoparticle powder.
An experimental workflow for the scaled-up sol-gel synthesis is depicted below.
Scaled-Up Hydrothermal Synthesis
This protocol describes a hydrothermal synthesis method for producing MgO nanoparticles in a larger batch.[10][20][21][22]
Materials:
-
Magnesium acetate (B1210297) tetrahydrate (Mg(CH₃COO)₂·4H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Equipment:
-
Large volume beaker and magnetic stirrer
-
Pilot-scale hydrothermal autoclave (e.g., >1 L capacity)
-
Filtration system
-
Drying oven
-
Muffle furnace
Procedure:
-
Solution Preparation: Dissolve 214.5 g of magnesium acetate tetrahydrate in 750 mL of deionized water in a large beaker and stir for 30 minutes. In a separate beaker, dissolve 60 g of urea in 250 mL of deionized water.
-
Mixing: Slowly add the urea solution to the magnesium acetate solution while stirring vigorously.
-
Hydrothermal Reaction: Transfer the mixed solution into a pilot-scale Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 180°C. Maintain this temperature for 6 hours.
-
Cooling: After the reaction, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Washing and Separation: Open the autoclave and collect the white precipitate by filtration. Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed product in an oven at 80°C for 12 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to obtain crystalline MgO nanoparticles.
-
Collection: After cooling, collect the final MgO nanoparticle product.
Scaled-Up Flame Spray Pyrolysis (FSP)
FSP is an industrial-scale method. The following provides general parameters for producing MgO nanoparticles.[11][12][13][23][24][25][26]
Precursor Solution:
-
A solution of a magnesium precursor (e.g., magnesium nitrate or magnesium 2-ethylhexanoate) in a suitable solvent (e.g., ethanol, or a mixture of toluene (B28343) and 2-ethylhexanoic acid). The concentration is a key parameter to control particle size.
FSP System Parameters:
-
Precursor Feed Rate: This is scaled up to achieve the desired production rate (e.g., from mL/min in the lab to L/hr in industrial production).
-
Dispersion Gas Flow Rate: Typically oxygen, the flow rate is adjusted to control atomization and flame temperature.
-
Supporting Flame: A pilot flame (e.g., methane/oxygen) is used to ignite and sustain the combustion of the spray.
-
Collection System: Nanoparticles are collected from the gas stream using a filter system (e.g., baghouse filters).
General Procedure:
-
The precursor solution is fed through a nozzle at a high, controlled rate.
-
A dispersion gas (oxygen) atomizes the liquid into a fine spray.
-
The spray is ignited by a supporting flame, leading to the combustion of the solvent and decomposition of the precursor.
-
MgO nanoparticles form through nucleation and growth in the high-temperature flame.
-
The aerosol containing the nanoparticles is rapidly cooled and transported to a collection system where the powder is separated from the gas phase.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Characterization of Nanoparticle Batch-To-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A solid-state chemical method for synthesizing MgO nanoparticles with superior adsorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound (MgO) Nanoparticles: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Advanced Flame Spray Pyrolysis for Engineering Multifunctional Nanostructures | Encyclopedia MDPI [encyclopedia.pub]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. nanoscalereports.com [nanoscalereports.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 17. mkjc.in [mkjc.in]
- 18. ijcps.org [ijcps.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ijnrd.org [ijnrd.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Empirical Formula of Magnesium Oxide Experiment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies in results obtained during the experimental determination of the empirical formula of magnesium oxide (MgO). It is intended for researchers, scientists, and drug development professionals who may utilize this fundamental experiment in various analytical contexts.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical empirical formula of this compound?
The theoretical empirical formula for this compound is MgO, representing a 1:1 molar ratio of magnesium to oxygen. This is based on the +2 charge of the magnesium ion (Mg²⁺) and the -2 charge of the oxide ion (O²⁻).
Q2: My calculated Mg:O ratio is significantly higher than 1:1. What are the potential causes?
A high Mg:O ratio suggests either an underestimation of the mass of oxygen or an overestimation of the mass of magnesium that reacted. Common causes include:
-
Incomplete Reaction: If the magnesium ribbon is not heated to a constant mass, some of the magnesium may not have reacted with oxygen.[2][3][4][5] This unreacted magnesium is weighed as part of the final product, leading to an overestimation of the mass of MgO and consequently an underestimation of the oxygen mass. Coiling the magnesium ribbon too tightly can also limit its surface area and prevent complete reaction.[2][4]
Q3: My calculated Mg:O ratio is lower than 1:1. What could have gone wrong?
A low Mg:O ratio indicates that the calculated mass of oxygen is artificially high. Potential reasons for this include:
-
Formation of Magnesium Nitride: Besides reacting with oxygen, magnesium can also react with nitrogen in the air, especially at high temperatures, to form magnesium nitride (Mg₃N₂).[5][6] During the subsequent step of adding water, the magnesium nitride is converted to magnesium hydroxide (B78521) (Mg(OH)₂) and ammonia (B1221849) gas. If the final heating step is insufficient to decompose all the magnesium hydroxide back into this compound, the final product will contain excess mass from the water molecules, leading to an artificially high calculated mass of oxygen.[7]
-
Impurities in Magnesium: The presence of a pre-existing oxide layer on the magnesium ribbon that is not removed before the experiment will add to the final mass of the product, leading to an overestimation of the oxygen that reacted.[8]
Q4: How can I minimize the loss of MgO smoke?
To minimize product loss, lift the crucible lid only slightly and intermittently with tongs to allow air to enter.[2] If you observe a large amount of white smoke, immediately replace the lid and wait for it to settle before gently lifting it again.[2]
Q5: Why is it important to heat the crucible to a constant mass?
Heating to a constant mass ensures that the reaction is complete and all the magnesium has reacted.[2] It also ensures that any intermediate products, such as magnesium hydroxide, have fully decomposed to this compound. To do this, heat the crucible, cool it, and weigh it. Repeat the heating, cooling, and weighing process until two consecutive mass readings are consistent.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the experiment.
Table 1: Troubleshooting Inconsistent Mg:O Ratios
| Observed Result | Potential Cause | Troubleshooting Steps |
| Mg:O Ratio > 1:1 | Loss of MgO product | - Handle the crucible lid gently, lifting it only slightly to allow oxygen entry.- If smoke is observed, cover the crucible immediately. |
| Incomplete combustion of Mg | - Ensure the magnesium ribbon is not coiled too tightly.[2][4]- Heat the crucible until the reaction is visibly complete (no more glowing).- Heat to a constant mass by repeating the heating-cooling-weighing cycle.[2] | |
| Mg:O Ratio < 1:1 | Formation of Magnesium Nitride (Mg₃N₂) and subsequent incomplete decomposition of Magnesium Hydroxide (Mg(OH)₂) | - After the initial reaction, add a few drops of deionized water to the cooled product to convert Mg₃N₂ to Mg(OH)₂.[9]- Heat the crucible strongly for a prolonged period to ensure all Mg(OH)₂ decomposes to MgO.[6] |
| Initial impurities on Mg ribbon | - Clean the surface of the magnesium ribbon with sandpaper or emery paper to remove any existing oxide layer before weighing.[2][8] | |
| Inconsistent results across multiple trials | Measurement errors | - Use a calibrated analytical balance and record all masses to the nearest 0.001g.[3]- Ensure the crucible is completely cool before weighing to avoid convective air currents affecting the balance. |
Experimental Protocol: Determination of the Empirical Formula of MgO
-
Preparation: Clean a crucible and lid by heating them strongly for 5 minutes to remove any volatile contaminants. Allow them to cool completely and then weigh them accurately.
-
Initial Weighing: Obtain a piece of magnesium ribbon (approx. 0.3 g). Clean its surface with sandpaper. Place the coiled ribbon in the crucible, cover it, and weigh the crucible, lid, and magnesium together.
-
Heating: Place the crucible on a clay triangle supported by a ring stand. Heat the crucible gently at first, then strongly with a Bunsen burner. Periodically, gently lift the crucible lid with tongs to allow air to enter. Avoid looking directly at the bright flame. If a large amount of white smoke appears, cover the crucible immediately.
-
Heating to Constant Mass: Continue heating until the reaction appears complete. Then, remove the heat and allow the crucible to cool completely. Weigh the crucible, lid, and its contents. Repeat the process of heating for 5 minutes, cooling, and weighing until two consecutive mass measurements are the same.
-
(Optional) Removal of Magnesium Nitride: After the first heating and cooling, add a few drops of deionized water to the product. Then, gently heat the crucible again, and finally, heat it strongly for 5-10 minutes to ensure all the water is driven off and any magnesium hydroxide has decomposed.
-
Calculations:
-
Determine the mass of magnesium used.
-
Determine the mass of oxygen that reacted by subtracting the initial mass of magnesium from the final mass of the this compound.
-
Convert the masses of magnesium and oxygen to moles using their respective molar masses.
-
Determine the simplest whole-number ratio of moles of magnesium to moles of oxygen to find the empirical formula.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for identifying potential sources of error.
Caption: Experimental workflow for determining the empirical formula of MgO.
The following diagram illustrates the potential reaction pathways and sources of error that can lead to inconsistent results.
References
- 1. studylib.net [studylib.net]
- 2. The change in mass when magnesium burns | Class experiment | RSC Education [edu.rsc.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. scribd.com [scribd.com]
- 5. brainly.com [brainly.com]
- 6. drgchemistry.weebly.com [drgchemistry.weebly.com]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.analia-sanchez.net [chemistry.analia-sanchez.net]
Technical Support Center: Magnesium Combustion Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combustion of magnesium, specifically addressing the common side reaction with atmospheric nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when magnesium is burned in air?
A1: The primary reaction during the combustion of magnesium in air is the reaction with oxygen to form magnesium oxide (MgO), a white solid. This is a highly exothermic reaction that produces a brilliant white light.[1][2] The balanced chemical equation for this reaction is:
2Mg(s) + O₂(g) → 2MgO(s)
Q2: What is the side reaction that occurs with nitrogen?
A2: Due to the high temperatures reached during combustion, magnesium can also react with nitrogen gas (N₂), which makes up about 78% of the air.[3] This side reaction forms magnesium nitride (Mg₃N₂), a greenish-yellow powder.[4][5] The balanced chemical equation for this reaction is:
3Mg(s) + N₂(g) → Mg₃N₂(s)
Q3: Under what conditions does the reaction with nitrogen become significant?
A3: The formation of magnesium nitride is favored at high temperatures, typically in the range of 800-850°C.[6] The reaction is more likely to occur when there is a limited supply of oxygen, forcing the highly reactive magnesium to react with the more abundant nitrogen.[7] In a pile of burning magnesium powder, for instance, the outer layers may consume most of the oxygen, creating a nitrogen-rich environment in the hotter, central regions where magnesium nitride can form.[7]
Q4: How can I visually identify the presence of magnesium nitride in my combustion product?
A4: While the primary product, this compound, is a white powder, magnesium nitride is typically a greenish-yellow or brownish powder.[4][7] If you break apart the crust of the combustion product and observe a different colored powder inside, it is likely magnesium nitride.[7]
Q5: Is there a chemical test to confirm the presence of magnesium nitride?
A5: Yes, a simple and effective test involves adding a small amount of water to the combustion product. Magnesium nitride reacts with water to produce magnesium hydroxide (B78521) and ammonia (B1221849) gas (NH₃), which has a distinct, pungent odor.[4][8] You can also hold a piece of moist pH paper over the sample as you add water; the ammonia gas will turn the pH paper blue, indicating an alkaline gas.[7] The reaction is as follows:
Mg₃N₂(s) + 6H₂O(l) → 3Mg(OH)₂(aq) + 2NH₃(g)[4]
Q6: What is the impact of humidity on the formation and stability of magnesium nitride?
A6: High humidity can affect both the initial combustion and the stability of the resulting magnesium nitride. Moisture in the air can react with hot magnesium to form magnesium hydroxide and hydrogen gas.[9] Furthermore, magnesium nitride is unstable in the presence of moisture and will readily react with water vapor in the air to form magnesium hydroxide and ammonia.[10] This can alter the composition of your final product over time.
Troubleshooting Guides
This section addresses common issues encountered during magnesium combustion experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of this compound and presence of a greenish/yellow powder. | The combustion temperature was high enough and the oxygen supply was limited, leading to the formation of magnesium nitride. | To favor MgO formation, ensure adequate ventilation or a sufficient supply of oxygen. For quantitative MgO synthesis, consider using a crucible with a lid that is periodically lifted to allow oxygen in while preventing the loss of product as smoke.[11][12] To intentionally produce Mg₃N₂, conduct the combustion in a pure, dry nitrogen atmosphere.[4] |
| The final mass of the product is lower than theoretically expected for pure MgO. | Some of the this compound may have escaped as white smoke during the vigorous combustion.[11] | Use a crucible with a lid. Heat the magnesium gently at first and cover it as soon as it ignites. Lift the lid periodically to allow air to enter, but do not leave it open for extended periods.[11][12] |
| The final product has a strong ammonia smell, especially after being exposed to air. | The product contains a significant amount of magnesium nitride, which is reacting with atmospheric moisture. | If the goal is to produce pure MgO, the magnesium nitride can be converted to this compound by carefully adding a few drops of water to the cooled product and then gently reheating it to evaporate the water and decompose the resulting magnesium hydroxide.[11][13] Mg₃N₂(s) + 6H₂O(l) → 3Mg(OH)₂(s) + 2NH₃(g) followed by Mg(OH)₂(s) → MgO(s) + H₂O(g) |
| Inconsistent results when trying to determine the empirical formula of this compound. | Incomplete combustion of the magnesium ribbon, or the unaccounted-for formation of magnesium nitride. | Ensure the magnesium is heated until it is completely converted to a gray-white powder.[2] Follow the procedure of adding water and reheating to convert any Mg₃N₂ to MgO for an accurate determination of the oxygen mass.[11][13] |
| Difficulty initiating the combustion of magnesium. | A layer of this compound has formed on the surface of the magnesium, which inhibits ignition. | Before the experiment, polish the magnesium ribbon or powder with sandpaper or steel wool to remove the protective oxide layer.[1][13] |
Data Presentation
The following table summarizes the key reaction parameters and product characteristics for the combustion of magnesium in the presence of oxygen and nitrogen.
| Parameter | Primary Reaction (with Oxygen) | Side Reaction (with Nitrogen) |
| Reactants | Magnesium (Mg), Oxygen (O₂) | Magnesium (Mg), Nitrogen (N₂) |
| Product | This compound (MgO) | Magnesium Nitride (Mg₃N₂) |
| Product Appearance | White powder/ash[2] | Greenish-yellow or brownish powder[4][7] |
| Reaction Equation | 2Mg(s) + O₂(g) → 2MgO(s) | 3Mg(s) + N₂(g) → Mg₃N₂(s) |
| Typical Reaction Temperature | Ignition requires heating, flame can reach up to 3100°C[7] | Starts around 780-800°C, optimal at 800-850°C[6][7] |
| Reaction with Water | MgO is sparingly soluble in water, forming Mg(OH)₂. | Mg₃N₂ reacts with water to produce Mg(OH)₂ and ammonia (NH₃) gas.[4] |
Experimental Protocols
Protocol 1: Synthesis of Magnesium Nitride via Direct Combustion
This protocol is designed for the intentional synthesis of magnesium nitride.
Objective: To synthesize magnesium nitride by reacting magnesium metal with nitrogen gas at high temperature.
Materials:
-
Magnesium powder or turnings
-
High-purity dry nitrogen gas
-
Tube furnace with a quartz or alumina (B75360) tube
-
Ceramic or quartz combustion boat
-
Gas flow controller
Procedure:
-
Place a known mass of magnesium powder into a combustion boat.
-
Position the combustion boat in the center of the tube furnace.
-
Seal the tube furnace and purge with high-purity dry nitrogen gas for at least 10-15 minutes to remove all oxygen.
-
Maintain a steady flow of nitrogen gas.
-
Heat the furnace to a temperature between 800°C and 850°C and hold for 1-2 hours.[6]
-
After the reaction time, turn off the furnace and allow it to cool to room temperature under a continuous flow of nitrogen.
-
Once cooled, the greenish-yellow product can be safely removed. Store the magnesium nitride in a desiccator or under an inert atmosphere to prevent reaction with moisture.
Protocol 2: Minimizing Magnesium Nitride Formation in the Synthesis of this compound
This protocol is adapted from the common experiment to determine the empirical formula of this compound, where minimizing the nitride side reaction is crucial for accurate results.
Objective: To synthesize this compound with minimal magnesium nitride contamination.
Materials:
-
Magnesium ribbon
-
Porcelain crucible and lid
-
Bunsen burner
-
Tripod and clay triangle
-
Tongs
-
Deionized water
Procedure:
-
Weigh a clean, dry crucible and lid.
-
Clean a piece of magnesium ribbon with sandpaper to remove the oxide layer.
-
Coil the magnesium ribbon and place it in the crucible. Weigh the crucible, lid, and magnesium.
-
Place the crucible on the clay triangle on the tripod.
-
Begin heating the crucible with the Bunsen burner with the lid slightly ajar to allow air to enter.
-
When the magnesium ignites, cover the crucible with the lid to control the reaction and prevent the loss of MgO smoke.[11]
-
Continue heating for several minutes, periodically lifting the lid with tongs to allow more oxygen to enter. Repeat until the magnesium is fully converted to a white/gray ash.
-
Turn off the Bunsen burner and allow the crucible to cool completely.
-
Crucial Step for Nitride Conversion: Add a few drops of deionized water to the cooled ash. This will react with any magnesium nitride to form magnesium hydroxide and ammonia.[11][13]
-
Gently heat the crucible again to evaporate the water, and then heat it more strongly for 5-10 minutes to decompose the magnesium hydroxide into this compound and water.
-
Allow the crucible to cool completely before weighing the final product.
Visualizations
Caption: Reaction pathway for the combustion of magnesium in air.
Caption: Troubleshooting logic for identifying magnesium nitride.
Caption: Workflow for minimizing magnesium nitride formation.
References
- 1. Burning of Magnesium [rutchem.rutgers.edu]
- 2. webassign.net [webassign.net]
- 3. quora.com [quora.com]
- 4. Magnesium_nitride [chemeurope.com]
- 5. quora.com [quora.com]
- 6. Magnesium nitride - Wikipedia [en.wikipedia.org]
- 7. inorganic chemistry - On heating in the Earth's atmosphere, can magnesium react with nitrogen to form magnesium nitride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. alameda.edu [alameda.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: High-Purity Magnesium Oxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized magnesium oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The main impurities found in technical grade this compound (MgO) are typically oxides of calcium (CaO), iron (Fe₂O₃), silicon (SiO₂), and aluminum (Al₂O₃).[1][2] Other common impurities can include manganese (Mn) and boron (B), particularly in MgO produced from salt lakes.[1] Unreacted precursor materials, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂), can also be present if the calcination process is incomplete.[3]
Q2: How does the choice of precursor affect the purity of the final MgO product?
A2: The precursor material significantly influences the purity of the resulting this compound. Common precursors include magnesium salts like magnesium nitrate (B79036), chloride, or sulfate, as well as naturally occurring minerals like magnesite (MgCO₃) and dolomite (B100054) (CaMg(CO₃)₂).[1][4][5] Starting with a high-purity precursor is the first step to obtaining high-purity MgO. For instance, using commercial p.a. (pro analysis) grade magnesium nitrate can still introduce impurities like Fe, Ni, and Mn, which may require a multi-step precipitation process to remove.[4][5]
Q3: Which precipitating agent is best for synthesizing high-purity Mg(OH)₂, the precursor to MgO?
A3: For precipitating magnesium hydroxide (Mg(OH)₂) from a magnesium salt solution, an ammonia (B1221849) solution (NH₃ (aq)) is often the best choice.[4][5] Using precipitating agents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can introduce Na⁺ or K⁺ ions into the final product.[4][5]
Q4: What is the effect of calcination temperature on MgO purity and surface area?
A4: Calcination temperature is a critical parameter that affects both the purity and the specific surface area of the final MgO product.[4][5] Higher calcination temperatures generally lead to a more complete decomposition of the precursor (e.g., Mg(OH)₂ or MgCO₃) to MgO, which can increase purity by removing volatile components. However, very high temperatures can also lead to sintering of the MgO particles, which significantly reduces the specific surface area. The optimal calcination temperature depends on the desired properties of the final product.[4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of high-purity this compound.
Issue 1: Final MgO product has a high level of calcium contamination.
-
Potential Cause: The primary source of calcium contamination is often the starting material, especially when using natural minerals like dolomite.[1][6] The chemical similarity between magnesium and calcium compounds makes their separation challenging.[1]
-
Troubleshooting Steps:
-
Material Selection: If possible, start with a raw material that has a low calcium content.
-
Carbonation Method with Oxalic Acid: When using dolomite, an improved carbonization process can be employed. By adding a specific amount of oxalic acid and a soluble oxalate (B1200264) during the carbonization of the magnesium emulsion, the separation of calcium and magnesium can be significantly improved.[6] This process facilitates the precipitation of calcium oxalate, which can be removed by filtration.
-
Fractional Precipitation: Dissolve the impure MgO in an acid (e.g., nitric acid) and then perform a fractional precipitation of magnesium hydroxide. This can help to separate out more soluble impurities.[4]
-
Issue 2: The synthesized MgO is discolored (e.g., yellow or brown), indicating iron impurities.
-
Potential Cause: Iron is a common impurity in many magnesium-containing raw materials, often in the form of iron carbonates.[7]
-
Troubleshooting Steps:
-
Magnetic Separation: For MgO products that have already been produced, a purification method involving strong magnetic sorting can be effective. This involves preparing a suspension of magnesium hydroxide and passing it through a strong magnetic field to remove magnetic impurities like iron. The purified magnesium hydroxide is then calcined to obtain high-purity MgO.[8]
-
Solvent Extraction: After dissolving the impure MgO in nitric acid, impurities can be extracted from the solution using a TTA (Thenoyltrifluoroacetone)–Hexone solution before precipitating the magnesium as a carbonate.[9]
-
Adsorption: Activated carbon can be used as an adsorbent to remove iron ions from a magnesium bicarbonate solution before pyrolysis and calcination.[10]
-
Issue 3: The final MgO product has a low surface area.
-
Potential Cause: A low surface area is often the result of high calcination temperatures, which cause the MgO particles to sinter and agglomerate.[4] The choice of precursor and precipitating agent also influences the surface area.[4]
-
Troubleshooting Steps:
-
Optimize Calcination Temperature: Carefully control the calcination temperature. Lower temperatures generally result in a higher surface area. For example, MgO produced from the decomposition of Mg(OH)₂ can have a much higher surface area when calcined at a lower temperature.[4]
-
Choice of Precipitating Agent: Using an ammonia solution as the precipitating agent for Mg(OH)₂ can result in a final MgO product with a significantly higher surface area compared to using NaOH or KOH.[4]
-
Precursor Selection: The thermal decomposition of different precursors leads to MgO with varying surface areas. For instance, MgO derived from magnesium hydroxide often exhibits a higher surface area than that from magnesium carbonate under similar calcination conditions.[4]
-
Experimental Protocols
Protocol 1: Synthesis of High-Purity MgO via Precipitation with Ammonia Solution
This protocol is based on the findings that using an ammonia solution as a precipitating agent can yield high-purity MgO with a high surface area.[4]
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Ammonia solution (25% NH₃ (aq))
-
Deionized water
Procedure:
-
Dissolution: Prepare an aqueous solution of magnesium nitrate.
-
Precipitation: Slowly add the ammonia solution to the magnesium nitrate solution while stirring vigorously to precipitate magnesium hydroxide (Mg(OH)₂).
-
Washing: Filter the Mg(OH)₂ precipitate and wash it multiple times with deionized water to remove any remaining soluble impurities. The number of washing steps can impact the final purity.[5]
-
Drying: Dry the washed Mg(OH)₂ precipitate.
-
Calcination: Calcine the dried Mg(OH)₂ powder in a furnace at a controlled temperature (e.g., 500-800°C) to obtain MgO. The final temperature will determine the surface area and crystallinity of the MgO.[4]
Protocol 2: Purification of MgO via the Carbonation Method (from Dolomite)
This protocol is designed to produce high-purity MgO from dolomite by effectively removing calcium.[6]
Materials:
-
Dolomite ore
-
Oxalic acid
-
Soluble oxalate (e.g., ammonium (B1175870) oxalate)
-
Carbon dioxide (CO₂)
Procedure:
-
Preparation: Crush and calcine the dolomite to convert the carbonates to oxides.
-
Digestion: Digest the calcined dolomite in water to form a magnesium and calcium hydroxide slurry.
-
Carbonation: Cool the slurry and introduce carbon dioxide. During this step, add a controlled amount of oxalic acid and a soluble oxalate. This will selectively precipitate calcium as calcium oxalate.
-
Solid-Liquid Separation: Filter the solution to remove the precipitated calcium oxalate and other insoluble impurities.
-
Pyrolysis and Calcination: Heat the resulting magnesium-rich solution to precipitate basic magnesium carbonate, which is then filtered, dried, and calcined to produce high-purity MgO.[6]
Data Presentation
Table 1: Effect of Precipitating Agent on the Surface Area of MgO
| Precipitating Agent | Resulting MgO Surface Area (m²/g) | Reference |
| Sodium Hydroxide (NaOH) | 60 - 70 | [4] |
| Potassium Hydroxide (KOH) | 60 - 70 | [4] |
| Ammonia Solution (NH₃) | 120 - 130 | [4] |
Table 2: Common Impurities in Technical Grade MgO
| Impurity | Typical Concentration Range | Reference |
| Calcium Oxide (CaO) | 0.5% - 3% | [1] |
| Iron(III) Oxide (Fe₂O₃) | - | [1] |
| Silicon Dioxide (SiO₂) | - | [1] |
| Aluminum Oxide (Al₂O₃) | - | [1] |
| Boron (B) | High in salt lake sources | [1] |
Visualizations
Caption: Workflow for synthesizing high-purity MgO.
Caption: Troubleshooting impurity removal pathways.
References
- 1. buckman.com [buckman.com]
- 2. This compound to Remove Metals in Water - 911Metallurgist [911metallurgist.com]
- 3. How to Test the Purity of this compound [magnesiumking.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102275957A - Process for producing high purity this compound with dolomite - Google Patents [patents.google.com]
- 7. WO1994011304A1 - Process for removing metal impurities from calcined magnesite - Google Patents [patents.google.com]
- 8. meixi-mgo.com [meixi-mgo.com]
- 9. PREPARATION OF HIGH-PURITY this compound [electronic resource] in SearchWorks catalog [searchworks.stanford.edu]
- 10. meixi-mgo.com [meixi-mgo.com]
Technical Support Center: Optimizing Calcination Temperature for MgO Catalyst Preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of calcination temperature for Magnesium Oxide (MgO) catalyst preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of calcination temperature on MgO catalyst properties?
A1: Calcination temperature is a critical parameter that significantly influences the physicochemical properties of MgO catalysts. Generally, as the calcination temperature increases, the crystallite and particle size of MgO increase, while the specific surface area and total pore volume tend to decrease.[1][2][3] This is due to the sintering and aggregation of MgO nanocrystals at elevated temperatures.[2] Higher calcination temperatures also lead to higher crystallinity of the MgO samples.[4]
Q2: How does calcination temperature affect the basicity of MgO catalysts?
A2: The calcination temperature alters the distribution and strength of basic sites on the MgO surface. MgO surfaces can have weak (OH- groups), medium (Mg²⁺-O²⁻ pairs), and strong (low coordination O²⁻ anions) basic sites.[5] Lower calcination temperatures (e.g., 673 K) tend to favor a higher density of strong basic sites, which decreases as the temperature rises. Conversely, the density of medium-strength basic sites, such as Mg²⁺-O²⁻ pairs, can increase with higher calcination temperatures.[5]
Q3: What is a typical range for calcination temperature when preparing MgO catalysts?
A3: The optimal calcination temperature depends on the specific application and the desired properties of the catalyst. However, common ranges cited in the literature are:
-
Light-burned (reactive) MgO: 700°C to 1000°C. This grade typically has the highest reactivity and largest surface area.[6]
-
For high surface area: Temperatures around 400°C to 600°C are often optimal. For instance, one study found the largest surface area for MgO calcined at 400°C.[4] Another study noted the highest conversion of palm oil to biodiesel with nano MgO calcined at 600°C.[7]
-
For specific catalytic reactions: The optimal temperature can vary. For the dry reforming of methane (B114726), a higher calcination temperature of 800°C was found to be better.[8] For other reactions, an optimal temperature of 450°C has been reported.[9]
Q4: What are common precursor materials for synthesizing MgO catalysts?
A4: Common precursors include magnesium salts like magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and magnesium acetate.[4][10] These are often used in methods like sol-gel or co-precipitation. Other precursors include magnesium carbonate (MgCO₃) and magnesium hydroxide (B78521) (Mg(OH)₂), which are decomposed through calcination to form MgO.[6][11]
Troubleshooting Guide
Issue 1: Low catalytic activity of the prepared MgO.
-
Question: My synthesized MgO catalyst shows poor performance in the reaction. What could be the cause?
-
Answer: Low catalytic activity can be linked to a non-optimal calcination temperature.
-
Temperature too high: Calcining at excessively high temperatures can lead to a significant decrease in surface area and the number of active sites, thereby reducing catalytic activity.[1]
-
Temperature too low: If the temperature is too low, the precursor (e.g., Mg(OH)₂) may not fully decompose into MgO, resulting in an impure catalyst with lower activity.[12]
-
Incorrect basic site distribution: The specific reaction you are performing may require a certain type of basic site (strong, medium, or weak). The calcination temperature directly influences this distribution.[5] For example, reactions requiring strong basic sites may benefit from lower calcination temperatures.[5]
-
Action: Try varying the calcination temperature in increments (e.g., 100°C) to find the optimal point for your specific application. Characterize the surface area (BET) and basicity (CO₂-TPD) of the catalysts prepared at different temperatures to correlate with catalytic performance.
-
Issue 2: The surface area of my MgO is much lower than expected.
-
Question: I am trying to prepare high-surface-area MgO, but my BET analysis shows a low value. Why is this happening?
-
Answer: A low surface area is typically a result of sintering at high calcination temperatures.
-
As the calcination temperature increases, MgO particles can aggregate and coalesce, which leads to a reduction in the specific surface area.[1][2] For example, one study reported a 73% decrease in specific surface area when the temperature was increased from 700°C to 800°C.[1]
-
The duration of calcination can also play a role; longer times at high temperatures can further promote sintering.[6]
-
Action: Reduce the calcination temperature. Studies have shown that temperatures between 400°C and 600°C often yield MgO with a higher surface area.[4] Also, consider reducing the calcination time.
-
Issue 3: The characterization results (e.g., XRD) are inconsistent.
-
Question: My XRD patterns show broad peaks or the presence of phases other than MgO. What should I do?
-
Answer: This indicates issues with crystallinity or purity.
-
Broad peaks: Broad XRD peaks suggest small crystallite size or an amorphous nature. This is common at lower calcination temperatures. As the temperature increases, the peaks should become sharper, indicating higher crystallinity.[2][4]
-
Extra peaks: The presence of peaks from other phases, such as Mg(OH)₂, indicates incomplete decomposition of the precursor. This means the calcination temperature was too low or the duration was too short.[12] Peaks corresponding to magnesium carbonate may also be present if that was the precursor and decomposition was incomplete.[13]
-
Action: To ensure complete conversion to the MgO phase, you may need to increase the calcination temperature or duration. A thermogravimetric analysis (TGA) of your precursor can help determine the exact temperature at which decomposition is complete.[9]
-
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on MgO Physical Properties
| Calcination Temperature (°C) | Precursor | Specific Surface Area (m²/g) | Crystallite Size (nm) | Reference |
| 400 | Mg(NO₃)₂·6H₂O + PVA | Largest among 200-800°C range | - | [4] |
| 400 | Mg(NO₃)₂·6H₂O | 127.88 | 8.80 | [2] |
| 500 | Mg(NO₃)₂·6H₂O | 88.06 | 8.88 | [2] |
| 600 | Mg(NO₃)₂·6H₂O | 86.45 | 10.97 | [2] |
| 700 | MgCO₃ | - | 23.85 | [3] |
| 800 | MgCO₃ | 73% decrease from 700°C | - | [1] |
| 900 | MgCO₃ | 56% decrease from 800°C | - | [1] |
| 1000 | MgCO₃ | 76% decrease from 900°C | - | [1] |
| 1150 | MgCO₃ | - | 86.37 | [3] |
Table 2: Optimal Calcination Temperatures for Specific Applications
| Application | Catalyst System | Optimal Calcination Temp. (°C) | Key Finding | Reference |
| Dry Reforming of Methane | 80% Ni/MgO | 800 | Higher temperature led to better activity and stability due to strong NiO-MgO solid solution formation. | [8] |
| Transesterification of Palm Oil | Nano MgO | 600 | Gave the highest conversion (51.3%) to biodiesel. | [7] |
| Various Liquid Phase Reactions | MgO | 450 | Determined as the optimal temperature for reactions like Meerwein-Pondorf-Verley. | [9] |
| FAME Synthesis | PEG-assisted MgO | 400 - 550 | Optimal temperature depended on the PEG ratio used during synthesis. | [12] |
Experimental Protocols
1. MgO Nanoparticle Synthesis via Co-precipitation
This protocol describes a common method for synthesizing MgO nanoparticles.[14]
-
Materials: Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), Sodium hydroxide (NaOH), Deionized water, Ethanol (B145695).
-
Procedure:
-
Prepare a 0.5 M solution of magnesium nitrate in deionized water.
-
Prepare a 1.0 M solution of sodium hydroxide in deionized water.
-
Under vigorous stirring at room temperature, slowly add the NaOH solution dropwise to the magnesium nitrate solution. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.
-
Continue stirring for 2 hours after the addition is complete.
-
Age the precipitate in the mother liquor for 1 hour.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water until the supernatant reaches a neutral pH (~7).
-
Wash the precipitate with ethanol to remove residual impurities.
-
Dry the Mg(OH)₂ powder in an oven at 80°C for 12 hours.
-
Place the dried powder in a muffle furnace for calcination. Heat at a rate of 5°C/min to the desired temperature (e.g., 500°C) and hold for 4 hours to obtain MgO nanoparticles.
-
2. Characterization of MgO Catalysts
-
X-ray Diffraction (XRD): To determine the crystalline phase and estimate the average crystallite size using the Scherrer equation.[10]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[4]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and particle size distribution.[4][10]
-
Temperature-Programmed Desorption of CO₂ (CO₂-TPD): To characterize the nature, density, and strength of the basic sites on the MgO surface.[11]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the catalyst and the temperature required for complete decomposition of the precursor.[9]
Visualizations
Caption: Workflow for MgO catalyst synthesis, calcination, characterization, and performance testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of calcination temperature on the structure and hydration of MgO [research.chalmers.se]
- 4. The Effects of Calcination Temperatures in the Synthesis of Nanocrystalline this compound via Sol-Gel Technique | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. claisse.info [claisse.info]
- 7. researchgate.net [researchgate.net]
- 8. An investigation on the influence of catalyst composition, calcination and reduction temperatures on Ni/MgO catalyst for dry reforming of methane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Preparation and characterisation of MgO: a heterogeneous basic catalyst for liquid phase reactions -ORCA [orca.cardiff.ac.uk]
- 10. eurjchem.com [eurjchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. MgO Catalysts for FAME Synthesis Prepared Using PEG Surfactant during Precipitation and Calcination - ProQuest [proquest.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of MgO-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Magnesium Oxide (MgO)-based catalysts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability and performance of your MgO-based catalysts.
Issue 1: Rapid Loss of Catalytic Activity
Possible Causes and Solutions
| Possible Cause | Diagnostic Checks | Recommended Solutions |
| Thermal Sintering/Agglomeration | - TEM/SEM Analysis: Observe changes in particle size and morphology before and after the reaction. An increase in particle size suggests sintering.[1] - XRD Analysis: Peak sharpening and an increase in crystallite size (calculated from Scherrer equation) indicate sintering.[2] - BET Surface Area Analysis: A significant decrease in surface area points to particle agglomeration.[2] | - Optimize Calcination Conditions: Lower the calcination temperature or shorten the duration. High temperatures can accelerate sintering.[3] - Introduce a Promoter/Stabilizer: Doping with oxides like Al₂O₃ or ZrO₂ can inhibit sintering.[4] The formation of stable mixed oxides, such as MgAl₂O₄ spinel, can improve thermal stability. - Improve Synthesis Method: Utilize synthesis techniques like sol-gel or hydrothermal methods that can yield smaller, more thermally stable nanoparticles.[5][6] |
| Coke Formation (Carbon Deposition) | - Temperature Programmed Oxidation (TPO): Detect and quantify the amount of deposited carbon.[7] - SEM/TEM Analysis: Visually identify carbon deposits (e.g., whiskers, encapsulating layers) on the catalyst surface.[7][8] - Raman Spectroscopy: Differentiate between graphitic and amorphous carbon species. | - Increase Catalyst Basicity: The addition of basic promoters like MgO itself in composite catalysts (e.g., Ni/MgO-Al₂O₃) can enhance CO₂ adsorption and facilitate the gasification of surface carbon.[7][9] - Optimize Reaction Conditions: Adjusting the feed composition (e.g., increasing the steam-to-carbon ratio in reforming reactions) can help mitigate coke formation.[10] - Catalyst Regeneration: Perform controlled oxidation (burn-off) to remove coke deposits.[11] |
| Catalyst Poisoning | - X-ray Photoelectron Spectroscopy (XPS): Identify the presence of contaminants (e.g., sulfur, chlorine) on the catalyst surface.[2] - Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Elemental mapping can reveal the distribution of poisons.[12] - Feedstock Analysis: Analyze the reactant stream for potential impurities. | - Purify Feedstock: Implement purification steps to remove contaminants before they reach the catalyst. - Introduce Guard Beds: Use a sacrificial material upstream to adsorb poisons. - Modify Catalyst Surface: Doping can sometimes increase resistance to specific poisons. MgO's basic sites can adsorb acidic poisons like H₂S.[4] |
Logical Flow for Troubleshooting Activity Loss
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My new batch of MgO catalyst shows lower activity than the previous one, even though I followed the same synthesis protocol. What could be the reason?
A1: Minor variations in synthesis parameters can significantly impact catalyst properties. Potential reasons for batch-to-batch variability include:
-
Precursor Aging: The age and quality of your magnesium salt precursor can affect nucleation and growth.
-
pH Fluctuations: Inconsistent pH control during precipitation methods can alter particle size and surface properties.[13]
-
Stirring Rate: Changes in agitation speed can influence the homogeneity of the reaction mixture, leading to different particle size distributions.
-
Calcination Atmosphere and Rate: The heating rate and atmospheric conditions (e.g., presence of moisture) during calcination can affect the final crystallinity and surface area.[3]
We recommend a thorough characterization of each new batch using XRD, BET, and TEM to ensure consistency.
Q2: How can I improve the hydrothermal stability of my MgO catalyst?
A2: MgO can be susceptible to hydroxylation and restructuring in the presence of high-temperature steam. To enhance hydrothermal stability:
-
Increase Crystallinity: Higher calcination temperatures generally lead to higher crystallinity, which can improve resistance to hydration. However, this must be balanced against potential surface area loss.[14]
-
Doping with Other Oxides: Incorporating more stable oxides like alumina (B75360) (Al₂O₃) or zirconia (ZrO₂) can protect the MgO phase. For instance, MgO has been shown to improve the stability of Pd/Al₂O₃ catalysts against hydrothermal aging.[1]
-
Surface Modification: Coating the catalyst with a thin, inert, or hydrophobic layer can provide a physical barrier against water.
Q3: What is the role of promoters in enhancing MgO catalyst stability?
A3: Promoters can enhance stability through several mechanisms:
-
Structural Promotion: Promoters like Al₂O₃ can form a thermally stable support structure (e.g., MgAl₂O₄ spinel), which physically separates and stabilizes the active particles, preventing sintering.[15]
-
Electronic Promotion: Alkali metals like Cesium (Cs) can donate electron density to the active metal (e.g., Ru on MgO support), strengthening the metal-support interaction and improving dispersion.[16] However, leaching of promoters at high temperatures can be a cause of deactivation.[16]
-
Basicity Modification: Adding basic promoters can suppress coke formation by enhancing the adsorption and activation of acidic molecules like CO₂, which then helps to gasify carbon deposits.[7][9]
Q4: Can the synthesis method influence the stability of the final MgO catalyst?
A4: Absolutely. The choice of synthesis method is critical for determining the catalyst's final properties and stability.
-
Co-precipitation: This is a simple and cost-effective method that allows for good control over particle size by adjusting parameters like pH, temperature, and precursor concentration.[13]
-
Sol-Gel Method: This technique can produce highly pure and homogeneous nanoparticles with a narrow size distribution and high surface area, often leading to better thermal stability.[5][17]
-
Hydrothermal Synthesis: This method can yield highly crystalline nanoparticles with controlled morphology, which can enhance stability under reaction conditions.[18]
Quantitative Data Summary
The following tables summarize key performance data from various studies on MgO-based catalysts, highlighting the impact of different preparation methods and promoters.
Table 1: Influence of Synthesis Method on MgO Nanoparticle Properties
| Synthesis Method | Precursor(s) | Calcination Temp. (°C) | Avg. Crystallite Size (nm) | BET Surface Area (m²/g) | Reference |
| Sol-Gel | Mg(NO₃)₂ | - | 7.42 | 198.3 | [17] |
| Precipitation | Mg(NO₃)₂ / NaOH | - | ~3.20 | 52 | |
| Co-precipitation | Mg(NO₃)₂ / NaOH | 500 | - | - | [13] |
| Solid-State | Mg(OAc)₂ / Oxalic Acid | 450-750 | - | 213 | [19] |
Table 2: Effect of Promoters on Catalyst Performance and Stability
| Catalyst System | Promoter | Reaction | Key Finding | Reference |
| Ni/Al₂O₃ | MgO | Dry Reforming of Methane (B114726) | Increased basicity, inhibited coke formation, and prevented Ni sintering. Methane reforming rate increased by 26%.[20][21] | [20][21] |
| Ru/Support | MgO | Ammonia Synthesis | MgO acts as a stable and active support. Cs promoter enhances activity but can leach at high temperatures.[16] | [16] |
| Ni-based | MgO | Dry Reforming of Methane | Increasing MgO content substantially reduces carbon deposition.[9] | [9] |
| MgO Sorbent | NaNO₃ | CO₂ Capture | NaNO₃ promoter enhances CO₂ uptake, but mobility changes can cause cyclic decay.[3] | [3] |
Experimental Protocols
Protocol 1: Synthesis of MgO Nanoparticles via Co-precipitation
This protocol describes a common method for synthesizing MgO nanoparticles with a high surface area.[13]
Workflow for Co-precipitation Synthesis
Caption: Workflow for synthesizing MgO nanoparticles via co-precipitation.
Methodology:
-
Materials: Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), Sodium hydroxide (B78521) (NaOH), deionized water, ethanol (B145695).
-
Solution Preparation:
-
Prepare a 0.5 M aqueous solution of magnesium nitrate.
-
Prepare a 1.0 M aqueous solution of sodium hydroxide.
-
-
Precipitation:
-
Slowly add the NaOH solution dropwise into the magnesium nitrate solution at room temperature while stirring vigorously. A white precipitate of magnesium hydroxide (Mg(OH)₂) will form.
-
Continue stirring the mixture for 2 hours after completing the addition to ensure a uniform precipitate.
-
-
Washing:
-
Separate the precipitate from the solution using centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water until the supernatant reaches a neutral pH (approx. 7).
-
Perform a final wash with ethanol to remove residual impurities.
-
-
Drying:
-
Dry the washed Mg(OH)₂ powder in an oven at 80°C for 12 hours.
-
-
Calcination:
-
Place the dried powder in a muffle furnace.
-
Calcine the powder at 500°C for 4 hours to convert the Mg(OH)₂ into MgO nanoparticles.[13]
-
Protocol 2: Characterization of Catalyst Stability using Temperature-Programmed Oxidation (TPO)
This protocol outlines the procedure to quantify coke deposition on a used catalyst, a key indicator of deactivation.
Methodology:
-
Sample Preparation: Place a known weight (e.g., 50-100 mg) of the used catalyst in a quartz reactor tube, supported by quartz wool.
-
Pre-treatment: Heat the sample in an inert gas flow (e.g., He or Ar) to a specified temperature (e.g., 150°C) to remove any adsorbed water and volatile species. Hold for 30-60 minutes.
-
Oxidation:
-
Cool the sample to a lower temperature (e.g., 50°C).
-
Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at a controlled flow rate.
-
Begin heating the sample at a linear ramp rate (e.g., 10°C/min) to a high temperature (e.g., 800-900°C).
-
-
Detection:
-
Continuously monitor the effluent gas stream using a Thermal Conductivity Detector (TCD) or a Mass Spectrometer to detect the concentration of CO₂ (and CO, if a methanator is not used) produced from the oxidation of carbon deposits.
-
-
Analysis: The area under the resulting CO₂ peak is proportional to the total amount of carbon deposited on the catalyst. Calibration with a known amount of CO₂ or a standard material is required for quantification. The peak temperature provides information about the nature of the coke (i.e., more graphitic coke oxidizes at higher temperatures).[7]
References
- 1. mdpi.com [mdpi.com]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of this compound In Petroleum Catalysts [magnesiumking.com]
- 5. Stable MgO nanoparticles for catalytic and pharmaceutical applications / Mohd Sufri Mastuli ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. Effect of MgO on the catalytic activity and stability of nickel-based catalyst in methane dry reforming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. meixi-mgo.com [meixi-mgo.com]
- 15. researchgate.net [researchgate.net]
- 16. psecommunity.org [psecommunity.org]
- 17. A catalytic ozonation process using MgO/persulfate for degradation of cyanide in industrial wastewater: mechanistic interpretation, kinetics and by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrothermal synthesis and characterization under dynamic conditions of cobalt oxide nanoparticles supported over this compound nano-plates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. "Enhanced Activity and Stability of MgO-Promoted Ni/Al₂O₃ Catalyst for " by Baitang Jin, Shiguang Li et al. [scholarsmine.mst.edu]
Technical Support Center: Mitigating Corrosion in Magnesium/Magnesium Oxide Composites
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental investigation of corrosion in magnesium/magnesium oxide (Mg/MgO) composites.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental corrosion mechanism of Mg/MgO composites in a physiological environment?
A1: The corrosion of Mg/MgO composites in an aqueous environment, such as simulated body fluid (SBF), is an electrochemical process. The magnesium matrix acts as the anode and undergoes oxidation, releasing magnesium ions (Mg²⁺) and electrons. Water is simultaneously reduced at the cathode to form hydrogen gas and hydroxide (B78521) ions (OH⁻). This leads to an increase in the local pH. The MgO particles within the composite can act as a partial barrier to corrosion, but the overall process is complex and can be influenced by the porosity and integrity of the MgO phase.[1][2][3] The presence of chloride ions in physiological fluids is particularly aggressive, as they can break down the passive hydroxide/oxide layer, leading to localized pitting corrosion.[3][4][5]
Q2: Why am I observing a rapid and uncontrolled degradation of my Mg/MgO composite sample in SBF?
A2: Rapid degradation is a common issue with magnesium-based materials.[6][7] Several factors could be contributing to this observation:
-
High Porosity: A porous composite structure allows for greater penetration of the corrosive medium, increasing the surface area available for corrosion.
-
Galvanic Coupling: Impurities or secondary phases within the magnesium matrix can create micro-galvanic cells, accelerating corrosion.[2][5][8]
-
Aggressive Test Conditions: The composition, pH, and temperature of your simulated body fluid can significantly impact the corrosion rate.[9]
-
Inadequate MgO Dispersion: Poor distribution of MgO particles can lead to areas of the magnesium matrix being exposed and corroding preferentially.
Q3: The pH of my immersion solution is increasing significantly during the experiment. Is this normal, and how can I control it?
A3: Yes, a significant increase in pH is a characteristic of magnesium corrosion due to the production of hydroxide ions (OH⁻).[6][10] This alkalization can affect the formation of corrosion products and the biological response in in-vitro tests. To manage this, it is recommended to refresh the immersion solution at regular intervals to maintain a physiological pH of around 7.4-7.6.[10]
Q4: I'm noticing localized pitting on the surface of my composite. What is the cause, and how can it be mitigated?
A4: Pitting corrosion is a localized form of corrosion that can lead to premature failure of the material. It is often initiated by the breakdown of the protective surface film by aggressive ions like chloride.[11] Mitigation strategies include:
-
Surface Modification: Applying protective coatings can create a more robust barrier against the corrosive environment.[12][13][14][15]
-
Alloying: Introducing specific alloying elements can enhance the corrosion resistance of the magnesium matrix.[7][13][16]
-
Improving Composite Homogeneity: Ensuring a uniform dispersion of MgO reinforcement can help to prevent the formation of localized corrosion sites.
Q5: What are some common issues to be aware of during the fabrication of Mg/MgO composites?
A5: The fabrication of Mg/MgO composites requires careful control to avoid certain hazards and defects. Magnesium powder is highly flammable and can pose a dust explosion risk, especially with fine particles.[17] It is crucial to handle it in an inert atmosphere and avoid ignition sources.[17] Additionally, magnesium can react with moisture, so using dry solvents and ensuring a low-humidity environment is important.[17]
Troubleshooting Guides
Issue 1: Inconsistent Corrosion Rates Between Samples
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Microstructure | - Ensure uniform mixing and dispersion of MgO particles during composite fabrication. - Use characterization techniques like SEM/EDS to verify the microstructure. |
| Variations in Surface Preparation | - Standardize the grinding and polishing procedure for all samples to achieve a consistent surface finish.[18] |
| Inconsistent Test Conditions | - Precisely control the temperature, pH, and composition of the corrosive medium. - Ensure the ratio of sample surface area to solution volume is consistent for all tests. |
| Sample Contamination | - Thoroughly clean and degrease samples before immersion to remove any residues from handling or preparation. |
Issue 2: Poor Adhesion of Protective Coatings
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Preparation | - Pre-treat the composite surface to ensure it is clean and has the appropriate roughness for coating adhesion. Acid or alkaline treatments can be employed.[12][14] |
| Incompatible Coating Material | - Select a coating material that is known to have good adhesion to magnesium-based substrates. |
| Incorrect Coating Parameters | - Optimize coating parameters such as temperature, deposition rate, and time according to the specific coating technique being used. |
| Surface Contamination | - Ensure the surface is free from oxides or other contaminants before applying the coating. |
Issue 3: Difficulty in Interpreting Electrochemical Test Results
| Potential Cause | Troubleshooting Steps |
| Unstable Open Circuit Potential (OCP) | - Allow sufficient time for the OCP to stabilize before starting potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) measurements. |
| High Noise in EIS Data | - Ensure proper electrical connections in the three-electrode setup. - Use a Faraday cage to shield the setup from external electromagnetic interference. |
| Irreproducible Polarization Curves | - Ensure consistent surface preparation of the working electrode (your sample). - De-aerate the electrolyte if studying corrosion in the absence of oxygen. |
| Complex Impedance Spectra | - Use equivalent circuit modeling software to fit the EIS data and extract meaningful parameters related to the corrosion process. |
Quantitative Data Summary
Table 1: Comparison of Corrosion Rates of Mg/MgO Composites with Pure Mg
| Material | Corrosion Rate (mm/year) | Test Medium | Reference |
| Pure Mg | ~1.5 - 2.5 | SBF | [6] |
| Mg/10% HA Composite | Lower than pure Mg | SBF | [19] |
| Mg-Al-Zn-Mn Alloy (Mg60) | ~1 x 10⁻⁵ | SBF | [7] |
| Extruded Pure Mg | 7 to 20 times lower than cast Mg | SBF | [6] |
Note: Corrosion rates can vary significantly based on fabrication methods, specific composition, and test conditions.
Experimental Protocols
Protocol 1: Immersion Corrosion Test
Objective: To determine the in-vitro degradation rate of Mg/MgO composites by measuring weight loss and hydrogen evolution.
Materials:
-
Mg/MgO composite samples of known dimensions and weight.
-
Simulated Body Fluid (SBF) solution.[10]
-
Incubator or water bath set to 37°C.
-
pH meter.
-
Hydrogen evolution collection apparatus (e.g., inverted burette or funnel system).
-
Analytical balance.
-
Chromic acid solution (for removal of corrosion products).
Procedure:
-
Prepare SBF solution according to standard protocols.
-
Measure the initial dimensions and weight of the Mg/MgO composite samples.
-
Immerse each sample in a known volume of SBF in a sealed container at 37°C.
-
Set up the hydrogen evolution collection apparatus over the sample.
-
At predetermined time intervals (e.g., 24, 48, 72 hours), record the volume of hydrogen gas collected.
-
Measure the pH of the SBF solution at each time point.
-
After the desired immersion period, remove the samples from the SBF.
-
Clean the samples in a chromic acid solution to remove corrosion products.
-
Rinse the samples with deionized water and ethanol (B145695), then dry them.
-
Measure the final weight of the samples.
-
Calculate the corrosion rate based on weight loss and hydrogen evolution.
Protocol 2: Potentiodynamic Polarization Test
Objective: To evaluate the electrochemical corrosion behavior of Mg/MgO composites.
Materials:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell.
-
Working electrode: Mg/MgO composite sample mounted in epoxy resin with a defined exposed surface area.
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[20]
-
Counter electrode: Platinum or graphite (B72142) rod.[20]
-
Electrolyte: Simulated Body Fluid (SBF).
Procedure:
-
Prepare the working electrode by grinding the exposed surface with silicon carbide paper up to a fine grit (e.g., 1200 or 2000 grit), followed by cleaning with ethanol and drying.
-
Assemble the three-electrode cell with the prepared electrodes and SBF as the electrolyte.
-
Allow the Open Circuit Potential (OCP) to stabilize for a recommended period (e.g., 30-60 minutes).
-
Perform the potentiodynamic polarization scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 0.167 to 1 mV/s).[21]
-
From the resulting polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.
-
Calculate the corrosion rate from the icorr value using Faraday's law.
Visualizations
Caption: Workflow for Corrosion Assessment of Mg/MgO Composites.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Mg and Its Alloys for Biomedical Applications: Exploring Corrosion and Its Interplay with Mechanical Failure [mdpi.com]
- 4. Biocorrosion of magnesium alloys: a new principle in cardiovascular implant technology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion Behavior in Magnesium-Based Alloys for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Biocorrosion and Cytotoxicity Studies on Biodegradable Mg-Based Multicomponent Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface degradation study of magnesium tested in simulated body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corrosion and Protection of Magnesium Alloys: Recent Advances and Future Perspectives [mdpi.com]
- 12. Frontiers | Recent Progress in Surface Modification of Mg Alloys for Biodegradable Orthopedic Applications [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Natural Coatings and Surface Modifications on Magnesium Alloys for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface modification of biodegradable magnesium and its alloys for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review: Degradable Magnesium Corrosion Control for Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical Corrosion Behavior of Pure Mg Processed by Powder Metallurgy [mdpi.com]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Magnesium Oxide Nanoparticles
Magnesium oxide (MgO) nanoparticles are versatile materials with significant applications in catalysis, biomedical fields, and environmental remediation due to their unique physicochemical properties.[1][2] The synthesis method employed plays a critical role in determining the final characteristics of the nanoparticles, such as size, surface area, and morphology. Among the various fabrication techniques, the sol-gel and hydrothermal methods are two of the most prevalent "bottom-up" approaches, valued for their ability to produce nanomaterials with tailored properties.[1][3]
This guide provides an objective comparison of the sol-gel and hydrothermal synthesis routes for MgO nanoparticles, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal synthesis strategy for their specific application.
Comparison of Physicochemical and Performance Properties
The choice of synthesis method directly impacts the structural, morphological, and functional properties of the resulting MgO nanoparticles. The following table summarizes key quantitative data from comparative studies.
| Property | Sol-Gel Method | Hydrothermal Method | Reference(s) |
| Crystallite Size | Generally larger; ~33.8 nm. Can be the largest among compared methods. | Generally smaller; ~29.5 nm. Can be the smallest among compared methods. | [4][5] |
| Particle Size (TEM/SEM) | 70 nm (plate-like structures) to 120 nm (non-uniform). | 60 nm (flower-like morphology) to non-uniform particles. | [4][5] |
| Morphology | Non-uniform particles, plate-like structures, or flake-like shapes. | Non-uniform particles, flower-like or disc-like morphology. | [4][5][6] |
| Specific Surface Area | Can be lower compared to hydrothermal. A study noted 243.2 m²/g for a microwave-assisted sol-gel method. | Generally higher specific surface areas are generated. | [4][7][8] |
| Band Gap Energy | 5.8 eV | Not specified in direct comparative studies, but values of ~5.5-5.73 eV have been reported for hydrothermally synthesized MgO. | [3][6] |
| Antibacterial Activity (Zone of Inhibition) | E. coli: up to 9 mm | S. aureus: 5 mm, E. faecalis: 7 mm, K. pneumoniae: 6 mm | [5][9] |
| Larvicidal Activity (Mortality Rate) | Lower mortality rates observed. | Highest mortality rates against Aedes aegypti and Aedes albopictus larvae (120 µg/mL). | [5][9] |
| Photocatalytic Activity | Lower degradation efficiency for methyl orange compared to microwave-assisted and hydrothermal methods in one study. | Comparable photocatalytic results to other methods. | [4] |
| Catalytic Performance (Michael Addition) | High yield (94%) obtained when used as a catalyst after calcination at 800 °C. | Not directly compared in this application. | [2] |
Experimental Protocols
The following are representative experimental protocols for each synthesis method, derived from published literature. These protocols provide a clear, step-by-step guide for laboratory synthesis.
Sol-Gel Synthesis Protocol
This protocol is adapted from a method used for synthesizing MgO nanoparticles for antibacterial and larvicidal studies.[9]
-
Precursor Solution Preparation: Dissolve 0.1 M of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in 100 mL of deionized water to create the precursor solution.
-
Gel Formation: Add a 0.1 M sodium hydroxide (B78521) (NaOH) solution dropwise to the precursor solution. The formation of white suspended particles indicates the precipitation of magnesium hydroxide (Mg(OH)₂).
-
Aging/Stirring: Continuously stir the resulting solution for 6 hours at room temperature.
-
Washing: Wash the precipitate with deionized water and ethanol (B145695) until the pH of the solution becomes neutral (pH 7). This step is crucial for removing ionic impurities.
-
Centrifugation and Drying: Centrifuge the washed solution at 4000 rpm for 10 minutes to collect the precipitate. The collected solid is then dried.
-
Calcination: Calcine the dried powder in a furnace at 400 °C for 4 hours to convert the Mg(OH)₂ into pure MgO nanoparticles.
Hydrothermal Synthesis Protocol
This protocol is a direct counterpart to the sol-gel method described above, allowing for a consistent comparison of the synthesis-specific steps.[9]
-
Precursor Solution Preparation: Dissolve 0.1 M of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in 100 mL of deionized water.
-
Precipitation: Add a 0.1 M NaOH solution to the precursor solution, leading to the formation of white suspended Mg(OH)₂ particles.
-
Initial Stirring: Stir the resultant solution using a magnetic stirrer for approximately 60 minutes.
-
Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and maintain it at a temperature of 150 °C for 24 hours.
-
Washing: After the autoclave cools to room temperature, wash the product with deionized water and ethanol until a neutral pH of 7 is achieved.
-
Centrifugation and Drying: Centrifuge the washed solution at 4000 rpm for 10 minutes.
-
Calcination: Calcine the resulting powder at 400 °C for 4 hours to obtain the final MgO nanostructures.
Visualized Experimental Workflow
The following diagram illustrates the distinct pathways of the sol-gel and hydrothermal synthesis methods for producing MgO nanoparticles.
Caption: Workflow comparison of Sol-Gel vs. Hydrothermal synthesis of MgO nanoparticles.
References
- 1. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Nanoparticles: Effective Antilarvicidal and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of MgO Nanopowders Prepared by Different Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tunnel Barriers: Magnesium Oxide vs. Aluminum Oxide in Tunnel Magnetoresistance
For researchers, scientists, and drug development professionals venturing into the realm of spintronics and magnetic sensing, the choice of tunnel barrier material in a Tunnel Magnetoresistance (TMR) device is critical. This guide provides an objective comparison of two of the most prominent materials: crystalline magnesium oxide (MgO) and amorphous aluminum oxide (Al₂O₃). The performance of a TMR device, pivotal for applications ranging from magnetic random-access memory (MRAM) to sensitive biosensors, is fundamentally dictated by the properties of this ultrathin insulating layer.
This document summarizes key experimental data, details common fabrication and characterization protocols, and illustrates the underlying physical mechanisms of TMR for both MgO and Al₂O₃ barriers.
Performance Comparison: MgO vs. Al₂O₃
The superiority of crystalline MgO as a tunnel barrier in achieving giant TMR ratios at room temperature is a cornerstone of modern spintronics. This is primarily attributed to the mechanism of coherent spin tunneling, which is absent in devices with amorphous Al₂O₃ barriers.
| Performance Metric | This compound (MgO) | Aluminum Oxide (Al₂O₃) | Key Insights |
| Tunnel Magnetoresistance (TMR) Ratio | Can exceed 600% at room temperature in optimized devices.[1] | Typically ranges from 10% to 80% at room temperature.[2][3][4] | The crystalline structure of (001)-oriented MgO allows for the conservation of electron wave function symmetry, leading to a dramatic difference in tunneling probability for majority and minority spin electrons. This results in exceptionally high TMR ratios.[5][6] Amorphous Al₂O₃ lacks this crystalline order, leading to scattering and a significantly lower TMR effect. |
| Resistance-Area (RA) Product | Can be tuned over a wide range, from a few Ω·µm² to several kΩ·µm², depending on the barrier thickness.[7][8][9] | Generally exhibits a higher RA product for a given thickness compared to MgO, which can be a limiting factor for high-speed applications. | A lower RA product is often desirable for MRAM applications to reduce power consumption during writing operations. The ability to achieve low RA values while maintaining a high TMR is a significant advantage of MgO. |
| Breakdown Voltage | Typically in the range of 0.7-1 V/nm. | Generally higher than MgO, often in the range of 5-10 MV/cm (0.5-1 V/nm), although direct comparisons are challenging due to variations in fabrication. | The higher breakdown voltage of Al₂O₃ can be advantageous in applications requiring high bias voltages. However, the significantly lower TMR often outweighs this benefit. |
| Barrier Type | Crystalline (typically (001) orientation) | Amorphous | The crystalline nature of the MgO barrier is the fundamental reason for its superior TMR performance. |
Experimental Protocols
The fabrication and characterization of high-quality TMR devices are intricate processes requiring precise control over layer deposition and processing conditions.
Fabrication of Magnetic Tunnel Junctions (MTJs)
The fabrication of both MgO and Al₂O₃-based MTJs generally follows a similar workflow, involving the deposition of a multilayer stack, followed by patterning to define the individual junctions.
Typical Deposition Method: Magnetron Sputtering in an ultra-high vacuum (UHV) system.[7]
Generic Layer Stack: Substrate / Seed Layer / Bottom Electrode (e.g., CoFeB) / Tunnel Barrier (MgO or Al₂O₃) / Top Electrode (e.g., CoFeB) / Capping Layer
MgO Barrier Formation:
-
Deposition of a thin metallic Mg layer.
-
Subsequent natural or plasma oxidation of the Mg layer to form MgO.[1][10]
-
Alternatively, direct sputtering from a single crystal MgO target.[1][10]
Al₂O₃ Barrier Formation:
-
Deposition of a thin metallic Al layer.
-
Subsequent in-situ plasma oxidation to form amorphous Al₂O₃.[2][4][11]
-
Atomic Layer Deposition (ALD) can also be used for precise thickness control.[3]
Post-Deposition Processing:
-
Annealing: A crucial step, typically performed in a high vacuum and under an applied magnetic field. Annealing helps to crystallize the CoFeB electrodes and the MgO barrier (in the case of MgO MTJs) and to set the magnetic anisotropy.[7]
-
Patterning: Standard photolithography or e-beam lithography followed by ion milling or reactive ion etching is used to define the junction area.[12][13]
Characterization of TMR Devices
Several techniques are employed to evaluate the performance of the fabricated MTJs.
-
Four-Probe Sensing: This method is used to accurately measure the resistance of the MTJ as a function of an applied magnetic field. A constant current is passed through the junction, and the voltage drop is measured.
-
Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry: These techniques are used to characterize the magnetic properties of the individual ferromagnetic layers, such as their magnetic moment and coercivity.
-
Transmission Electron Microscopy (TEM): High-resolution TEM is used to visualize the layered structure of the MTJ, confirming the thickness and crystallinity of the tunnel barrier and the quality of the interfaces.[9]
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure and orientation of the layers, which is particularly important for verifying the (001) texture of MgO barriers.
Visualizing the Mechanisms and Processes
To better understand the concepts discussed, the following diagrams illustrate the fabrication workflow and the fundamental physics governing the TMR effect in both MgO and Al₂O₃ systems.
References
- 1. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Fabrication and Characterization of a Magnetic Tunnel Junction - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. Fabrication and characterization of MgO-based magnetic tunnel junctions for spin momentum transfer switching for Journal of Applied Physics - IBM Research [research.ibm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Character and fabrication of Al/Al2O3/Al tunnel junctions for qubit application | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Performance of MgO-TiO2 Mixed Oxides in Photocatalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and sustainable methods for environmental remediation and chemical synthesis has led to significant interest in heterogeneous photocatalysis. Among the various semiconductor photocatalysts, titanium dioxide (TiO₂) has been extensively studied due to its high photocatalytic activity, chemical stability, and low cost. However, the rapid recombination of photogenerated electron-hole pairs in pure TiO₂ limits its overall efficiency. To overcome this limitation, the development of mixed oxide systems has emerged as a promising strategy. This guide provides a comprehensive comparison of the photocatalytic performance of magnesium oxide-titanium dioxide (MgO-TiO₂) mixed oxides with other common photocatalysts, supported by experimental data.
Enhanced Photocatalytic Activity of MgO-TiO₂
The incorporation of this compound into the titanium dioxide matrix has been shown to significantly enhance its photocatalytic performance. This improvement is attributed to several factors:
-
Improved Charge Separation: MgO can act as an electron trap, promoting the separation of photogenerated electrons and holes, thereby reducing their recombination rate and increasing the quantum yield of the photocatalytic process.[1]
-
Increased Surface Hydroxylation: The hygroscopic nature of MgO leads to a higher concentration of hydroxyl groups on the catalyst surface. These hydroxyl groups can react with photogenerated holes to produce highly reactive hydroxyl radicals (•OH), which are the primary oxidizing species in the degradation of organic pollutants.
-
Formation of Defects: The introduction of Mg²⁺ ions into the TiO₂ lattice can create oxygen vacancies and other defects, which can act as active sites for the adsorption of reactants and enhance the photocatalytic activity.
-
Modified Surface Acidity/Basicity: The presence of MgO can alter the surface acidity or basicity of the catalyst, which can influence the adsorption of specific pollutant molecules and the overall reaction pathway.
Comparative Performance Analysis
The photocatalytic efficiency of MgO-TiO₂ mixed oxides has been evaluated for the degradation of various organic pollutants and compared with that of pure TiO₂, commercial Degussa P25 TiO₂, and zinc oxide (ZnO). The following tables summarize the quantitative data from various studies.
Degradation of Methylene (B1212753) Blue
| Photocatalyst | Pollutant Concentration | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| MgO-TiO₂ | 10 ppm | 0.5 g/L | UV | 120 | 97 | - | [2] |
| Pure TiO₂ | 10 ppm | 0.1 g/L | UV | 120 | 98 | - | [2] |
| ZnO | - | - | - | - | - | - | |
| Degussa P25 TiO₂ | - | 0.5 g/L | UV | 120 | - | 6.0 x 10⁻³ | [3] |
| 30 wt% MgO/TiO₂ | - | 0.5 g/L | Visible | 120 | 99.7 | 2.4 x 10⁻² | [3] |
Degradation of Rhodamine B
| Photocatalyst | Pollutant Concentration | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| TiO₂ | 30 ppm | - | UV | 180 | 81.2 | 0.01279 | [4] |
| ZnO | - | - | UV | 80 | - | 0.02749 | [5][6] |
| Degussa P25 TiO₂ | 30 ppm | - | UV | 180 | 89.8 | 0.01450 | [4] |
| 1 wt% ZrO₂-TiO₂ | 30 ppm | - | UV | 180 | 96.5 | 0.02176 | [4] |
Degradation of Methyl Orange
| Photocatalyst | Pollutant Concentration | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| TiO₂ | - | - | UV | - | - | 3.10 x 10⁻² | [7] |
| Ag-doped TiO₂ (1.0 mol%) | - | - | UV | - | - | 6.33 x 10⁻² | [7] |
| TiO₂ | 27 mg/L | 0.6 g/L | Visible | 195 | - | - | [8] |
| Pigment/TiO₂ | 27 mg/L | 0.6 g/L | Visible | 195 | High | - | [8] |
Degradation of Other Organic Pollutants
| Pollutant | Photocatalyst | Catalyst Loading | Light Source | Irradiation Time (h) | Degradation Efficiency (%) | Reference | |---|---|---|---|---|---| | Phenol | Pure TiO₂ (Degussa P25) | - | UV | 3 | 15 |[9] | | Phenol | 3% Fe-TiO₂ (Degussa P25) | 26 mg | UV | 3 | 99 |[9] | | Styrene | AC-TiO₂ | - | UV | - | 81 |[3] | | Styrene | AC-ZnO | - | UV | - | 74 |[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines common experimental protocols for the synthesis of MgO-TiO₂ photocatalysts and the evaluation of their photocatalytic performance.
Synthesis of MgO-TiO₂ Nanoparticles via Sol-Gel Method
The sol-gel method is a versatile technique for preparing mixed oxide nanoparticles with controlled composition and properties.
Materials:
-
Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT) as TiO₂ precursor
-
Magnesium acetate, magnesium nitrate, or magnesium ethoxide as MgO precursor
-
Ethanol (B145695) or isopropanol (B130326) as solvent
-
Deionized water
-
Nitric acid or acetic acid as a catalyst
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve a calculated amount of the titanium precursor in the alcohol solvent under vigorous stirring. .
-
Solution B: Dissolve the magnesium precursor in a separate container with a mixture of alcohol and deionized water. Add a few drops of acid to control the hydrolysis rate.
-
-
Hydrolysis and Gelation:
-
Slowly add Solution B to Solution A dropwise while maintaining vigorous stirring.
-
Continue stirring the mixture for several hours at room temperature to form a homogeneous sol.
-
Allow the sol to age for 24-48 hours until a stable gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for a few hours. The calcination temperature is a critical parameter that influences the crystallinity, phase composition, and particle size of the final product.
-
Synthesis of MgO-TiO₂ Nanocomposites via Hydrothermal Method
The hydrothermal method allows for the synthesis of crystalline nanoparticles at relatively lower temperatures.
Materials:
-
Titanium dioxide (TiO₂) powder (e.g., P25) or a titanium precursor
-
Magnesium salt (e.g., Mg(NO₃)₂·6H₂O, MgCl₂·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution
-
Deionized water
Procedure:
-
Preparation of the Suspension:
-
Disperse a specific amount of TiO₂ powder or dissolve the titanium precursor in deionized water.
-
Add the magnesium salt to the suspension and stir until it is completely dissolved.
-
-
Hydrothermal Treatment:
-
Adjust the pH of the mixture to a desired value (typically alkaline) using NaOH or ammonia solution under constant stirring.
-
Transfer the suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a predetermined duration (e.g., 12-24 hours).
-
-
Washing and Drying:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any residual ions.
-
Dry the final product in an oven at 60-80 °C overnight.
-
Photocatalytic Activity Evaluation
The photocatalytic performance of the synthesized MgO-TiO₂ materials is typically evaluated by monitoring the degradation of a model organic pollutant under light irradiation.
Apparatus:
-
Photoreactor equipped with a light source (e.g., UV lamp, Xenon lamp, or solar simulator)
-
Magnetic stirrer
-
Quartz or Pyrex reaction vessel
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters
Procedure:
-
Preparation of the Suspension:
-
Prepare an aqueous solution of the model pollutant (e.g., methylene blue, rhodamine B, methyl orange) with a known initial concentration.
-
Disperse a specific amount of the photocatalyst powder into the pollutant solution in the reaction vessel.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules. This step ensures that the observed decrease in pollutant concentration is due to photocatalytic degradation and not just physical adsorption.
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
-
Analysis:
-
Separate the photocatalyst particles from the withdrawn sample by centrifugation or filtration.
-
Measure the concentration of the remaining pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
-
Determine the apparent pseudo-first-order rate constant (k) by plotting ln(C₀/Cₜ) versus irradiation time (t).
-
Visualizing the Mechanisms and Workflows
Photocatalytic Degradation Mechanism
The following diagram illustrates the fundamental mechanism of photocatalysis on a semiconductor, highlighting the role of MgO in enhancing charge separation.
Caption: Mechanism of enhanced photocatalysis in MgO-TiO₂ mixed oxides.
Experimental Workflow
This diagram outlines the typical workflow for synthesizing and evaluating the photocatalytic performance of MgO-TiO₂ nanomaterials.
Caption: General workflow for MgO-TiO₂ photocatalyst synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. ehemj.com [ehemj.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Bioavailability of Magnesium Oxide and Magnesium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential mineral vital for over 300 enzymatic reactions in the body, is a common component of dietary supplements.[1][2] The efficacy of these supplements is largely determined by the bioavailability of the magnesium salt used. This guide provides an objective comparison of two popular forms: the inorganic salt, magnesium oxide (MgO), and the organic chelate, magnesium bisglycinate. We will delve into their distinct absorption pathways, present quantitative data from experimental studies, and outline the methodologies employed in their evaluation.
Data Presentation: Quantitative Comparison
The bioavailability of different magnesium salts can vary significantly. The following table summarizes key quantitative data from various studies comparing this compound and magnesium bisglycinate. It is important to note that bioavailability can be influenced by factors such as the study population (healthy individuals vs. those with malabsorption), the dose administered, and the analytical methods used.[3][[“]]
| Parameter | This compound | Magnesium Bisglycinate | Key Findings & Citations |
| Elemental Magnesium Content | ~60%[5][6] | ~14%[1] | This compound offers a higher concentration of elemental magnesium per unit weight.[5][6] |
| Bioavailability (Absorption Rate) | Low (reported as low as 4%)[3][7] | High (reported as high as 80-90%)[6] | Organic magnesium salts like bisglycinate are generally more bioavailable than inorganic forms like oxide.[3][[“]][[“]][[“]][10] |
| Solubility | Poor[6] | High[10] | The low solubility of this compound is a key factor limiting its absorption.[6][10] |
| Urinary Magnesium Excretion | Lower increase compared to some organic forms. In one study, 24-hour urinary magnesium increased about two-fold after consumption.[5] | Generally higher urinary excretion, indicative of greater absorption.[11] | Urinary excretion is a common endpoint in bioavailability studies to reflect absorbed magnesium.[[“]] |
| Gastrointestinal Tolerance | Higher likelihood of causing diarrhea and cramping due to its osmotic effect.[3][6][12] | Generally well-tolerated with a lower incidence of gastrointestinal side effects.[1][7][13] | The unabsorbed portion of this compound can have a laxative effect.[3] |
Physiological Absorption Pathways
The disparity in bioavailability between this compound and magnesium bisglycinate stems from their different routes of absorption in the intestine.
Magnesium from inorganic salts like This compound is primarily absorbed through a passive, paracellular pathway, driven by the concentration gradient of magnesium ions in the intestinal lumen.[14][15] This process is highly dependent on the dissolution and ionization of the magnesium salt, which is limited for the poorly soluble this compound.[5][6] Stomach acid aids in the conversion of this compound to a more soluble form, Mg2+ ions, which are then available for absorption.[5][16]
Magnesium bisglycinate , being a chelate of magnesium bound to two glycine (B1666218) molecules, utilizes an additional and more efficient absorption route.[1] It is partly absorbed intact through dipeptide channels (the PEPT1 transporter), which are typically used for the absorption of small peptides.[16][17][18] This pathway is less dependent on stomach acid and avoids competition with other minerals for absorption.[1][16] Once absorbed into the intestinal cells, the chelate is hydrolyzed, releasing magnesium and glycine.[16]
Experimental Protocols
The assessment of magnesium bioavailability typically involves controlled clinical trials with a crossover design to minimize inter-individual variability. Here is a generalized experimental protocol synthesized from various studies:
-
Subject Recruitment: Healthy adult volunteers are recruited, often with specific inclusion and exclusion criteria such as age, BMI, and normal blood pressure.[19] Participants are usually required to follow a magnesium-restricted diet for a period before and during the study to standardize baseline magnesium levels.[20]
-
Study Design: A randomized, double-blind, crossover design is frequently employed.[18][21][22] This means each participant receives all the different magnesium formulations being tested (e.g., this compound, magnesium bisglycinate, and placebo) in a random order, with a washout period between each treatment phase to eliminate any carryover effects.[21][22]
-
Intervention: A single, standardized dose of elemental magnesium from each formulation is administered to the participants, typically after an overnight fast.[20] Taking the supplement with food can sometimes enhance absorption by stimulating stomach acid secretion.[5][7]
-
Sample Collection: Blood and urine samples are collected at baseline (before supplementation) and at multiple time points post-ingestion (e.g., 1, 2, 4, 6, 8, and 24 hours).[19][21][22]
-
Biochemical Analysis: The total magnesium concentration in serum, red blood cells, and urine is measured using techniques like inductively coupled plasma-mass spectrometry (ICP-MS).[19]
-
Data Analysis: The primary outcomes measured are the change in serum magnesium concentration from baseline and the total amount of magnesium excreted in the urine over 24 hours. The area under the curve (AUC) for serum magnesium concentration over time is also a key parameter.[23]
Conclusion
The scientific literature consistently demonstrates that magnesium bisglycinate exhibits superior bioavailability compared to this compound.[[“]][[“]][[“]][10] This is primarily attributed to its higher solubility and its ability to be absorbed via the dipeptide transport pathway, which circumvents some of the limitations associated with the passive absorption of magnesium from inorganic salts. While this compound has a higher elemental magnesium content, its poor absorption rate means that a smaller fraction of this magnesium is ultimately available to the body.[3][6] For researchers and drug development professionals, the choice between these two forms should be guided by the therapeutic goal. For applications requiring rapid and efficient elevation of magnesium levels, magnesium bisglycinate is the more effective option. This compound may be considered when a high dose of elemental magnesium is desired and slower, more prolonged absorption is acceptable, or when its laxative side effect is intended.[3][6]
References
- 1. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]
- 2. alliedacademies.org [alliedacademies.org]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. blog.algaecal.com [blog.algaecal.com]
- 6. wbcil.com [wbcil.com]
- 7. nfo.com [nfo.com]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. longdom.org [longdom.org]
- 11. gavinpublishers.com [gavinpublishers.com]
- 12. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 13. annexpublishers.com [annexpublishers.com]
- 14. viridian-nutrition.com [viridian-nutrition.com]
- 15. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omundernaehrung.com [omundernaehrung.com]
- 17. [PDF] High Absorption Magnesium | Semantic Scholar [semanticscholar.org]
- 18. Bioavailability of magnesium diglycinate vs this compound in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. mdpi.com [mdpi.com]
- 21. europeanreview.org [europeanreview.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Efficacy of Magnesium Oxide and Zinc Oxide Nanoparticles
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antibacterial properties of various nanomaterials is paramount for the development of novel antimicrobial agents. This guide provides an objective comparison of the antibacterial efficacy of magnesium oxide (MgO) and zinc oxide (ZnO) nanoparticles, supported by experimental data and detailed methodologies.
This report synthesizes findings from multiple studies to compare the antibacterial potency of MgO and ZnO nanoparticles, focusing on key performance indicators such as Minimum Inhibitory Concentration (MIC) and zone of inhibition. The underlying antibacterial mechanisms and the experimental protocols used to evaluate efficacy are also detailed.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial effectiveness of MgO and ZnO nanoparticles is often quantified by determining the minimum concentration required to inhibit bacterial growth (MIC) and the diameter of the bacteria-free zone around the nanoparticles in an agar (B569324) diffusion test (zone of inhibition). While both nanoparticles exhibit broad-spectrum antibacterial activity, their efficacy can vary depending on factors such as particle size, concentration, and the specific bacterial strain.
Generally, ZnO nanoparticles are considered more effective at killing bacteria than this compound.[1] This is often attributed to the ability of zinc oxide to release zinc ions (Zn2+), which are toxic to bacteria.[1][2] These ions can interact with bacterial cell membranes, disrupt cellular processes, and ultimately lead to cell death.[2]
Below is a summary of quantitative data from various studies comparing the antibacterial activity of MgO and ZnO nanoparticles against a range of Gram-positive and Gram-negative bacteria.
| Nanoparticle | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| ZnO | Escherichia coli | 1 | - | - | [3] |
| Bacillus subtilis | 1 | - | - | [3] | |
| Salmonella typhimurium | 4 | 10 ± 0.19 | - | [1] | |
| Listeria innocua | 2 | 13 ± 0.15 | - | [1] | |
| Bacillus subtilis | 2 | 17 ± 0.35 | - | [1] | |
| Pseudomonas aeruginosa | 2 | 12 ± 0.14 | - | [1] | |
| Enterococcus faecalis (ATCC 29212) | - | - | 37.5 (nanospheres) | [4] | |
| Enterococcus faecalis (ATCC 29212) | - | - | 18.75 (nanorods) | [4] | |
| Enterococcus faecalis (clinical isolate) | - | - | 75 (nanospheres) | [4] | |
| Enterococcus faecalis (clinical isolate) | - | - | 37.5 (nanorods) | [4] | |
| Xanthomonas oryzae pv. oryzae | 0.016 | 17 | 0.016 | [5] | |
| MgO | Pseudomonas aeruginosa | 2 | 10 ± 0.25 | - | [1] |
| Salmonella typhimurium | 4 | 7 ± 0.30 | - | [1] | |
| Listeria innocua | 6 | 6 ± 0.30 | - | [1] | |
| Enterococcus faecalis (ATCC 29212) | - | - | 1.17 (nanospheres) | [4] | |
| Enterococcus faecalis (ATCC 29212) | - | - | 18.75 (nanorods) | [4] | |
| Enterococcus faecalis (clinical isolate) | - | - | 18.5 (nanospheres) | [4] | |
| Enterococcus faecalis (clinical isolate) | - | - | 18.5 (nanorods) | [4] | |
| Xanthomonas oryzae pv. oryzae | 0.016 | 13 | 0.016 | [5] | |
| Campylobacter jejuni | - | - | 0.5 | [6] | |
| Escherichia coli O157:H7 | - | - | 1 | [6] | |
| Salmonella Enteritidis | - | - | 1 | [6] |
Experimental Protocols
The data presented above is derived from standardized experimental procedures designed to assess antimicrobial activity. The two most common methods are the Agar Well Diffusion Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.
-
Preparation of Bacterial Culture: A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of a sterile nutrient agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[2]
-
Application of Nanoparticles: A known concentration of the nanoparticle suspension (e.g., in DMSO) is added to each well.[2]
-
Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 24 hours at 37°C).
-
Observation: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.
Broth Microdilution Method (MIC Determination)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilutions: A series of twofold dilutions of the nanoparticle suspension are prepared in a liquid growth medium in a 96-well microtiter plate.[4][6]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[7]
-
Controls: Positive (bacteria and medium, no nanoparticles) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the nanoparticles at which there is no visible turbidity or growth of the bacteria.[6]
Mandatory Visualizations
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Mechanisms of Antibacterial Action
Both MgO and ZnO nanoparticles exert their antibacterial effects through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the physical interaction with the bacterial cell membrane.
MgO Nanoparticles: The primary antibacterial mechanism of MgO nanoparticles is believed to be the generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals.[8] This leads to excessive oxidative stress, which damages cellular components like proteins, lipids, and DNA, ultimately causing cell death.[6][8] The interaction of MgO nanoparticles with bacterial cells can also cause cell membrane leakage.[6]
ZnO Nanoparticles: The antibacterial action of ZnO nanoparticles is multifaceted and includes:
-
ROS Generation: Similar to MgO, ZnO nanoparticles generate ROS, which induces oxidative stress and damages the bacterial cell.[9][10]
-
Release of Zinc Ions (Zn2+): ZnO nanoparticles can release Zn2+ ions, which are toxic to bacteria and can disrupt essential cellular processes.[2][9]
-
Direct Contact: The nanoparticles can directly interact with the bacterial cell wall, leading to membrane damage and increased permeability.[9][10] This can result in the leakage of intracellular components and eventual cell lysis.
References
- 1. medium.com [medium.com]
- 2. The Bio-Synthesis of Three Metal Oxide Nanoparticles (ZnO, MnO2, and MgO) and Their Antibacterial Activity Against the Bacterial Leaf Blight Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. districtor1.org [districtor1.org]
- 6. medium.com [medium.com]
- 7. Evaluation of Antimicrobial Activities of Nanoparticles and Nanostructured Surfaces In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial applications of nanotechnology: methods and literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Antibacterial Potential of Green-Synthesized MgO and ZnO Nanoparticles from Two Plant Root Extracts [mdpi.com]
A Comparative Guide to Magnesium Oxide Synthesis: Precursor Performance and Experimental Protocols
The synthesis of magnesium oxide (MgO) with tailored properties is crucial for its diverse applications in catalysis, drug delivery, and materials science. The choice of precursor is a primary determinant of the final material's characteristics, including crystallite size, surface area, and morphology. This guide provides an objective comparison of common precursors used for MgO synthesis, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific needs.
Comparative Performance of MgO Precursors
The selection of a magnesium precursor significantly influences the physicochemical properties of the synthesized MgO. Different precursors, under various synthesis conditions, yield MgO with distinct characteristics. The following tables summarize quantitative data from several studies, comparing key performance indicators of MgO derived from different starting materials.
Table 1: Comparison of MgO Properties from Various Inorganic Precursors
| Precursor | Synthesis Method | Calcination Temp. (°C) | Avg. Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
| Magnesium Nitrate (B79036) | Spray Pyrolysis | 700 | 548 ± 306 | - | [1] |
| Magnesium Nitrate | Spray Pyrolysis | 900 | 354 ± 104 | - | [1] |
| Magnesium Nitrate | Co-precipitation | - | ~11 | - | [2] |
| Magnesium Nitrate | Hydrothermal | - | 25 | - | [2] |
| Magnesium Nitrate | Solution Combustion | - | ~22 | - | [2] |
| Magnesium Chloride | Phyto-assisted | - | ~21 (Crystallite), 2-50 (Particle) | - | [2] |
| Magnesium Carbonate | Thermal Decomposition | 550 | - | - | [3][4] |
| Magnesium Hydroxide (B78521) | Thermal Decomposition | 450 | - | >100 | [5] |
| Magnesium Methoxide | Sol-gel | - | 7.5 | 138 | [2] |
Table 2: Comparison of MgO Properties from Organic Precursors
| Precursor | Synthesis Method | Complexing Agent | Calcination Temp. (°C) | Avg. Crystallite Size (nm) | Reference |
| Magnesium Acetate (B1210297) | Sol-Gel | Oxalic Acid | 950 | Smaller than with Tartaric Acid | [6][7] |
| Magnesium Acetate | Sol-Gel | Tartaric Acid | 950 | Larger than with Oxalic Acid | [6][7] |
| Magnesium Acetate | Precipitation | Tartaric Acid | 650 | 33.94 | [6] |
| Magnesium Acetate | Sol-Gel | - | 600 | 17.4 - 18.09 | [8] |
| Magnesium Tartarate | Thermal Decomposition | - | ~650 | - | [9] |
| Magnesium Citrate | Thermal Decomposition | - | ~650 | - | [9] |
| Magnesium Succinate | Thermal Decomposition | - | ~650 | - | [9] |
In-Depth Analysis of Precursor Influence:
The choice of precursor impacts the final properties of MgO due to differences in their decomposition pathways and chemical structures.[6] For instance, organic precursors like magnesium acetate often yield smaller crystallite sizes compared to some inorganic salts under similar conditions.[6][7] The use of complexing agents, such as oxalic or tartaric acid with magnesium acetate, further modifies the growth of MgO crystals, with tartaric acid leading to larger crystallites.[6][7] This is attributed to the formation of different intermediate complexes that influence the nucleation and growth during calcination.[7]
Furthermore, the molecular weight of the precursor can affect the porosity of the resulting MgO.[10][11] Precursors with a higher molecular weight per magnesium atom tend to produce MgO with a more porous structure, larger pore volume, and higher surface area upon decomposition, which is beneficial for applications like CO₂ capture.[10][11] The morphology of the precursor can also be retained in the final MgO product after calcination.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are protocols for common MgO synthesis methods using different precursors.
Protocol 1: Sol-Gel Synthesis from Magnesium Acetate
This protocol is adapted from a study comparing complexing agents in MgO synthesis.[6][7]
-
Dissolution: Dissolve 53.2075 g of magnesium acetate tetrahydrate in 150 ml of absolute ethanol (B145695) with constant stirring.
-
pH Adjustment: Adjust the solution's pH to 5 using a 1 M solution of a complexing agent (e.g., oxalic acid or tartaric acid).
-
Gelation: Continue stirring the mixture until a thick white gel forms.
-
Aging: Allow the gel to age overnight for further gelation.
-
Drying: Dry the gel in an oven at 100°C for 24 hours.
-
Grinding: Grind the dried material into a fine powder to obtain the precursor.
-
Calcination: Anneal the precursor at a specified temperature (e.g., 950°C for 36 hours) to form MgO nanostructures.[6][7]
Protocol 2: Co-precipitation Synthesis from Magnesium Nitrate
This is a common method for producing MgO nanoparticles.[2][12][13]
-
Precursor Solution: Prepare an aqueous solution of magnesium nitrate [Mg(NO₃)₂·6H₂O]. A typical concentration is 0.1 M to 0.2 M.[14]
-
Precipitation: Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the magnesium nitrate solution under vigorous stirring.[2] This will form a white precipitate of magnesium hydroxide [Mg(OH)₂].
-
Washing: Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted salts and impurities until the pH of the solution becomes neutral (pH 7).[14]
-
Centrifugation/Filtration: Separate the precipitate from the solution by centrifugation or filtration.
-
Drying: Dry the obtained Mg(OH)₂ powder in an oven, for instance at 120°C for 3 hours.[8]
-
Calcination: Calcine the dried Mg(OH)₂ powder in a furnace at a desired temperature (e.g., 400-600°C) for several hours to obtain MgO nanoparticles.[8][14]
Protocol 3: Hydrothermal Synthesis from Magnesium Nitrate
The hydrothermal method allows for control over particle size and crystallinity.[14][15]
-
Solution Preparation: Dissolve 0.1 M of magnesium nitrate hexahydrate in 100 mL of deionized water.[14]
-
Precipitation: Add 0.1 M NaOH to the solution to form a white suspension of magnesium hydroxide.
-
Stirring: Stir the resultant solution using a magnetic stirrer for approximately 60 minutes.[14]
-
Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless steel autoclave and maintain it at a specific temperature (e.g., 150°C) for a set duration (e.g., 24 hours).[14]
-
Washing and Drying: After cooling, wash the product with water and ethanol until the pH is neutral. Centrifuge the solution and dry the product.[14]
-
Calcination: Calcine the dried powder at a specified temperature (e.g., 400°C for 4 hours) to yield MgO.[14]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of MgO using different precursors and methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of this compound Nanomaterials Using Magnesium Carbonate as Precursors | Scientific.Net [scientific.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Nanoscale Magnesium Hydroxide and this compound Powders: Control over Size, Shape, and Structure via Hydrothermal Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Growth mechanisms of MgO nanocrystals via a sol-gel synthesis using different complexing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Influence of the precursor on the porous structure and CO2 adsorption characteristics of MgO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ijirt.org [ijirt.org]
- 13. ijesi.org [ijesi.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shop.nanografi.com [shop.nanografi.com]
A Comparative Guide to the Experimental Validation of the Empirical Formula of Magnesium Oxide
For researchers and professionals in the fields of chemistry and materials science, the precise determination of a compound's empirical formula is a foundational experimental skill. This guide provides a comparative analysis of the classic method of magnesium combustion for validating the empirical formula of magnesium oxide against an alternative method involving the reduction of a metal oxide.
Method 1: Combustion of Magnesium Metal
The direct combustion of magnesium in the presence of atmospheric oxygen to form this compound is a widely employed experiment to empirically determine the compound's formula.
Experimental Protocol
-
Crucible Preparation: A clean, dry porcelain crucible and lid are heated to a constant mass to remove any volatile impurities and adsorbed moisture. The crucible and lid are then weighed accurately.
-
Magnesium Sample Preparation: A known mass of magnesium ribbon is cleaned with sandpaper to remove any pre-existing oxide layer. The cleaned ribbon is coiled and placed in the crucible. The total mass of the crucible, lid, and magnesium ribbon is recorded.
-
Combustion: The crucible is heated gently at first, then more strongly, with the lid slightly ajar to allow for a controlled reaction with atmospheric oxygen. The magnesium will ignite and burn with a bright white light. It is crucial to avoid the loss of this compound smoke.[1]
-
Reaction with Nitrogen: A key consideration is the side reaction of magnesium with atmospheric nitrogen to form magnesium nitride (Mg₃N₂). To account for this, after the initial combustion, the crucible is cooled, and a few drops of deionized water are added. This converts magnesium nitride to magnesium hydroxide (B78521) and ammonia (B1221849) gas.
-
Final Heating: The crucible is gently heated to evaporate the water and then strongly heated to decompose the magnesium hydroxide into this compound.
-
Final Weighing: The crucible, lid, and the resulting this compound are cooled to room temperature and weighed. The heating, cooling, and weighing steps are repeated until a constant mass is achieved, ensuring the reaction is complete.
Experimental Workflow: Combustion of Magnesium
Caption: Experimental workflow for determining the empirical formula of this compound via combustion.
Method 2: Reduction of Copper(II) Oxide
An alternative approach to determining an empirical formula is through the reduction of a known metal oxide. This method is particularly useful for less reactive metals.
Experimental Protocol
-
Sample Preparation: A known mass of dry copper(II) oxide is placed in a combustion tube. The mass of the empty tube is also recorded.
-
Reduction Setup: The combustion tube is placed in a furnace, and a stream of a reducing gas, such as hydrogen or methane, is passed over the copper(II) oxide.[2]
-
Heating and Reaction: The copper(II) oxide is heated strongly in the presence of the reducing gas. The black copper(II) oxide is reduced to reddish-brown copper metal.
-
Cooling and Weighing: The combustion tube is cooled while still under the stream of the reducing gas to prevent re-oxidation of the copper. Once at room temperature, the mass of the combustion tube and the copper is recorded.
-
Constant Mass: The process of heating, cooling, and weighing is repeated until a constant mass is obtained.
Experimental Workflow: Reduction of Copper(II) Oxide
Caption: Experimental workflow for determining the empirical formula of copper(II) oxide via reduction.
Comparative Data Analysis
The following tables present representative data from both experimental methods.
Table 1: Combustion of Magnesium
| Measurement | Trial 1 (g) | Trial 2 (g) |
| Mass of crucible and lid | 25.55 | 25.58 |
| Mass of crucible, lid, and Mg | 25.85 | 25.89 |
| Mass of crucible, lid, and product | 26.05 | 26.10 |
| Calculated Values | ||
| Mass of Mg | 0.30 | 0.31 |
| Mass of product (MgO) | 0.50 | 0.52 |
| Mass of O | 0.20 | 0.21 |
| Moles of Mg | 0.0123 | 0.0128 |
| Moles of O | 0.0125 | 0.0131 |
| Mole Ratio (Mg:O) | 1:1.02 | 1:1.02 |
| Empirical Formula | MgO | MgO |
Table 2: Reduction of Copper(II) Oxide
| Measurement | Representative Data (g) |
| Mass of combustion tube | 17.343 |
| Mass of tube and Copper(II) Oxide | 19.326 |
| Mass of tube and Copper | 18.986 |
| Calculated Values | |
| Mass of Copper(II) Oxide | 1.983 |
| Mass of Copper | 1.643 |
| Mass of Oxygen | 0.340 |
| Moles of Copper | 0.0259 |
| Moles of Oxygen | 0.0213 |
| Mole Ratio (Cu:O) | 1.22:1 |
| Empirical Formula | CuO |
Comparison of Methodologies
| Feature | Combustion of Magnesium | Reduction of Copper(II) Oxide |
| Principle | Synthesis of an oxide from its elements. | Decomposition of an oxide to its elemental metal. |
| Applicability | Highly reactive metals that readily form oxides. | Less reactive metal oxides that can be reduced. |
| Key Challenges | - Incomplete combustion of Mg. - Loss of MgO smoke. - Formation of Mg₃N₂ as a byproduct. | - Ensuring complete reduction. - Preventing re-oxidation of the metal upon cooling. - Handling of flammable reducing gases. |
| Sources of Error | - If Mg is not fully reacted, the calculated mole ratio of O to Mg will be too high. - If MgO smoke is lost, the calculated mass of O will be artificially low, leading to an incorrect mole ratio. | - Incomplete reduction will result in a higher final mass, leading to an overestimation of the metal's mass and an underestimation of oxygen's mass. |
Logical Relationship: Sources of Error and Impact on Results
Caption: Impact of common experimental errors on the calculated empirical formula for both methods.
References
A Comparative Guide to Magnesium Oxide and Magnesium Hydroxide for Industrial Applications
For researchers, scientists, and drug development professionals, the selection of inorganic compounds with tailored properties is a critical aspect of innovation. Magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) are two such compounds that, while chemically related, offer distinct advantages across a spectrum of industrial applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in material selection and process development.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the physical and chemical properties of this compound and magnesium hydroxide dictate their suitability for various industrial uses. This compound is typically produced by the calcination of magnesium carbonate or magnesium hydroxide.[1][2] In contrast, magnesium hydroxide is often obtained by mixing a soluble magnesium salt with sodium hydroxide.[2] A summary of their key properties is presented below.
| Property | This compound (MgO) | Magnesium Hydroxide (Mg(OH)₂) | References |
| Chemical Formula | MgO | Mg(OH)₂ | [1][2] |
| Molecular Weight | 40.30 g/mol | 58.32 g/mol | [3][4] |
| Appearance | White, odorless powder or solid | White, odorless powder or suspension | [1][3][5] |
| Melting Point | ~2826 °C | Decomposes at ~350 °C | [4][6] |
| Boiling Point | ~3600 °C | N/A (decomposes) | [3] |
| Density | ~3.58 g/cm³ | ~2.36 g/cm³ | [3][4] |
| Solubility in Water | Very low (0.0086 g/100 mL at 30°C) | Very low (0.0009 g/100 mL at 18°C) | [1][4] |
| pH (saturated solution) | ~10.3 | ~10.5 | [3] |
| Crystal Structure | Cubic | Hexagonal | [7] |
| Thermal Stability | High | Decomposes upon heating | [4][8] |
Performance in Key Industrial Applications
The distinct properties of MgO and Mg(OH)₂ lead to specialized roles in various industrial sectors.
Wastewater Treatment
Both compounds are effective in wastewater treatment for acid neutralization and heavy metal removal.[9][10] this compound is used to adjust the pH of acidic wastewater and can effectively remove heavy metals by forming insoluble hydroxides.[10] Magnesium hydroxide also serves as a neutralizing agent and is particularly noted for its ability to precipitate heavy metals.
Experimental Data: Arsenate Removal
In a comparative study on arsenate (As(V)) removal from water, in-situ formed Mg(OH)₂ demonstrated superior performance over nano-MgO particles.
| Compound | Dosage (mmol/L) | As(V) Removal Efficiency (%) |
| Nano-MgO | 0.5 | 29.7 |
| In-situ formed Mg(OH)₂ | 0.5 | 34.2 |
| Nano-MgO | 1.5 | 91.0 |
| In-situ formed Mg(OH)₂ | 1.5 | 95.7 |
Data sourced from a study on arsenate removal from water.
Experimental Protocol: Heavy Metal Removal from Wastewater
This protocol outlines a general procedure for evaluating the efficacy of MgO and Mg(OH)₂ in removing heavy metals from a synthetic wastewater solution.
Flame Retardants
Magnesium hydroxide is widely used as a flame retardant in polymers.[11] Its endothermic decomposition into this compound and water upon heating absorbs heat and releases water vapor, which dilutes flammable gases.[12]
Experimental Data: Thermal Decomposition of Mg(OH)₂
Thermogravimetric analysis (TGA) is a key technique to evaluate the thermal stability and decomposition characteristics of flame retardants.
| Temperature (°C) | Weight Loss (%) | Decomposition Stage |
| 150-280 | Slight | Removal of adsorbed water |
| 280-450 | Major | Decomposition of Mg(OH)₂ to MgO and H₂O |
Data is indicative and can vary based on the specific properties of the Mg(OH)₂ sample.
Experimental Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test is a standard method to determine the relative flammability of materials. It measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Acid Neutralization
Both MgO and Mg(OH)₂ are alkaline and used to neutralize acids. Their effectiveness can be quantified by their acid-neutralizing capacity (ANC).
Experimental Protocol: Acid-Neutralizing Capacity (ANC) Test
This protocol is based on the United States Pharmacopeia (USP) method for evaluating the ANC of antacids.
-
Preparation of Reagents:
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
Bromocresol green indicator
-
-
Procedure:
-
Accurately weigh a quantity of the test substance equivalent to the minimum labeled dosage.
-
Transfer the sample to a 250 mL beaker.
-
Add 100 mL of 1.0 N HCl.
-
Stir continuously for 1 hour at 37 ± 2 °C.
-
Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
-
Calculation:
-
The ANC is calculated as the total milliequivalents (mEq) of HCl consumed by the sample.
-
Synthesis and Logical Selection
The choice between this compound and magnesium hydroxide is often dictated by the specific requirements of the application.
Synthesis of this compound from Magnesium Hydroxide
This compound is commonly produced by the thermal decomposition of magnesium hydroxide.
Logical Selection Framework
The following diagram provides a simplified decision-making framework for selecting between MgO and Mg(OH)₂ for common industrial applications.
References
- 1. Differences Between this compound and Magnesium Hydroxide [magnesiumking.com]
- 2. difference.wiki [difference.wiki]
- 3. This compound | MgO | CID 14792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. meixi-mgo.com [meixi-mgo.com]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. BASIC PHYSICAL PROPERTIES OF this compound | Tateho Chemical Industries Co., Ltd. [tateho-chemical.com]
- 7. Learn About the Properties of Magnesium Hydroxide [unacademy.com]
- 8. Differences in the application of magnesium hydroxide and this compound in the pharmaceutical field [magnesiumking.com]
- 9. This compound in Environmental Protection and Wastewater Treatment [magnesiumking.com]
- 10. meixi-mgo.com [meixi-mgo.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Mg/MgO Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of Magnesium/Magnesium Oxide (Mg/MgO) composites against other common magnesium-based metal matrix composites (MMCs), including those reinforced with Silicon Carbide (SiC), Aluminum Oxide (Al2O3), and Carbon Nanotubes (CNTs). The information herein is supported by experimental data from various studies to aid in material selection and development.
Data Presentation: Comparative Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of Mg/MgO composites and their alternatives. It is important to note that the properties of composites are highly dependent on the fabrication method, reinforcement volume/weight percentage, and testing conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Comparison of Tensile Strength of Magnesium Matrix Composites
| Composite Material | Reinforcement Content (wt. %) | Fabrication Method | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| Mg/MgO | 1.0 | Powder Metallurgy + Extrusion | 247 | 209.5 | 21.2 |
| Mg/Al2O3 | 10 (vol. %) | Equal Channel Angular Extrusion | ~180 (Compressive) | - | - |
| Mg/SiC | 1.0 (vol. %) | Powder Metallurgy | 203 | - | - |
| Mg/CNT | 0.5 | Powder Metallurgy + Extrusion | 195.4 | - | - |
Table 2: Comparison of Hardness of Magnesium Matrix Composites
| Composite Material | Reinforcement Content (wt. %) | Fabrication Method | Hardness (Vickers Hardness - HV) |
| Mg/MgO | 1.0 | Powder Metallurgy + Extrusion | 69.81 |
| Mg/Al2O3 | 10 (vol. %) | Equal Channel Angular Extrusion | ~65 |
| Mg/SiC | 8.0 | Powder Metallurgy | 75.16 |
| Mg/CNT | 0.5 | Powder Metallurgy + Extrusion | ~60 |
Table 3: Comparison of Wear Rate of Magnesium Matrix Composites
| Composite Material | Reinforcement Content (wt. %) | Test Method | Load (N) | Sliding Speed (m/s) | Wear Rate (mm³/m) |
| Mg/MgO | - | Pin-on-Disc | - | - | Data not readily available in comparative studies |
| Mg/Al2O3 | - | Pin-on-Disc | - | - | Data not readily available in comparative studies |
| Mg/SiC | 9.0 | Pin-on-Disc | 10 | 1 | ~0.005 |
| Mg/CNT | 3.0 | Pin-on-Disc | - | - | Lower than base alloy |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below, based on established ASTM standards.
Tensile Testing
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[1][2][3][4]
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are machined from the composite material with dimensions as specified in the standard. The surface is polished to remove any machine marks.
-
Gage Length Marking: Two marks are made on the specimen's gauge section at a predetermined distance.
-
Machine Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section to accurately measure elongation.
-
Testing: A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.
-
Data Acquisition: The load and displacement data are recorded throughout the test.
-
Analysis: The ultimate tensile strength, yield strength, and elongation are determined from the stress-strain curve.
Hardness Testing
Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials (Vickers).[5][6][7][8][9]
Procedure:
-
Sample Preparation: The surface of the composite sample is ground and polished to a mirror-like finish to ensure a clear indentation.
-
Machine Setup: The sample is placed on the stage of a Vickers microhardness tester.
-
Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the material with a specific load (e.g., 100 gf) for a set duration (e.g., 15 seconds).
-
Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a microscope integrated with the tester.
-
Calculation: The Vickers hardness number (HV) is calculated based on the applied load and the average diagonal length.
Wear Testing
Standard: ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disc Apparatus.[10][11][12][13][14]
Procedure:
-
Specimen Preparation: A pin is fabricated from the composite material, and a disc is made from a counter material (e.g., hardened steel). The surfaces of both are cleaned and prepared to a specific roughness.
-
Apparatus Setup: The disc is mounted on a rotating platform, and the pin is held stationary in a holder that applies a specific normal load.
-
Testing: The disc is rotated at a constant speed for a predetermined sliding distance or time, causing the pin to slide against the disc.
-
Data Collection: The frictional force is continuously monitored during the test. The weight loss of the pin and disc is measured before and after the test.
-
Calculation: The wear rate is calculated as the volume of material lost divided by the sliding distance.
Mandatory Visualization
Strengthening Mechanisms in Mg/MgO Composites
Caption: Key strengthening mechanisms in Mg/MgO composites.
Experimental Workflow for Mechanical Property Evaluation
Caption: Workflow for evaluating mechanical properties.
Conclusion
The incorporation of MgO particles into a magnesium matrix generally leads to an improvement in mechanical properties such as hardness and strength. When compared to other common reinforcements, the performance of Mg/MgO composites is competitive.
-
Mg/Al2O3 composites show comparable improvements in hardness and compressive strength to Mg/MgO composites.[15]
-
Mg/SiC composites often exhibit superior hardness and wear resistance due to the inherent hardness of SiC particles.[15][16][17]
-
Mg/CNT composites have the potential for significant strengthening at very low reinforcement content, though challenges in achieving uniform dispersion can affect overall performance.[18][19][20]
The choice of reinforcement ultimately depends on the specific application requirements, including desired mechanical properties, cost, and manufacturing feasibility. Mg/MgO composites present a viable option for applications requiring a good balance of enhanced mechanical performance and potentially lower cost compared to some advanced reinforcements.
References
- 1. victormaterial.com [victormaterial.com]
- 2. testresources.net [testresources.net]
- 3. ASTM E8 and E8M Tensile Testing Procedure | Frank Bacon [frankbacon.com]
- 4. zwickroell.com [zwickroell.com]
- 5. infinitalab.com [infinitalab.com]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM E384-22: Test Method For Microindentation Hardness - The ANSI Blog [blog.ansi.org]
- 8. Vickers Hardness Testing ISO 6507 & ASTM E384 | EMCO-TEST [emcotest.com]
- 9. wmtr.com [wmtr.com]
- 10. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
- 11. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 12. nasrazma.ir [nasrazma.ir]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. Pin-on-Disk [ist.fraunhofer.de]
- 15. Influence of MgO & SiC on mechanical and wear characteristics of AA6061 hybrid matrix composites synthesized by stir casting [scielo.org.mx]
- 16. Fabrication and wear behaviour of Mg-3wt.%Al-x wt. % SiC composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanical Properties of Interfaces between Mg and SiC: An Ab Initio Study [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A comparative review of Mg/CNTs and Al/CNTs composite to explore the prospect of bimetallic Mg-Al/CNTs composites [aimspress.com]
A Comparative Guide to Spectroscopic Analysis for Confirming MgO Nanoparticle Formation
For researchers, scientists, and professionals in drug development, the successful synthesis of magnesium oxide (MgO) nanoparticles is a critical first step. Confirmation of their formation, purity, and crystalline structure is paramount for ensuring reproducibility and efficacy in downstream applications. This guide provides an objective comparison of common spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
Data Presentation: Comparative Summary of Spectroscopic Techniques
The following table summarizes the key quantitative data obtained from various spectroscopic methods to confirm the formation of MgO nanoparticles.
| Spectroscopic Technique | Principle of Confirmation | Key Parameter & Typical Values for MgO Nanoparticles | Information Obtained |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV-Visible light due to electron transitions. A characteristic absorption peak indicates the presence of nanosized MgO. | Absorption Peak (λmax) : 260 - 330 nm.[1] Specific reported values include ~265 nm,[2] 270 nm,[3] 288 nm,[4] and 295 nm.[5][6] | Confirms nanoparticle formation; allows for the calculation of the optical band gap.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups by measuring the absorption of infrared radiation, which causes molecular vibrations. | Mg-O Stretching Vibration : 420 - 720 cm⁻¹.[7][8] A prominent peak in this region is the primary indicator of MgO formation.[9] | Confirms the presence of the Mg-O bond; identifies residual precursor materials or surface hydroxyl groups (O-H stretch, ~3400-3700 cm⁻¹).[10][11] |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure by measuring the scattering of X-rays as they pass through the sample. | Diffraction Peaks (2θ) : Corresponding to a cubic structure (JCPDS file No. 45-0946).[12] Key diffraction planes are (111), (200), and (220).[4][13] | Confirms crystalline phase and purity; allows for calculation of average crystallite size via the Scherrer equation.[12][14] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the nanoparticle surface by measuring the kinetic energy of photoelectrons. | Binding Energy (BE) : Mg 2p : ~49.9 eV confirming Mg²⁺.[15] O 1s : Deconvoluted peaks for lattice oxygen (~530-532 eV) and surface hydroxides/carbonates (>532 eV).[16][17] | Provides elemental confirmation of Mg and O; distinguishes between MgO, Mg(OH)₂, and surface contaminants.[16][18] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A small amount of the synthesized MgO nanoparticle powder is dispersed in a suitable solvent, such as deionized water or ethanol, to form a stable, dilute colloidal suspension. Sonication is often employed to ensure uniform dispersion and prevent agglomeration.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used. The prepared suspension is placed in a quartz cuvette. A reference cuvette containing only the solvent is used for baseline correction.
-
Data Acquisition : The absorption spectrum is recorded over a wavelength range of 200–800 nm.[4][19]
-
Data Analysis : The resulting spectrum is analyzed for a characteristic absorption peak, typically between 260-330 nm, which confirms the formation of MgO nanoparticles.[1] The optical band gap (Eg) can be calculated from the absorption data using the Tauc plot method.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The dried MgO nanoparticle powder is mixed with potassium bromide (KBr) powder in a high ratio (e.g., 1:100). The mixture is ground to a fine, homogenous powder using an agate mortar and pestle and then pressed into a thin, transparent pellet using a hydraulic press.[7]
-
Instrumentation : An FTIR spectrometer is used for analysis.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the wavenumber range of 400–4000 cm⁻¹.[10] A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The spectrum is analyzed for a characteristic absorption band corresponding to the Mg-O stretching vibration, which is a definitive indicator of MgO formation.[7] Other peaks, such as a broad band around 3400 cm⁻¹ (O-H stretching) or peaks around 1450 cm⁻¹ (carbonate species), indicate the presence of absorbed water or surface impurities.[10]
X-ray Diffraction (XRD)
-
Sample Preparation : A sufficient amount of the dry MgO nanoparticle powder is placed onto a sample holder (typically glass or silicon) and flattened to create a smooth, level surface.
-
Instrumentation : A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å) is commonly used.[7]
-
Data Acquisition : The sample is scanned over a 2θ range, for example, from 10° to 80°.[7] The instrument records the intensity of the diffracted X-rays at each angle.
-
Data Analysis : The resulting diffraction pattern is compared with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., JCPDS file No. 45-0946 for cubic MgO).[12] The presence of diffraction peaks at the correct 2θ angles for planes like (111), (200), and (220) confirms the cubic crystalline structure of MgO.[13] The average crystallite size (D) can be calculated from the broadening of a prominent diffraction peak using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[14]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation : A small amount of the MgO nanoparticle powder is mounted onto a sample holder using double-sided adhesive tape. The sample must be conductive; if not, a charge neutralizer is required during analysis. The sample is then placed in an ultra-high vacuum chamber.
-
Instrumentation : An XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Data Acquisition : A wide or survey scan is first performed to identify all elements present on the surface. Following this, high-resolution scans are conducted for the specific elements of interest, namely Mg 2p and O 1s.
-
Data Analysis : The binding energies of the detected peaks are determined. The Mg 2p peak is analyzed to confirm the Mg²⁺ oxidation state.[15] The O 1s peak is often deconvoluted into multiple components to differentiate between oxygen in the MgO lattice (Mg-O bond) and oxygen in surface hydroxyl (Mg-OH) or carbonate groups.[16] This analysis provides definitive confirmation of the chemical state and surface purity of the MgO nanoparticles.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming MgO nanoparticle formation using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Confirmation of MgO Nanoparticles.
References
- 1. quora.com [quora.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of MgO nanoparticles and its antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Profile Analysis of the MgO Nanoparticles Produced Through the Sol-Gel Method Followed by Annealing Process – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. ijarset.com [ijarset.com]
- 13. meral.edu.mm [meral.edu.mm]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. escholar.umt.edu.pk [escholar.umt.edu.pk]
Safety Operating Guide
Proper Disposal of Magnesium Oxide: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of magnesium oxide (MgO), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to mitigate risks associated with its physical and chemical properties.
-
Personal Protective Equipment (PPE): Always wear suitable protective equipment.[1][2] This includes:
-
Eye Protection: Safety glasses or goggles are essential to protect against dust particles.[1]
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: Wear protective clothing to avoid skin contact.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator or a system with a particulate filter (EN 143) if dust is generated or if ventilation is inadequate.[1][3][4]
-
-
Engineering Controls: Handle this compound in well-ventilated areas.[2][4][5] Use local exhaust ventilation or other engineering controls to keep airborne dust levels below recommended exposure limits.[4][5]
-
Handling Practices: Avoid generating dust.[1][4][6] Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[1] Do not use compressed air for cleaning surfaces where dust has settled.[1] It is recommended to handle the material in an enclosed, controlled process whenever possible.[4]
Step-by-Step Disposal Protocol
The primary responsibility for proper waste characterization lies with the waste generator.[1] While pure this compound is not typically classified as a federal hazardous waste, it is crucial to consult local, regional, and national regulations to ensure complete and accurate classification, as contamination can alter its disposal requirements.[1][5]
Step 1: Waste Characterization
-
Determine if the this compound waste is contaminated with any hazardous chemicals.
-
Consult your institution's Environmental Health and Safety (EHS) department and review local and national hazardous waste regulations (e.g., U.S. EPA, state DEP) to classify the waste.[1][5]
Step 2: Segregation and Collection
-
Collect this compound waste in a suitable, properly labeled, and tightly sealed container.[1][4][5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[3]
-
For spills, collect the powdered material in the most convenient and safe manner.[5]
Step 3: Container Management
-
Leave chemicals in their original containers when possible for disposal.[3]
-
Handle uncleaned or empty containers as you would the product itself.[1][3][8] They must not be disposed of with household or general laboratory trash.[1]
-
Completely emptied packages and containers can often be recycled, but you must consult local regulations first.[8][9]
Step 4: Final Disposal
-
Professional Disposal Service: The most recommended method is to contact a licensed professional waste disposal service to manage the material.[1]
-
Landfill: In some jurisdictions, non-hazardous this compound waste may be buried in an authorized landfill.[10] Always confirm this with local authorities.
-
Prohibited Actions:
Data Presentation
Workplace Exposure Limits
The following table summarizes the established airborne exposure limits for this compound.
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| OSHA (PEL) | 15 mg/m³ | Total particulate (fume)[4][5] |
| ACGIH (TLV) | 10 mg/m³ | Inhalable fraction[4][5] |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Experimental Protocols
Surface Decontamination Protocol
For cleaning and decontaminating surfaces after a small spill of this compound, the following procedure can be used. This protocol is adapted from general chemical cleanup guidelines.
Objective: To neutralize and remove residual this compound powder from a contaminated surface.
Materials:
-
Personal Protective Equipment (PPE) as described above.
-
Absorbent pads or cloths.
-
Shovel or scoop for bulk powder removal.[7]
-
Dilute solution of acetic acid (approximately 5%).
-
Water (preferably deionized).
-
Waste container, properly labeled.
Methodology:
-
Initial Cleanup: Wearing appropriate PPE, carefully scoop or shovel the bulk of the spilled this compound into a designated waste disposal container.[12]
-
Neutralization: Prepare a dilute solution of acetic acid.
-
Application: Lightly moisten an absorbent pad with the dilute acetic acid solution.
-
Wiping: Gently wipe the contaminated surface to neutralize the basic this compound residue.
-
Rinsing: Using a new absorbent pad moistened with water, wipe the surface again to remove any remaining acid residue.
-
Drying: Dry the surface with a clean, dry cloth.
-
Waste Disposal: Dispose of all used pads, cloths, and gloves in the designated hazardous waste container along with the collected this compound.[12]
-
Final Cleaning: Finish the cleanup by spreading water on the contaminated surface and disposing of the rinsate according to local and regional authority requirements.[12]
Mandatory Visualization
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. valudor.com [valudor.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - ESPI Metals [espimetals.com]
- 5. nj.gov [nj.gov]
- 6. magnesiaspecialties.com [magnesiaspecialties.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. nswai.org [nswai.org]
- 12. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
